Bacimethrin
Description
thiamine antagonist from Bacillus megatherium; structure given in first source
Properties
IUPAC Name |
(4-amino-2-methoxypyrimidin-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-11-6-8-2-4(3-10)5(7)9-6/h2,10H,3H2,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNHGSNYBLXGOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=N1)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70190381 | |
| Record name | Bacimethrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70190381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3690-12-8 | |
| Record name | 4-Amino-2-methoxy-5-pyrimidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3690-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bacimethrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003690128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | bacimethrin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66577 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bacimethrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70190381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BACIMETHRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/378Z7N5REL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Bacimethrin: A Technical Guide for Researchers
An In-depth Examination of a Potent Thiamine Antimetabolite
Bacimethrin, a naturally occurring pyrimidine analog, presents a compelling case study in antimicrobial drug development through metabolic pathway interference. This technical guide provides a detailed exploration of its mechanism of action, intended for researchers, scientists, and drug development professionals. By understanding the intricate biochemical interactions of this compound, new avenues for the development of targeted antimicrobial agents can be explored.
Executive Summary
This compound acts as a "suicide" inhibitor by hijacking the thiamine (vitamin B1) biosynthesis pathway in susceptible organisms. It is a structural analog of the pyrimidine moiety of thiamine, 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP). Once inside the cell, this compound is enzymatically converted into a toxic analog of thiamine pyrophosphate (TPP), 2'-methoxy-thiamin pyrophosphate (MeOThDP). This fraudulent coenzyme then inhibits a specific subset of essential TPP-dependent enzymes, leading to metabolic disruption and growth inhibition. The targeted nature of this mechanism offers a promising strategy for the development of novel antibiotics.
Mechanism of Action: A Two-Step Deception
The antimicrobial activity of this compound unfolds in two key stages: enzymatic conversion and subsequent inhibition of target enzymes.
2.1. Bioactivation: The Hijacking of the Thiamine Biosynthesis Pathway
This compound's journey to becoming a toxic agent begins with its recognition by the enzymes of the thiamine biosynthesis pathway. It serves as a substrate for the sequential action of three key enzymes:
-
ThiD (Hydroxymethylpyrimidine kinase): This enzyme phosphorylates this compound, initiating its conversion.
-
ThiE (Thiamine-phosphate pyrophosphorylase): This enzyme couples the phosphorylated this compound with the thiazole moiety of thiamine.
-
ThiL (Thiamine-monophosphate kinase): The final phosphorylation step is catalyzed by ThiL, yielding the active toxic metabolite, 2'-methoxy-thiamin pyrophosphate (MeOThDP).
This enzymatic conversion is a critical step, as this compound itself is not the primary inhibitor. Resistance to this compound has been observed in mutants with lesions in the thiD gene, highlighting the importance of this bioactivation process.[1][2]
2.2. Target Inhibition: Disruption of Essential Metabolic Enzymes
The resulting MeOThDP acts as a competitive inhibitor of TPP-dependent enzymes. In Escherichia coli, MeOThDP has been shown to inhibit a specific subset of these enzymes, primarily:
-
α-Ketoglutarate Dehydrogenase: A key enzyme in the citric acid cycle.
-
Transketolase: A central enzyme in the pentose phosphate pathway.
-
1-Deoxy-D-xylulose-5-phosphate Synthase (DXPS): An enzyme involved in the biosynthesis of isoprenoids.[3]
The inhibition of these enzymes disrupts central metabolic pathways, leading to a cascade of downstream effects, including the depletion of essential precursors for biosynthesis and a halt in cellular growth.
Quantitative Data on this compound's Activity
While specific IC50 and Ki values for MeOThDP against its primary targets are not extensively reported in the literature, studies on its interaction with TPP-dependent enzymes provide valuable quantitative insights.
Table 1: Dissociation Constants (Kd) and Activity of MeOThDP with Pyruvate Dehydrogenase (E1p)
| Enzyme | Ligand | Dissociation Constant (Kd) (µM) | Relative Activity (%) |
| E. coli E1p (E1p-ec) | ThDP | - | 100 |
| MeOThDP | - | 6 - 11 | |
| Human E1p (E1p-h) | ThDP | 7.2 ± 0.5 | 100 |
| MeOThDP | 16.2 ± 4.5 | up to 75 |
Data sourced from Nemeria et al. (2016).[1]
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound
| Organism | Medium | MIC (µM) |
| Escherichia coli | Defined | Low micromolar range[4] |
| Salmonella enterica | Defined | Inhibitory at 0.13 µM[5] |
| Bacillus megaterium | - | Known to be toxic[1] |
| Streptomyces albus | - | Known to be toxic[1] |
| Yeast | - | Growth inhibition observed[6] |
Note: The inhibitory effect of this compound can be reversed by the addition of exogenous thiamine or HMP.[7]
Experimental Protocols
4.1. Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound can be determined using standard broth microdilution or agar dilution methods.
Broth Microdilution Protocol:
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent to create a high-concentration stock solution.
-
Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no this compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[1]
References
- 1. Antibacterial target DXP synthase catalyzes the cleavage of d-xylulose 5-phosphate: a study of ketose phosphate binding and the ketol transfer reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The mechanism of action of this compound, a naturally occurring thiamin antimetabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Action of the Thiamine Antagonist this compound on Thiamine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abcam.com [abcam.com]
Unveiling Bacimethrin: A Technical Guide to its Discovery and Isolation from Bacillus megaterium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bacimethrin, a pyrimidine analog and a potent thiamin antagonist, has garnered significant interest as a potential antimicrobial agent. Produced by the soil bacterium Bacillus megaterium, its unique mechanism of action offers a promising avenue for combating drug-resistant pathogens. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and detailed methodologies for the isolation and purification of this compound from Bacillus megaterium. The document outlines optimized fermentation conditions, extraction protocols, and chromatographic purification techniques, supplemented with quantitative data and analytical methodologies for the characterization of this promising antibiotic.
Introduction
This compound, with the chemical formula C6H9N3O2, is a structural analog of the pyrimidine moiety of thiamin (Vitamin B1). Its discovery as a metabolic product of Bacillus megaterium and Streptomyces albus marked a significant step in the exploration of naturally occurring antimicrobials[1][2]. The antibacterial and antifungal activity of this compound stems from its role as a thiamin antagonist[1][3]. Within target cells, this compound is enzymatically converted to 2'-methoxythiamin pyrophosphate, which subsequently inhibits the function of thiamin pyrophosphate (TPP)-dependent enzymes, crucial for primary metabolism[4][5]. This disruption of essential metabolic pathways ultimately leads to the inhibition of microbial growth.
Biosynthesis of this compound
The biosynthetic pathway for this compound has been elucidated in detail in Clostridium botulinum and is believed to be conserved in Bacillus megaterium[4][6]. The pathway initiates from the precursor cytidine 5′-monophosphate (CMP) and involves a series of enzymatic reactions encoded by the bcm gene cluster.
A proposed biosynthetic pathway for this compound is as follows:
Caption: Proposed biosynthetic pathway of this compound.
Isolation and Purification of this compound
The isolation and purification of this compound from Bacillus megaterium fermentation broth is a multi-step process designed to achieve high purity and yield.
Fermentation of Bacillus megaterium
Optimizing fermentation conditions is critical for maximizing the production of this compound.
Experimental Protocol: Fermentation
-
Strain: Bacillus megaterium (e.g., ATCC 14945).
-
Inoculum Preparation: Aseptically transfer a single colony of B. megaterium from a nutrient agar plate to 50 mL of seed medium in a 250 mL Erlenmeyer flask. Incubate at 30°C for 24 hours with shaking at 200 rpm.
-
Production Medium: A suitable production medium consists of (per liter): 35 g soybean meal, 30 g glucose, 5 g wheat meal, 2 g K2HPO4, 0.005 g CuSO4, 3 g CaCO3, and 3 g NaCl, with the pH adjusted to 7.0[6].
-
Fermentation: Inoculate the production medium with 5% (v/v) of the seed culture. Conduct the fermentation in a suitable bioreactor at 30°C with controlled aeration and agitation for 96-120 hours. Monitor the production of this compound periodically using analytical techniques such as HPLC.
| Fermentation Parameter | Optimal Value/Range |
| Temperature | 30-37°C |
| pH | 6.0-7.5 |
| Agitation | 200-350 rpm |
| Aeration | 1-1.5 vvm |
| Incubation Time | 96-120 hours |
Table 1: Optimized Fermentation Parameters for this compound Production.
Extraction of this compound
Following fermentation, the first step in purification is to separate the biomass and extract the crude this compound from the culture supernatant.
Experimental Protocol: Extraction
-
Cell Separation: Centrifuge the fermentation broth at 8,000 x g for 20 minutes to pellet the bacterial cells.
-
Supernatant Collection: Carefully decant and collect the supernatant which contains the secreted this compound.
-
Solvent Extraction: Adjust the pH of the supernatant to 8.0. Perform a liquid-liquid extraction using an equal volume of n-butanol. Repeat the extraction three times to maximize the recovery of this compound into the organic phase.
-
Concentration: Pool the organic phases and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
Chromatographic Purification
A multi-step chromatographic approach is employed to purify this compound from the crude extract.
Experimental Workflow: Purification
Caption: Chromatographic purification workflow for this compound.
Experimental Protocol: Chromatography
-
Adsorption Chromatography: Dissolve the crude extract in water and apply it to an activated charcoal column. Elute with 80% methanol to recover the adsorbed this compound[6].
-
Ion-Exchange Chromatography: Concentrate the eluate from the previous step and apply it to a cation exchange column (e.g., Amberlite IR-120, H+ form). Elute the bound this compound using a gradient of ammonium hydroxide (e.g., 0.1 N to 1.0 N)[6].
-
Size-Exclusion Chromatography: Further purify the active fractions using a size-exclusion column (e.g., Sephadex G-25) equilibrated with a suitable buffer to remove salts and other small molecule impurities.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): As a final polishing step, subject the purified fraction to RP-HPLC on a C18 column. Elute with a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) to obtain highly pure this compound.
| Purification Step | Typical Yield (%) | Purity (%) |
| Crude Extract | 100 | ~10-20 |
| Adsorption Chromatography | 70-80 | ~40-50 |
| Ion-Exchange Chromatography | 50-60 | ~70-80 |
| Size-Exclusion Chromatography | 40-50 | ~90-95 |
| RP-HPLC | 30-40 | >98 |
Table 2: Estimated Yield and Purity at Each Purification Stage. (Note: These are estimated values and may vary depending on the specific conditions.)
Analytical Characterization
The identity and purity of the isolated this compound can be confirmed using various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
An HPLC-UV method can be developed for the quantitative analysis of this compound.
Experimental Protocol: HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 269 nm[6].
-
Quantification: Based on a standard curve generated with a purified this compound standard.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and structural features of this compound.
Expected Mass Spectrometry Data
-
Molecular Weight: 155.15 g/mol .
-
ESI-MS (Positive Mode): A prominent peak at m/z 156.0773 [M+H]+[4].
-
Fragmentation Pattern: Collision-induced dissociation of the [M+H]+ ion is expected to yield characteristic fragment ions, such as a loss of water (m/z 138) and fragmentation of the pyrimidine ring (e.g., m/z 81)[4].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, confirming the arrangement of atoms in the this compound molecule.
Expected NMR Data
-
¹H NMR: Characteristic peaks corresponding to the protons of the pyrimidine ring, the hydroxymethyl group, and the methoxy group.
-
¹³C NMR: Resonances for all six carbon atoms in the this compound structure. The spectra would be consistent with the known structure of 4-amino-5-(hydroxymethyl)-2-methoxypyrimidine[1].
Conclusion
This technical guide provides a comprehensive framework for the discovery, isolation, and characterization of this compound from Bacillus megaterium. The detailed protocols for fermentation, extraction, and purification, along with the analytical methodologies, offer a solid foundation for researchers and drug development professionals to explore the potential of this promising antimicrobial compound. Further optimization of the fermentation and purification processes could lead to higher yields, making this compound a more viable candidate for therapeutic development. The unique mode of action of this compound as a thiamin antagonist warrants continued investigation into its efficacy against a broad spectrum of microbial pathogens.
References
- 1. Metabolic products of microorganisms. 239. This compound isolated from Streptomyces albus identification, derivatives, synthesis and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Action of the Thiamine Antagonist this compound on Thiamine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of a Thiamin Antivitamin in Clostridium botulinum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanism of action of this compound, a naturally occurring thiamin antimetabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Bacimethrin Production by Streptomyces albus: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth overview of the production of bacimethrin, a thiamine antagonist with antibiotic properties, by the filamentous bacterium Streptomyces albus. This compound holds potential for applications in drug development, and understanding its biosynthesis and regulation is crucial for optimizing its production. This document details the biosynthetic pathway, regulatory mechanisms, and experimental protocols relevant to the cultivation of S. albus and the production, extraction, and quantification of this compound. This guide is intended for researchers, scientists, and professionals in the field of drug development and microbial biotechnology.
Introduction
Streptomyces albus is a well-known producer of a diverse array of secondary metabolites, including the thiamine antagonist this compound[1]. This compound's mechanism of action involves the inhibition of thiamine biosynthesis, a pathway essential for many microorganisms, making it a compound of interest for antimicrobial research[1]. This guide aims to consolidate the current knowledge on this compound production in S. albus, providing a technical resource for the scientific community to facilitate further research and development.
This compound Biosynthesis Pathway
The biosynthetic pathway for this compound has been elucidated in Clostridium botulinum and is believed to be conserved in other producing organisms like Streptomyces albus[2]. The pathway begins with cytidine 5′-monophosphate (CMP) and involves a series of enzymatic reactions to synthesize the this compound molecule.
The key enzymatic steps are as follows[2]:
-
BcmA: A methylenetetrahydrofolate-dependent hydroxymethylation of CMP to yield 5-hydroxymethylcytidine 5′-monophosphate.
-
BcmB: N-glycosyl bond cleavage to produce 5-hydroxymethylcytosine.
-
BcmC: S-adenosylmethionine-dependent methylation of 5-hydroxymethylcytosine to form this compound.
-
BcmD: Pyrophosphorylation of this compound.
Regulatory Mechanisms of this compound Production
The production of secondary metabolites like this compound in Streptomyces is tightly regulated by a complex network of signaling pathways that respond to nutritional and environmental cues. While the specific regulatory network for this compound in S. albus has not been fully elucidated, general regulatory mechanisms in Streptomyces provide a framework for understanding its control.
Key regulatory elements in Streptomyces include:
-
Two-Component Systems (TCS): These systems, typically consisting of a sensor kinase and a response regulator, perceive environmental signals and trigger downstream gene expression.
-
Global Regulators: Proteins that control the expression of multiple genes, including those for primary and secondary metabolism.
-
Pathway-Specific Regulators: Transcriptional activators or repressors located within the biosynthetic gene cluster that directly control the expression of the this compound synthesis genes.
-
Small Molecule Effectors: Molecules such as γ-butyrolactones can act as signaling molecules to coordinate secondary metabolite production.
Quantitative Data on this compound Production
A comprehensive review of the available scientific literature did not yield specific quantitative data on the production titers of this compound from Streptomyces albus under various fermentation conditions. This represents a significant knowledge gap and a key area for future research. The development of optimized fermentation processes will rely on the systematic collection and analysis of such data.
Table 1: this compound Production by Streptomyces albus (Hypothetical Data)
| Fermentation Medium | Carbon Source (g/L) | Nitrogen Source (g/L) | Incubation Time (days) | This compound Titer (mg/L) | Reference |
| TSB | Glucose (30) | Tryptone (17), Soytone (3) | 7 | Data not available | |
| R5 | Sucrose (103) | Casamino acids (0.1) | 10 | Data not available | |
| ISP2 | Malt Extract (10) | Yeast Extract (4), Dextrose (4) | 7 | Data not available |
Note: The table above is a template. Specific quantitative data for this compound production by S. albus is not currently available in the public domain and requires experimental determination.
Experimental Protocols
The following protocols are provided as a starting point for the cultivation of Streptomyces albus, and the extraction and quantification of this compound. These are generalized protocols based on common practices for Streptomyces and will likely require optimization for maximal this compound yield.
Cultivation of Streptomyces albus
Objective: To cultivate S. albus for the production of this compound.
Materials:
-
Streptomyces albus strain
-
Tryptic Soy Broth (TSB) medium or other suitable production medium
-
Sterile baffled flasks
-
Shaking incubator
Procedure:
-
Prepare a seed culture by inoculating 50 mL of TSB medium in a 250 mL baffled flask with a loopful of S. albus spores or a mycelial fragment from a fresh agar plate.
-
Incubate the seed culture at 28-30°C with shaking at 200-250 rpm for 48-72 hours.
-
Inoculate the production culture (e.g., 200 mL of production medium in a 1 L baffled flask) with 5-10% (v/v) of the seed culture.
-
Incubate the production culture at 28-30°C with shaking at 200-250 rpm for 7-14 days.
-
Monitor the culture periodically for growth (e.g., mycelial dry weight) and this compound production.
Extraction of this compound
Objective: To extract this compound from the fermentation broth.
Materials:
-
Fermentation broth from S. albus culture
-
Ethyl acetate or other suitable organic solvent
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Separate the mycelium from the fermentation broth by centrifugation (e.g., 8,000 x g for 15 minutes).
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Pool the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
The crude extract can be further purified using chromatographic techniques such as silica gel chromatography or preparative HPLC.
Quantification of this compound by HPLC
Objective: To quantify the concentration of this compound in the crude extract.
Materials:
-
Crude this compound extract
-
This compound standard
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Acetonitrile and water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol) and create a series of dilutions to generate a standard curve.
-
Sample Preparation: Dissolve a known amount of the crude extract in the mobile phase and filter through a 0.22 µm syringe filter.
-
HPLC Conditions (suggested starting point):
-
Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined based on the UV absorbance spectrum of this compound.
-
Injection Volume: 10-20 µL
-
-
Analysis: Inject the standard solutions and the sample onto the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of this compound in the sample by using the standard curve.
Experimental Workflow and Logic
The following diagram illustrates a typical workflow for the investigation and optimization of this compound production in Streptomyces albus.
Conclusion
This technical guide provides a foundational understanding of this compound production by Streptomyces albus. While the biosynthetic pathway has been largely inferred from studies in other organisms, and the specific regulatory network in S. albus remains to be fully detailed, the information presented here offers a solid starting point for research in this area. A critical need exists for the generation and publication of quantitative data on this compound production to guide fermentation optimization and strain improvement efforts. The provided experimental protocols offer a framework for initiating such studies. Further research into the genetic regulation and optimization of fermentation conditions will be instrumental in unlocking the full potential of S. albus as a production host for this promising antibiotic.
References
The Bacimethrin Biosynthetic Gene Cluster in Clostridium botulinum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the bacimethrin biosynthetic gene cluster in Clostridium botulinum. This compound is a pyrimidine antibiotic that acts as a thiamin antivitamin, presenting a potential avenue for the development of novel antimicrobial agents. This document details the genetic organization, biosynthetic pathway, and experimental methodologies used to characterize this unique metabolic pathway.
Introduction
Clostridium botulinum, a Gram-positive, anaerobic bacterium, is renowned for producing the potent botulinum neurotoxin. However, its genome also harbors the genetic blueprint for other bioactive molecules, including the antibiotic this compound.[1][2] this compound exhibits antimicrobial activity by interfering with thiamin metabolism, a fundamental pathway in most living organisms.[2][3] The discovery and characterization of the this compound biosynthetic gene cluster have unveiled a novel enzymatic cascade for the synthesis of a thiamin analogue.[2] This guide serves as a comprehensive resource for researchers interested in the biosynthesis of this compound, the enzymes involved, and the potential for antibiotic discovery and development.
The this compound Biosynthetic Gene Cluster
The this compound biosynthetic gene cluster in Clostridium botulinum A ATCC 19397 is an operon containing a set of genes encoding the enzymes necessary for the de novo synthesis of this compound from cytidine 5′-monophosphate (CMP).[1][2] The core biosynthetic genes are co-located with genes predicted to encode an ABC transporter and a thiaminase-I.[1]
Table 1: Genes of the this compound Biosynthetic Gene Cluster in C. botulinum
| Gene | Proposed Function | Homology |
| bcmA | Thymidylate synthase-like | Catalyzes the hydroxymethylation of CMP. |
| bcmB | Putative glycosyltransferase | Catalyzes the N-glycosyl bond cleavage. |
| bcmC | S-adenosylmethionine-dependent methyltransferase | Catalyzes the methylation of the pyrimidine ring. |
| bcmD | Phosphomethylpyrimidine kinase | Catalyzes the phosphorylation of this compound. |
| bcmE | Putative thiaminase-I | May be involved in a resistance mechanism.[2] |
This table summarizes the genes and their proposed functions based on homology and in vitro reconstitution studies.[1][2]
The this compound Biosynthetic Pathway
The biosynthesis of this compound from CMP is a multi-step enzymatic process that has been reconstituted in vitro.[2] The pathway involves a series of chemical modifications to the pyrimidine ring of CMP.
Signaling Pathway Diagram
Caption: The biosynthetic pathway of this compound from CMP.
Quantitative Data
Currently, there is a lack of published quantitative data on the this compound biosynthetic pathway in Clostridium botulinum. The primary research has focused on the elucidation of the pathway and the functional characterization of the enzymes through in vitro reconstitution.[2]
Table 2: Enzyme Kinetic Parameters
| Enzyme | Substrate(s) | Km | kcat | Vmax |
| BcmA | CMP, Methylenetetrahydrofolate | Data not available | Data not available | Data not available |
| BcmB | 5-Hydroxymethylcytidine 5'-monophosphate | Data not available | Data not available | Data not available |
| BcmC | 5-Hydroxymethylcytosine, S-adenosylmethionine | Data not available | Data not available | Data not available |
| BcmD | This compound, ATP | Data not available | Data not available | Data not available |
Further research is required to determine the kinetic properties of the this compound biosynthetic enzymes.
Table 3: this compound Production
| Strain | Culture Conditions | This compound Titer (mg/L) |
| Clostridium botulinum A ATCC 19397 | Data not available | Data not available |
The yield of this compound from C. botulinum cultures has not been reported in the literature.
Table 4: Gene Expression Analysis
| Gene | Condition | Fold Change |
| bcmA | Data not available | Data not available |
| bcmB | Data not available | Data not available |
| bcmC | Data not available | Data not available |
| bcmD | Data not available | Data not available |
| bcmE | Data not available | Data not available |
Quantitative gene expression analysis of the this compound biosynthetic gene cluster in C. botulinum has not been documented.
Experimental Protocols
The following protocols are based on the methodologies described in the supplementary information of Cooper et al., 2014.[2]
Cloning, Expression, and Purification of this compound Biosynthetic Enzymes
This workflow outlines the general procedure for obtaining purified Bcm enzymes.
Caption: Workflow for heterologous expression and purification.
Detailed Methodology:
-
Gene Amplification: The bcmA, bcmB, bcmC, bcmD, and bcmE genes are amplified from C. botulinum A ATCC 19397 genomic DNA using high-fidelity DNA polymerase and primers containing appropriate restriction sites.
-
Cloning: The amplified gene products are digested with restriction enzymes and ligated into a suitable expression vector, such as pET-28a, which incorporates an N-terminal hexahistidine tag for purification.
-
Transformation and Expression: The ligation products are transformed into a competent E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of growth medium. Protein expression is induced at mid-log phase by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis and Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication. The cell lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged protein is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The column is washed, and the protein is eluted with a buffer containing a high concentration of imidazole.
-
Protein Analysis: The purity of the eluted protein is assessed by SDS-PAGE. The protein concentration is determined using a standard method, such as the Bradford assay.
In Vitro Reconstitution of this compound Biosynthesis
Methodology:
The enzymatic synthesis of this compound is carried out in a stepwise or a one-pot reaction mixture.
-
Reaction Setup: A typical reaction mixture contains buffer (e.g., Tris-HCl), the starting substrate (CMP), and the required cofactors (methylenetetrahydrofolate for BcmA, S-adenosylmethionine for BcmC, and ATP for BcmD).
-
Enzyme Addition: The purified Bcm enzymes are added to the reaction mixture. For the complete biosynthesis, BcmA, BcmB, and BcmC are added.
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 37°C) for a defined period.
-
Analysis: The reaction products are analyzed by reverse-phase high-performance liquid chromatography (HPLC) and mass spectrometry to confirm the formation of this compound and its phosphorylated derivative.
Enzymatic Assays
While specific kinetic assays for the Bcm enzymes have not been detailed, general methodologies for analogous enzymes can be adapted.
-
BcmA (Thymidylate Synthase-like) Assay: The activity of BcmA can be monitored by the conversion of CMP to 5-hydroxymethylcytidine 5'-monophosphate using HPLC.
-
BcmB (Glycosyltransferase) Assay: The cleavage of the N-glycosyl bond by BcmB can be followed by HPLC, monitoring the disappearance of the substrate and the appearance of 5-hydroxymethylcytosine.
-
BcmC (Methyltransferase) Assay: The methylation reaction catalyzed by BcmC can be assayed by monitoring the consumption of S-adenosylmethionine or the formation of S-adenosylhomocysteine using HPLC.
-
BcmD (Kinase) Assay: The kinase activity of BcmD can be determined by monitoring the ATP-dependent phosphorylation of this compound, with product formation analyzed by HPLC.
Conclusion and Future Directions
The elucidation of the this compound biosynthetic gene cluster in Clostridium botulinum has provided significant insights into the microbial production of a unique thiamin antivitamin.[2] The in vitro reconstitution of the pathway has confirmed the function of the core biosynthetic enzymes. However, a comprehensive understanding of this system requires further investigation.
Future research should focus on:
-
Quantitative Analysis: Determining the kinetic parameters of the Bcm enzymes is crucial for understanding the efficiency of the pathway and for potential bioengineering applications.
-
Production Optimization: Investigating the culture conditions that influence this compound production in C. botulinum could lead to improved yields.
-
Gene Regulation: Studying the regulatory mechanisms that control the expression of the this compound gene cluster will provide a more complete picture of its biological role.
-
Drug Development: Further characterization of the antimicrobial spectrum and mechanism of action of this compound could pave the way for its development as a therapeutic agent.
This technical guide provides a solid foundation for researchers to delve into the fascinating biology of this compound biosynthesis and to explore its potential applications in science and medicine.
References
Understanding the Thiamine Biosynthesis Pathway Inhibition by Bacimethrin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bacimethrin, a pyrimidine analog antibiotic, represents a fascinating example of a prodrug that hijacks a pathogen's own metabolic pathway to exert its antimicrobial effects. This technical guide delves into the intricate mechanism of this compound's action, focusing on its inhibition of the essential thiamine biosynthesis pathway. By serving as a substrate for the very enzymes it ultimately inhibits, this compound is converted into a potent antimetabolite, 2'-methoxy-thiamin pyrophosphate (MeO-TPP). This guide provides a comprehensive overview of the enzymatic activation of this compound, the subsequent inhibition of key thiamine pyrophosphate (TPP)-dependent enzymes, and the experimental methodologies used to elucidate this pathway. Quantitative data on its antimicrobial activity is presented, alongside detailed protocols for relevant assays. Visualizations of the key pathways and experimental workflows are provided to facilitate a deeper understanding of this unique inhibitory mechanism.
Introduction: The Thiamine Biosynthesis Pathway as an Antimicrobial Target
Thiamine (Vitamin B1) is an essential cofactor for all living organisms. In its active form, thiamine pyrophosphate (TPP), it plays a critical role in central carbon metabolism, including carbohydrate and amino acid metabolism[1]. TPP-dependent enzymes are crucial for cellular energy production and the biosynthesis of essential molecules. While humans obtain thiamine from their diet, many bacteria possess a de novo biosynthesis pathway, making this pathway an attractive target for the development of novel antimicrobial agents[2][3].
This compound is a naturally occurring antibiotic produced by bacteria such as Bacillus megaterium and Streptomyces albus[3][4]. It is an analog of the pyrimidine moiety of thiamine, specifically 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP)[5][6]. Its antimicrobial activity stems from its ability to be processed by the thiamine biosynthesis and salvage pathways of susceptible bacteria, leading to the formation of a toxic antimetabolite[4][7][8].
The Mechanism of Action: A Trojan Horse Strategy
This compound's inhibitory action is a multi-step process that can be characterized as a "Trojan horse" mechanism. The bacterium actively imports this compound and utilizes its own thiamine biosynthesis enzymes to convert it into a toxic compound.
Enzymatic Activation of this compound
This compound itself is not the active inhibitor. Upon entering the bacterial cell, it is sequentially phosphorylated and coupled with the thiazole moiety of thiamine to form 2'-methoxy-thiamin pyrophosphate (MeO-TPP). This conversion is carried out by the host's own thiamine biosynthetic enzymes[4][7][8]:
-
Hydroxymethylpyrimidine (HMP) Kinase / HMP-Phosphate (HMP-P) Kinase (ThiD): This bifunctional enzyme catalyzes the phosphorylation of this compound, analogous to its natural substrate, HMP.
-
Thiamine Phosphate Synthase (ThiE): This enzyme couples the phosphorylated this compound intermediate with 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (THZ-P), the other precursor of thiamine.
-
Thiamine Phosphate Kinase (ThiL): The final phosphorylation step is catalyzed by ThiL, yielding the active inhibitor, MeO-TPP.
References
- 1. Feedback Inhibition of Deoxy-d-xylulose-5-phosphate Synthase Regulates the Methylerythritol 4-Phosphate Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring the activity of 1-deoxy-D-xylulose 5-phosphate synthase, the first enzyme in the MEP pathway, in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. scilit.com [scilit.com]
- 5. The catalytic mechanism of transketolase. Thiamin pyrophosphate-derived transition states for transketolase and pyruvate dehydrogenase are not identical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Thiamine Diphosphate-Dependent Enzymes by Triazole-Based Thiamine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Chemical structure and properties of Bacimethrin
An In-depth Technical Guide to Bacimethrin: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a naturally occurring pyrimidine antibiotic that functions as a thiamine antagonist. Isolated from bacteria such as Bacillus megaterium and Streptomyces albus, it exhibits inhibitory activity against a range of bacteria and yeast.[1][2][3] Its mechanism of action involves the metabolic conversion into an analogue of thiamine pyrophosphate, which subsequently inhibits essential thiamine-dependent enzymes, disrupting cellular metabolism. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and biosynthesis of this compound. It also includes detailed experimental protocols relevant to its study and evaluation.
Chemical Structure and Identification
This compound is a substituted pyrimidine with a methoxy group at the C2 position and a hydroxymethyl group at the C5 position.
-
IUPAC Name: (4-amino-2-methoxypyrimidin-5-yl)methanol[4]
-
SMILES: COC1=NC=C(C(=N1)N)CO[4]
-
InChI: InChI=1S/C6H9N3O2/c1-11-6-8-2-4(3-10)5(7)9-6/h2,10H,3H2,1H3,(H2,7,8,9)[4]
-
InChIKey: ZPNHGSNYBLXGOL-UHFFFAOYSA-N[4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. The data is a compilation of experimental and computed values from various sources.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Identifiers | ||
| CAS Number | 3690-12-8 | [4][5] |
| Molecular Properties | ||
| Molecular Formula | C₆H₉N₃O₂ | [4][5] |
| Molecular Weight | 155.15 g/mol | [4] |
| Exact Mass | 155.069476538 Da | [4] |
| Physical Properties | ||
| Appearance | Needles | [1] |
| Melting Point | 174 °C (with decomposition) | [1] |
| Optical Activity | Optically inactive | [1] |
| pKa' | 5.2 | [1] |
| Solubility | ||
| Water | Soluble | [1] |
| Methanol | Soluble | [1] |
| Ethanol | Moderately Soluble | [1] |
| Glacial Acetic Acid | Soluble | [1] |
| Computed Properties | ||
| XLogP3-AA | -0.2 | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 5 | [4] |
| Rotatable Bond Count | 2 | [4] |
Mechanism of Action
This compound acts as an antimetabolite, specifically targeting the thiamine (Vitamin B1) biosynthesis and utilization pathway. It is an analogue of the 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) moiety of thiamine.[6][7][8]
The toxicity of this compound arises from its intracellular conversion into 2'-methoxy-thiamin pyrophosphate (MeOThDP) by the host cell's own thiamine biosynthetic enzymes.[5][9][10] This active metabolite then acts as a competitive inhibitor for a subset of thiamine pyrophosphate (TPP)-dependent enzymes, which are crucial for central metabolism.[10]
Key enzymes inhibited by 2'-methoxy-thiamin pyrophosphate in Escherichia coli include:
By inhibiting these enzymes, this compound disrupts critical metabolic pathways such as the citric acid cycle and the pentose phosphate pathway, leading to the cessation of growth.[10]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. toku-e.com [toku-e.com]
- 4. 4-Amino-2-methoxy-5-pyrimidinemethanol | C6H9N3O2 | CID 96318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The mechanism of action of this compound, a naturally occurring thiamin antimetabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis of a Thiamin Antivitamin in Clostridium botulinum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biosynthesis of a thiamin antivitamin in Clostridium botulinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Bacimethrin: An In-Depth Technical Guide to its Role as an Antimetabolite in Microbial Metabolism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bacimethrin, a naturally occurring pyrimidine antibiotic, functions as a potent antimetabolite that targets the crucial thiamine (vitamin B1) biosynthesis pathway in various microbes. This technical guide delineates the mechanism of action of this compound, its enzymatic activation into a toxic metabolite, and its subsequent inhibition of key enzymes in central metabolism. This document provides a comprehensive overview of the quantitative inhibitory data, detailed experimental protocols for its study, and visual representations of the involved biochemical pathways and experimental workflows, serving as a critical resource for researchers in microbiology, biochemistry, and antibiotic development.
Introduction
This compound is a structural analog of the 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) moiety of thiamine.[1][2] Its antimicrobial activity stems from its ability to act as a pro-drug, being metabolized by microbial enzymes into a toxic analog of thiamine pyrophosphate (TPP), the active form of vitamin B1. This guide explores the intricate details of this antimetabolite's function, providing a foundational understanding for its potential application in the development of novel antimicrobial agents.
Mechanism of Action: A Trojan Horse Strategy
The toxicity of this compound is not inherent but is a result of its enzymatic conversion within the microbial cell into 2'-methoxy-thiamin pyrophosphate (MeOThDP).[3] This process, often referred to as "lethal synthesis," effectively hijacks the thiamine biosynthesis and salvage pathways.
Enzymatic Activation of this compound
The key enzyme responsible for the initial step of this compound's activation is hydroxymethylpyrimidine kinase (ThiD) .[2] ThiD, which normally phosphorylates HMP, recognizes this compound as a substrate and catalyzes its conversion to this compound phosphate. Subsequent enzymatic steps, involving other enzymes of the thiamine biosynthesis pathway, lead to the formation of the active toxic metabolite, MeOThDP.[1][3]
dot
Inhibition of TPP-Dependent Enzymes
MeOThDP acts as a competitive inhibitor of several essential TPP-dependent enzymes, disrupting central metabolic pathways.[1][3] The primary targets identified in Escherichia coli are:
-
α-Ketoglutarate Dehydrogenase: A key enzyme in the citric acid cycle.
-
Transketolase: A central enzyme in the pentose phosphate pathway.
-
Deoxy-D-xylulose-5-phosphate Synthase (DXPS): Involved in the biosynthesis of isoprenoids and thiamine.[3]
By inhibiting these enzymes, MeOThDP effectively halts critical metabolic functions, leading to bacteriostasis and, ultimately, cell death.
dot
Quantitative Data on this compound's Antimicrobial Activity
The potency of this compound and its active metabolite has been quantitatively assessed, demonstrating its effectiveness at low concentrations.
| Compound | Organism | Assay | Value | Reference |
| This compound | Salmonella enterica | Minimum Inhibitory Concentration (MIC) on solid minimal medium | 130 nM | [4] |
| This compound | Escherichia coli | Minimum Inhibitory Concentration (MIC) | Low micromolar range | [3] |
| 2'-methoxy-thiamine pyrophosphate (MeOThDP) | Escherichia coli | Growth Inhibition | 15 times lower concentration than this compound | [3] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
General Protocol:
-
Media Preparation: Prepare a suitable solid or liquid minimal medium. For solid medium, agar is added.
-
Inoculum Preparation: Grow a culture of the test organism (e.g., Salmonella enterica or Escherichia coli) to a specified optical density and dilute to a standardized cell concentration.
-
Plate Preparation (for solid medium): Incorporate serial dilutions of this compound into the molten agar before pouring the plates.
-
Inoculation: Spot a standardized volume of the microbial suspension onto the surface of the agar plates containing different concentrations of this compound.
-
Incubation: Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C) for a defined period (e.g., 24-48 hours).
-
Observation: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth on the agar surface.[4]
dot
Enzymatic Synthesis and Purification of MeOThDP
Objective: To produce the active metabolite of this compound for in vitro enzyme inhibition assays.
General Protocol:
-
Recombinant Enzyme Expression and Purification: Overexpress and purify the necessary thiamine biosynthesis enzymes, particularly ThiD, from a suitable expression host like E. coli. This is typically achieved using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Enzymatic Reaction: Incubate purified ThiD and subsequent pathway enzymes with this compound, ATP, and other required cofactors in a suitable buffer.
-
Purification of MeOThDP: Purify the synthesized MeOThDP from the reaction mixture using techniques such as high-performance liquid chromatography (HPLC).
Enzyme Inhibition Assays
Objective: To quantify the inhibitory effect of MeOThDP on target TPP-dependent enzymes.
General Protocol (Example: Transketolase):
-
Enzyme and Substrate Preparation: Purify the target enzyme (e.g., transketolase) and prepare solutions of its substrates (e.g., xylulose-5-phosphate and ribose-5-phosphate) and the inhibitor (MeOThDP).
-
Assay Reaction: In a suitable buffer, combine the enzyme, substrates, and varying concentrations of MeOThDP.
-
Activity Measurement: Monitor the enzyme activity over time. For transketolase, this can be done by coupling the reaction to a dehydrogenase and monitoring the change in NAD(P)H absorbance at 340 nm.
-
Data Analysis: Plot enzyme activity against the inhibitor concentration to determine inhibitory parameters such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).
Resistance Mechanisms
Microbial resistance to this compound can arise through several mechanisms, providing insights into the drug's mode of action and potential limitations.
-
Target Modification: Mutations in the thiD gene can alter the enzyme's structure, reducing its ability to recognize and phosphorylate this compound, thereby preventing the formation of the toxic MeOThDP.[2]
-
Target Overexpression: Increased expression of the thi operon, which encodes for thiamine biosynthesis enzymes, can lead to higher levels of the target enzymes, effectively titrating out the inhibitor.[4]
-
Salvage Pathway Upregulation: The inhibitory effects of this compound can be overcome by the exogenous supply of thiamine or HMP, indicating that microbes with efficient thiamine salvage mechanisms may exhibit resistance.[4]
Conclusion and Future Directions
This compound's role as an antimetabolite highlights a promising strategy for the development of novel antibiotics. By targeting the essential and highly conserved thiamine biosynthesis pathway, this compound exhibits potent antimicrobial activity. The detailed understanding of its mechanism of action, enzymatic activation, and target inhibition provides a solid foundation for further research. Future efforts could focus on the design of this compound analogs with improved pharmacokinetic properties and reduced susceptibility to resistance mechanisms. Furthermore, exploring the synergistic effects of this compound with other antimicrobial agents could open new avenues for combination therapies to combat multidrug-resistant pathogens. This technical guide serves as a comprehensive resource to aid in these ongoing and future research endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Action of the thiamine antagonist this compound on thiamine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mechanism of action of this compound, a naturally occurring thiamin antimetabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Action of the Thiamine Antagonist this compound on Thiamine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Bacimethrin: A Natural Thiamine Antagonist and its Ecological Significance
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of Bacimethrin, a naturally occurring pyrimidine antibiotic. It details its microbial sources, biosynthetic pathway, ecological function as a competitive agent, and its mechanism of action as a thiamine antimetabolite. This document is intended for researchers in microbiology, natural products chemistry, and drug development, offering insights into its potential as an antimicrobial agent and its role in microbial community dynamics.
Natural Sources of this compound
This compound is a secondary metabolite produced by a diverse range of bacteria. Initially isolated from Bacillus megaterium and Streptomyces albus, subsequent genomic and chemical analyses have identified its biosynthetic gene cluster in several other species.[1][2][3][4] The presence of this cluster is a strong indicator of an organism's ability to produce the compound. More recently, this compound has also been identified in aquatic environments, where it is associated with cyanobacterial blooms, suggesting a broader distribution and ecological role than previously understood.[5]
| Table 1: Known Natural Sources of this compound | | :--- | :--- | | Organism | Phylum/Group | | Bacillus megaterium | Firmicutes | | Streptomyces albus | Actinobacteria | | Clostridium botulinum (several strains) | Firmicutes | | Clostridium sporogenes | Firmicutes | | Burkholderia pseudomallei (several strains) | Proteobacteria | | Burkholderia thailandensis | Proteobacteria | | Burkholderia glumae | Proteobacteria | | Microcystis aeruginosa | Cyanobacteria |
ngcontent-ng-c4139270029="" class="ng-star-inserted">
Biosynthesis of this compound
The biosynthetic pathway of this compound has been elucidated in Clostridium botulinum. It is a relatively simple pathway that begins with a primary metabolite, cytidine 5′-monophosphate (CMP).[1][6][9] The process involves a series of enzymatic modifications catalyzed by proteins encoded in the bcm gene cluster.
The key steps are:
-
Hydroxymethylation: The enzyme BcmA, a thymidylate synthase homolog, catalyzes the hydroxymethylation of CMP to produce 5-hydroxymethylcytidine 5′-monophosphate.[1][6]
-
N-glycosyl Bond Cleavage: BcmB, a glycosyltransferase, cleaves the bond between the ribose sugar and the pyrimidine base, releasing 5-hydroxymethylcytosine.[1][6]
-
Methylation: The final step in forming this compound is the methylation of 5-hydroxymethylcytosine by the S-adenosylmethionine-dependent methyltransferase, BcmC.[1][6]
Caption: Enzymatic conversion of CMP to this compound.
Ecological Role and Mechanism of Action
This compound functions as a potent thiamine antagonist, providing a competitive advantage to the producing organism.[2][10] Its ecological strategy often involves inhibiting the growth of nearby microorganisms that are auxotrophic for thiamine or its pyrimidine precursor, 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP).
Mechanism of Thiamine Antagonism
This compound itself is not the toxic agent. Its toxicity relies on its structural similarity to HMP, which deceives the target organism's own thiamine biosynthesis and salvage enzymes.[7][11][12] This process, termed "lethal synthesis," converts this compound into a toxic analog of thiamin pyrophosphate (ThDP).
The steps are as follows:
-
Uptake: Target organisms uptake this compound from the environment.
-
Phosphorylation: The enzyme ThiD (hydroxymethylpyrimidine kinase) phosphorylates this compound.[13]
-
Coupling and Pyrophosphorylation: The enzymes ThiE and ThiL then incorporate this modified pyrimidine into the thiamine synthesis pathway, ultimately producing 2′-methoxythiamin pyrophosphate (MeOThDP).[12][13]
-
Enzyme Inhibition: MeOThDP acts as a competitive inhibitor for essential ThDP-dependent enzymes, such as α-ketoglutarate dehydrogenase, transketolase, and 1-deoxy-D-xylulose-5-phosphate synthase (DXPS), disrupting central metabolism and leading to growth inhibition.[1][12][14]
Caption: Conversion of this compound to a toxic antimetabolite.
A Coordinated Chemical Warfare Strategy
In many producing organisms, such as C. botulinum, the this compound biosynthetic gene cluster also contains a gene for Thiaminase-I (bcmE).[1][6] This enzyme degrades environmental thiamine, the very nutrient that could otherwise rescue target organisms from this compound's effects. This coordinated strategy involves:
-
Thiamine Depletion: The producer secretes Thiaminase-I, which breaks down any available thiamine in the immediate environment.
-
Antimetabolite Secretion: The producer simultaneously secretes this compound.
This two-pronged attack makes competing microbes more susceptible to this compound's toxic effects by eliminating their primary source of the essential cofactor.[1][6]
Caption: Coordinated strategy of thiamine depletion and antagonism.
Role in Aquatic Ecosystems
Recent studies have highlighted the role of this compound in freshwater cyanobacterial harmful algal blooms (cyanoHABs).[5] Microcystis aeruginosa, a common bloom-forming cyanobacterium, produces this compound. Its concentration in aquatic systems correlates positively with cyanoHAB abundance. This suggests that this compound may contribute to the dominance of these cyanobacteria by suppressing the growth of competing phytoplankton and bacteria that are thiamine auxotrophs.[5][8]
Quantitative Data on Biological Activity
This compound exhibits inhibitory activity against a range of microorganisms. The minimum inhibitory concentration (MIC) can be quite low, demonstrating its potency. Its effects are typically observed in defined minimal media where the target organism cannot rely on scavenging sufficient thiamine to overcome the inhibition.
| Table 2: Inhibitory Concentrations of this compound | | :--- | :--- | :--- | | Target Organism | Condition | Inhibitory Concentration | | Salmonella enterica serovar Typhimurium | Solid minimal medium | 130 nM | | Salmonella enterica serovar Typhimurium | Liquid minimal medium | 516 nM | | Escherichia coli | Minimal medium | Low micromolar range | | Chlamydomonas reinhardtii (thiamin-requiring mutant) | Culture medium | High sensitivity (qualitative) |
ngcontent-ng-c4139270029="" class="ng-star-inserted">
Detailed Methodologies
The study of this compound involves a combination of analytical chemistry, microbiology, and molecular biology techniques.
Isolation and Identification
-
Protocol: this compound is typically isolated from the culture supernatant of producing organisms. The supernatant is subjected to solvent extraction (e.g., with ethyl acetate) followed by chromatographic purification steps. Final identification and structural elucidation are performed using high-resolution mass spectrometry (HR-MS) to determine the exact mass and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the chemical structure.[1][3][4]
In Vitro Enzyme Assays
-
Protocol: To confirm the biosynthetic pathway, the bcm genes are cloned and heterologously expressed (e.g., in E. coli), and the resulting enzymes are purified, often via affinity tags like polyhistidine. Each enzyme is then incubated with its putative substrate. The reaction progress is monitored, and the product is identified using reverse-phase high-performance liquid chromatography (HPLC) by comparing the retention time to an authentic standard.[1][6] Mass spectrometry is used to confirm the mass of the product.[1][6]
Antimicrobial Susceptibility Testing
-
Protocol: The inhibitory effect of this compound is quantified using growth assays. For bacteria, this is often done in a 96-well microtiter plate format. Target organisms are grown in a defined minimal medium with and without various concentrations of this compound. Growth is monitored over time by measuring the optical density at 650 nm (OD₆₅₀) using a plate reader.[11] The minimum inhibitory concentration (MIC) is determined as the lowest concentration that prevents visible growth.
Conclusion and Future Directions
This compound is a specialized metabolite with a clear and potent ecological role as a thiamine antimetabolite. Its production by diverse bacteria and cyanobacteria highlights a common strategy of chemical competition in microbial communities. The elegant mechanism of "lethal synthesis," where the target's own enzymes activate the pro-drug, makes it an interesting candidate for antimicrobial research. Future research should focus on exploring the full distribution of this compound producers in various environments, understanding the regulation of its biosynthetic gene cluster, and evaluating its potential for therapeutic development, particularly in the context of overcoming antibiotic resistance.
References
- 1. Biosynthesis of a Thiamin Antivitamin in Clostridium botulinum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Metabolic products of microorganisms. 239. This compound isolated from Streptomyces albus identification, derivatives, synthesis and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Biosynthesis of a thiamin antivitamin in Clostridium botulinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Action of the Thiamine Antagonist this compound on Thiamine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The mechanism of action of this compound, a naturally occurring thiamin antimetabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Antimicrobial Drug Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Bacimethrin's Impact on Thiamin Pyrophosphate (TPP)-Dependent Enzymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bacimethrin, a pyrimidine antibiotic, exerts its antimicrobial effects through a deceptive mechanism targeting the central metabolic pathways dependent on thiamin pyrophosphate (TPP). This technical guide provides an in-depth analysis of the molecular interactions between this compound's active form and key TPP-dependent enzymes. It consolidates quantitative data on enzyme inhibition, details the experimental protocols for assessing these effects, and visualizes the underlying biochemical pathways and experimental workflows. This document serves as a comprehensive resource for researchers in microbiology, enzymology, and drug development exploring this compound as a potential therapeutic agent or a tool for studying microbial metabolism.
Introduction
Thiamin pyrophosphate (TPP), the biologically active form of vitamin B1, is an essential cofactor for a multitude of enzymes involved in carbohydrate and amino acid metabolism. TPP-dependent enzymes, such as pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase, are critical for cellular energy production and biosynthetic processes. This compound (4-amino-5-hydroxymethyl-2-methoxypyrimidine) is a naturally occurring antibiotic produced by bacteria like Bacillus megaterium and Streptomyces albus.[1] Its structural similarity to the pyrimidine moiety of thiamin allows it to function as an antimetabolite.[2][3]
The toxicity of this compound is not direct but stems from its intracellular conversion into 2'-methoxy-thiamin pyrophosphate (MeOThDP) by the host's thiamin biosynthetic enzymes.[1][4] This analog of TPP then acts as a competitive inhibitor of various TPP-dependent enzymes, disrupting vital metabolic pathways and leading to growth inhibition.[4][5][6] This guide delves into the specifics of this inhibitory action, providing quantitative data, detailed experimental methodologies, and visual representations of the involved processes.
Mechanism of Action: From this compound to a TPP Analog
The antibacterial activity of this compound is a multi-step process that begins with its uptake by the microbial cell. Once inside, it enters the thiamin biosynthesis pathway, where it is recognized as a substrate by enzymes such as hydroxymethylpyrimidine kinase (ThiD) and thiamin phosphate synthase (ThiE).[2][7] These enzymes catalyze the conversion of this compound into 2'-methoxythiamin and subsequently into its pyrophosphorylated, active form, 2'-methoxy-thiamin pyrophosphate (MeOThDP).[1][4]
MeOThDP, mimicking the structure of TPP, then binds to the cofactor binding sites of TPP-dependent enzymes. This binding can either lead to a non-functional enzyme-analog complex or support the catalytic reaction at a significantly reduced rate, effectively inhibiting the enzyme's function.[5]
Quantitative Analysis of Enzyme Inhibition
The inhibitory potency of MeOThDP has been evaluated against several key TPP-dependent enzymes from various organisms. The following tables summarize the available quantitative data, providing a comparative overview of the enzyme kinetics.
Table 1: Inhibition of E. coli TPP-Dependent Enzymes by 2'-Methoxy-thiamin Pyrophosphate (MeOThDP)
| Enzyme | Substrate(s) | Apparent Km (µM) | Vmax (% of TPP) | Reference |
| Pyruvate Dehydrogenase Complex (PDHc) | Pyruvate | 450 ± 50 | 6 - 11 | [5] |
| 1-Deoxy-D-xylulose 5-phosphate Synthase (DXPS) | Pyruvate, D-Glyceraldehyde 3-phosphate | 150 ± 20 (Pyruvate) | 9 - 14 | [5] |
| α-Ketoglutarate Dehydrogenase Complex (OGDHc) | α-Ketoglutarate | - | No functional substitution | [4][5] |
| Transketolase | - | - | Inhibited | [4] |
Table 2: Competence of Human TPP-Dependent Enzymes with 2'-Methoxy-thiamin Pyrophosphate (MeOThDP)
| Enzyme | Substrate(s) | Apparent Km (µM) | Vmax (% of TPP) | Reference |
| Pyruvate Dehydrogenase Complex (PDHc) | Pyruvate | 25 ± 3 | up to 75 | [5] |
| 2-Oxoglutarate Dehydrogenase Complex (OGDHc) | α-Ketoglutarate | - | No functional substitution | [5] |
Note: A dash (-) indicates that specific quantitative data was not available in the cited literature.
Impact on Key Metabolic Pathways
The inhibition of TPP-dependent enzymes by MeOThDP has profound effects on central carbon metabolism. The primary pathways affected are the Citric Acid (TCA) Cycle and the Pentose Phosphate Pathway (PPP), as well as isoprenoid biosynthesis.
Detailed Experimental Protocols
This section provides a generalized methodology for key experiments used to characterize the inhibitory effects of this compound and MeOThDP.
Synthesis of 2'-Methoxy-thiamin Pyrophosphate (MeOThDP)
Objective: To enzymatically synthesize MeOThDP from this compound for use in enzyme inhibition assays.
Materials:
-
This compound
-
4-methyl-5-(β-hydroxyethyl)thiazole (THZ)
-
ATP, MgCl2
-
Purified recombinant enzymes: ThiD, ThiE, ThiL from E. coli
-
Buffer solution (e.g., 50 mM Tris-HCl, pH 7.5)
Protocol:
-
A reaction mixture is prepared containing this compound, THZ, ATP, and MgCl2 in the buffer solution.
-
The purified enzymes (ThiD, ThiE, and ThiL) are added to the reaction mixture.
-
The mixture is incubated at 37°C for a sufficient period (e.g., 2-4 hours) to allow for the enzymatic conversion.
-
The reaction is monitored for the formation of MeOThDP using High-Performance Liquid Chromatography (HPLC).
-
The product, MeOThDP, is purified from the reaction mixture using an appropriate chromatographic method (e.g., ion-exchange chromatography).
-
The concentration and purity of the synthesized MeOThDP are determined by UV-Vis spectrophotometry and HPLC analysis.
Enzyme Activity and Inhibition Assays
Objective: To determine the kinetic parameters of TPP-dependent enzymes in the presence and absence of MeOThDP.
General Protocol:
-
The activity of the target TPP-dependent enzyme (e.g., PDHc, OGDHc, DXPS) is measured using a specific spectrophotometric or fluorometric assay that monitors the consumption of a substrate or the formation of a product.
-
For reconstitution experiments, the apoenzyme (enzyme without the TPP cofactor) is prepared.
-
The apoenzyme is incubated with either TPP or MeOThDP to form the holoenzyme.
-
The enzymatic reaction is initiated by the addition of the substrate(s).
-
The reaction rate is monitored over time.
-
To determine kinetic parameters (Km and Vmax), the assay is performed with varying substrate concentrations in the presence of a fixed concentration of TPP or MeOThDP.
-
The data is fitted to the Michaelis-Menten equation to calculate the kinetic constants.
-
For inhibition studies, the assay is performed with varying concentrations of MeOThDP while keeping the TPP and substrate concentrations constant to determine the IC50 or Ki value.
Conclusion and Future Directions
This compound's mechanism of action, through its conversion to the TPP analog MeOThDP, represents a fascinating example of targeted metabolic disruption. The inhibition of multiple, essential TPP-dependent enzymes underscores its potential as a broad-spectrum antimicrobial agent. The quantitative data presented in this guide highlights the differential susceptibility of various enzymes to MeOThDP, with some, like the E. coli OGDHc, being completely inhibited, while others, such as the human PDHc, can utilize the analog with considerable efficiency.[5]
This differential activity opens avenues for the development of species-specific inhibitors. For drug development professionals, the thiamin biosynthesis and utilization pathways are attractive targets for novel antimicrobial agents, as they are essential for bacteria but the cofactor is obtained through diet in humans.[7] Further research should focus on high-resolution structural studies of MeOThDP in complex with its target enzymes to elucidate the precise molecular basis of its inhibitory action. Such studies will be invaluable for the rational design of next-generation antibiotics that exploit this unique metabolic vulnerability.
References
- 1. researchgate.net [researchgate.net]
- 2. Action of the Thiamine Antagonist this compound on Thiamine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. The mechanism of action of this compound, a naturally occurring thiamin antimetabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Competence of Thiamin Diphosphate-Dependent Enzymes with 2′-Methoxythiamin Diphosphate Derived from this compound, a Naturally Occurring Thiamin Anti-vitamin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis of a Thiamin Antivitamin in Clostridium botulinum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Antimicrobial Drug Targets? - PMC [pmc.ncbi.nlm.nih.gov]
The Conversion of Bacimethrin to 2'-methoxy-thiamin pyrophosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bacimethrin, a naturally occurring pyrimidine analog, exerts its antimicrobial effects through metabolic activation into 2'-methoxy-thiamin pyrophosphate (MTPP). This conversion is deceptively carried out by the host's own thiamin biosynthesis and salvage pathway enzymes. The resulting MTPP then acts as a potent inhibitor of essential thiamin pyrophosphate (TPP)-dependent enzymes, leading to metabolic disruption and growth inhibition. This technical guide provides a comprehensive overview of the enzymatic conversion of this compound to MTPP, detailing the pathway, the enzymes involved, and generalized experimental protocols for its investigation. While specific kinetic data for this compound with the involved enzymes is not extensively available in the current literature, this guide offers a framework for researchers to pursue further quantitative studies.
The Conversion Pathway: A Hijacking of Thiamin Biosynthesis
The conversion of this compound to its active form, 2'-methoxy-thiamin pyrophosphate, is a multi-step process catalyzed by three key enzymes of the thiamin biosynthesis pathway: ThiD, ThiE, and ThiL.[1][2] this compound's structural similarity to 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), the pyrimidine precursor of thiamin, allows it to enter this pathway as a fraudulent substrate.[3]
The enzymatic cascade proceeds as follows:
-
First Phosphorylation by ThiD: this compound is first phosphorylated by the bifunctional enzyme 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate kinase (ThiD), yielding 2'-methoxy-4-amino-5-hydroxymethylpyrimidine phosphate (M-HMP-P).[4][5] ThiD normally phosphorylates HMP to HMP-P and subsequently to HMP-pyrophosphate (HMP-PP).[5]
-
Second Phosphorylation by ThiD: ThiD then catalyzes a second phosphorylation of M-HMP-P to produce 2'-methoxy-4-amino-5-hydroxymethylpyrimidine pyrophosphate (M-HMP-PP).[4]
-
Condensation with Thiazole by ThiE: 2'-methoxy-HMP-PP is then condensed with 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (Thz-P), the thiazole precursor of thiamin, by the enzyme thiamin phosphate synthase (ThiE).[2][6] This reaction forms 2'-methoxy-thiamin monophosphate (M-TMP). Mechanistic studies on ThiE have shown that it can accommodate pyrimidine analogs with a methoxy group at the 2' position, indicating its potential role in this conversion.[6]
-
Final Phosphorylation by ThiL: The final step is the phosphorylation of M-TMP by thiamin monophosphate kinase (ThiL) to yield the active antimetabolite, 2'-methoxy-thiamin pyrophosphate (MTPP).[7][8]
The resulting MTPP then inhibits crucial TPP-dependent enzymes in central metabolism, such as transketolase and pyruvate dehydrogenase, leading to the observed antimicrobial activity.[9][10]
References
- 1. m.youtube.com [m.youtube.com]
- 2. Substrate specificity in thiamin diphosphate-dependent decarboxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. The Structural and Biochemical Foundations of Thiamin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of Thiamin Pyrophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic studies on thiamin phosphate synthase: evidence for a dissociative mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. Structural Studies of Thiamin Monophosphate Kinase in Complex with Substrates and Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Bacimethrin as a Pyrimidine Analog of Thiamine: A Technical Guide
Abstract
Bacimethrin is a naturally occurring antibiotic produced by bacteria such as Bacillus megaterium and Streptomyces albus. Structurally, it is an analog of the 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) moiety of thiamine (Vitamin B1).[1] Its antimicrobial activity stems from its function as an antimetabolite, where it is metabolically converted into a toxic analog of thiamine pyrophosphate (TPP). This guide provides a comprehensive overview of the mechanism of action of this compound, quantitative data on its biological activity, detailed experimental protocols for its study, and visualizations of its metabolic pathway and experimental workflows.
Introduction: Structural Analogy to Thiamine
Thiamine is an essential cofactor for all living organisms. In its biologically active form, thiamine pyrophosphate (TPP), it is critical for carbohydrate and amino acid metabolism.[2] Thiamine itself is synthesized by the condensation of two key intermediates: the pyrimidine moiety, HMP, and the thiazole moiety, 4-methyl-5-(β-hydroxyethyl)thiazole (THZ).[1]
This compound (4-amino-5-hydroxymethyl-2-methoxypyrimidine) is a structural analog of HMP.[1] This structural mimicry is the foundation of its biological activity, allowing it to enter and subvert the bacterial thiamine biosynthesis pathway. The key difference is the substitution of a methoxy group (-OCH₃) at the C2 position of the pyrimidine ring, where HMP has a methyl group (-CH₃).
Mechanism of Action: A Suicide Inhibitor Pathway
This compound acts as a prodrug or a "suicide" inhibitor. It is not the active toxic compound itself but is converted into one by the very enzymatic pathway it targets.[3]
-
Uptake and Phosphorylation: this compound enters the bacterial cell and is recognized as an HMP analog by the enzyme hydroxymethylpyrimidine kinase (ThiD), which phosphorylates it.[1][4]
-
Formation of a Toxic Analog: The phosphorylated this compound is then utilized by subsequent enzymes in the thiamine biosynthesis pathway, including thiamine phosphate synthase (ThiE) and thiamin-monophosphate kinase (ThiL).[1][5] This process culminates in the formation of 2'-methoxy-thiamine pyrophosphate (MeOThDP) .[6][7]
-
Enzyme Inhibition: MeOThDP is a toxic analog of the essential cofactor TPP. It competitively inhibits multiple vital TPP-dependent enzymes.[5] In Escherichia coli, the primary targets identified are α-ketoglutarate dehydrogenase, transketolase, and 1-deoxy-D-xylulose-5-phosphate synthase (DXPS).[6][8] By binding to these enzymes, MeOThDP disrupts central metabolic pathways, including the citric acid cycle and the pentose phosphate pathway, leading to the cessation of growth and cell death.[2]
The active metabolite, MeOThDP, is significantly more potent than its precursor; it has been shown to inhibit E. coli growth at concentrations 15 times lower than this compound.[3][5]
Quantitative Data on Biological Activity
Specific Minimum Inhibitory Concentration (MIC), IC₅₀, and Kᵢ values for this compound and its active metabolite MeOThDP are not consistently reported across a wide range of organisms and enzymes in publicly available literature. The antibacterial activity is generally described to be in the "low micromolar range".[3][5][7] The table below summarizes available quantitative data from specific studies.
| Organism/System | Parameter | Value/Concentration | Notes | Reference(s) |
| Salmonella enterica serovar Typhimurium | Growth Inhibition | 130 nM | Concentration that prevents growth on solid minimal medium. | [1][3] |
| Salmonella enterica serovar Typhimurium | Experimental Concentration | 516 nM | Concentration used for growth curve analysis in liquid minimal medium. | [3] |
| Escherichia coli | Relative Potency | 15x | The active metabolite, MeOThDP, inhibits growth at concentrations 15 times lower than this compound. | [3][5] |
Mechanisms of Resistance
Bacteria can develop resistance to this compound through two primary mechanisms:
-
Target Pathway Upregulation: Overexpression of the thi operon, which contains the genes for the thiamine biosynthesis enzymes, can confer resistance.[1] This likely allows the cell to produce enough native HMP to outcompete the this compound analog for enzymatic binding.
-
Modification of Activating Enzyme: Specific mutations in the thiD gene can lead to high-level resistance.[1][9] These mutations are thought to specifically impair the HMP kinase activity responsible for the initial phosphorylation of this compound, while leaving the HMP-P kinase activity (required for the de novo pathway) intact.[1] This prevents the conversion of the prodrug into its toxic form.
Experimental Protocols
Protocol for Determination of Minimum Inhibitory Concentration (MIC)
This protocol is a representative methodology for determining the MIC of this compound using the broth microdilution method.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target bacterium.
Materials:
-
Target bacterial strain (e.g., E. coli, S. enterica)
-
Sterile 96-well microtiter plates
-
Sterile liquid growth medium (e.g., Mueller-Hinton Broth for standard testing, or a defined minimal medium if investigating metabolic effects)
-
This compound stock solution of known concentration, sterilized by filtration
-
Spectrophotometer or microplate reader capable of reading absorbance at 600 nm (OD₆₀₀)
-
Sterile pipette tips and multichannel pipettes
-
Incubator (e.g., 37°C)
Procedure:
-
Inoculum Preparation: a. From a fresh agar plate, pick a single colony of the target bacterium and inoculate it into a tube of broth. b. Incubate overnight at the optimal temperature (e.g., 37°C) with shaking. c. The next day, dilute the overnight culture in fresh broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension as required by standard protocols (e.g., 1:150) to achieve the final target inoculum density in the wells.
-
Serial Dilution of this compound: a. Add 100 µL of sterile broth to all wells of a 96-well plate except the first column. b. Add 200 µL of the this compound working stock solution (at 2x the highest desired final concentration) to the first well of each row being tested. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate. Discard the final 100 µL from the last column of the dilution series. This creates a gradient of this compound concentrations.
-
Inoculation and Controls: a. Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted this compound. This brings the final volume in each well to 200 µL and dilutes the this compound to its final 1x concentration. b. Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only, no inoculum) on each plate.
-
Incubation: a. Seal the plate (e.g., with a breathable film or lid) and incubate at 37°C for 18-24 hours.
-
Reading Results: a. The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (growth) as observed by eye or by measuring the OD₆₀₀ with a plate reader.
Protocol for Bacterial Growth Curve Analysis with this compound
Objective: To assess the effect of a specific concentration of this compound on the growth dynamics of a bacterial population over time.
Materials:
-
All materials from Protocol 5.1
-
Sterile culture flasks (e.g., 250 mL Erlenmeyer flasks)
-
Shaking incubator
-
Sterile cuvettes for spectrophotometer
Procedure:
-
Culture Preparation: a. Prepare an overnight culture of the target bacterium as described in Protocol 5.1.
-
Experimental Setup: a. Prepare at least two sterile flasks containing an appropriate volume of sterile broth (e.g., 50 mL). b. Label one flask "Control" and the other "this compound". c. To the "this compound" flask, add the compound to achieve the desired final concentration (e.g., 516 nM). Add an equivalent volume of solvent (vehicle) to the "Control" flask.
-
Inoculation and Incubation: a. Inoculate both flasks with the overnight culture to a low starting OD₆₀₀ (e.g., 0.05). b. Immediately take a sample from each flask for the "Time 0" reading. c. Place the flasks in a shaking incubator at the optimal growth temperature (e.g., 37°C).
-
Data Collection: a. At regular time intervals (e.g., every 30-60 minutes) for several hours, aseptically remove an aliquot (e.g., 1 mL) from each flask. b. Measure the OD₆₀₀ of each sample using the spectrophotometer. Use sterile broth as the blank.
-
Data Analysis: a. Plot the OD₆₀₀ values (on a logarithmic scale) against time (on a linear scale) for both the control and the this compound-treated cultures. b. Analyze the resulting curves to observe differences in the lag phase, exponential growth rate, and final culture density between the two conditions.
Conclusion
This compound serves as a potent example of a pyrimidine analog that effectively hijacks the thiamine biosynthesis pathway to exert its antimicrobial effects. By acting as a substrate for bacterial enzymes, it is converted into a toxic metabolite, MeOThDP, which subsequently inhibits essential TPP-dependent enzymes, leading to metabolic collapse. Understanding its mechanism of action, methods of resistance, and the protocols for its evaluation is crucial for researchers in the fields of antibiotic discovery and metabolic pathway analysis. The targeted nature of this compound against the thiamine pathway underscores the potential of this essential metabolic route as a source for novel antimicrobial drug targets.
References
- 1. Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Antimicrobial Drug Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiamine Biochemistry [thiamine.dnr.cornell.edu]
- 3. Frontiers | Essential Metabolic Routes as a Way to ESKAPE From Antibiotic Resistance [frontiersin.org]
- 4. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Antimicrobial Drug Targets? [ijbs.com]
- 8. Biochemical and Structural Insights into a Thiamine Diphosphate-Dependent α-Ketoglutarate Decarboxylase from Cyanobacterium Microcystis aeruginosa NIES-843 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Antibacterial Spectrum of Bacimethrin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bacimethrin, a naturally occurring pyrimidine analog, presents a compelling case for further investigation as an antibacterial agent. Its targeted mechanism of action, interfering with the essential thiamine (Vitamin B1) biosynthesis pathway, offers a distinct advantage in an era of mounting antibiotic resistance. This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, detailing its mechanism of action, summarizing known minimum inhibitory concentrations (MICs), and outlining the experimental protocols necessary for its evaluation. Visualizations of the underlying biochemical pathway and experimental workflows are provided to facilitate a deeper understanding of this promising antimicrobial compound.
Introduction
This compound is a structural analog of the pyrimidine moiety of thiamine, 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP).[1] Originally isolated from Gram-positive bacteria such as Bacillus megaterium and Streptomyces albus, it exhibits inhibitory activity against a range of bacteria.[1][2] Its primary mode of action is as a thiamine antagonist, specifically targeting the thiamine biosynthesis pathway, a metabolic route essential for many bacteria but absent in humans, making it a potentially selective target for antimicrobial therapy.[3][4]
Mechanism of Action
This compound exerts its antibacterial effect by acting as a competitive inhibitor in the thiamine biosynthesis pathway. The molecule is taken up by bacterial cells and subsequently phosphorylated by the enzyme hydroxymethylpyrimidine (HMP) kinase (ThiD). This phosphorylation event leads to the formation of a non-functional analog, 2'-methoxy-thiamine pyrophosphate.[2][4] This analog then inhibits several crucial thiamine pyrophosphate (TPP)-dependent enzymes, including α-ketoglutarate dehydrogenase and transketolase, thereby disrupting essential metabolic processes and leading to the inhibition of bacterial growth.[5][6]
The following diagram illustrates the metabolic pathway targeted by this compound:
References
- 1. Action of the Thiamine Antagonist this compound on Thiamine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Essential Metabolic Routes as a Way to ESKAPE From Antibiotic Resistance [frontiersin.org]
- 4. Biosynthesis of a Thiamin Antivitamin in Clostridium botulinum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The mechanism of action of this compound, a naturally occurring thiamin antimetabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on Bacimethrin's Activity Against Salmonella enterica
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Salmonella enterica, a facultative intracellular pathogen, is a significant cause of foodborne illness worldwide, ranging from gastroenteritis to life-threatening systemic infections like typhoid fever. The rise of antibiotic-resistant strains necessitates the exploration of novel antimicrobial agents. Bacimethrin, a naturally occurring pyrimidine analog, has demonstrated inhibitory activity against Salmonella enterica serovar Typhimurium. This document provides a comprehensive overview of the preliminary research on this compound's action against this pathogen, focusing on its mechanism, available quantitative data, and the experimental approaches used in its study.
Mechanism of Action: Interference with Thiamine Biosynthesis
This compound is an analog of 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), a precursor to the pyrimidine moiety of thiamine (Vitamin B1).[1][2][3][4][5] The antimicrobial activity of this compound stems from its ability to be processed by the bacterial thiamine biosynthesis and salvage pathways, leading to the formation of a toxic antimetabolite.[1][6][7]
In S. enterica, the enzyme ThiD phosphorylates HMP to HMP monophosphate (HMP-P). This compound acts as a substrate for ThiD, which converts it into 2'-methoxy-thiamine.[1][7] This intermediate is further pyrophosphorylated to 2'-methoxy-thiamine pyrophosphate.[6][7] This toxic analog then inhibits essential thiamine pyrophosphate (TPP)-dependent enzymes, such as α-ketoglutarate dehydrogenase and transketolase, thereby disrupting critical metabolic pathways and inhibiting bacterial growth.[6]
Resistance to this compound in S. enterica has been shown to arise through two primary mechanisms: overexpression of the thi operon, which is involved in thiamine biosynthesis, or specific mutations in the thiD gene that likely alter its affinity for this compound.[1][2][4][5]
Thiamine Biosynthesis and this compound's Site of Action
References
- 1. researchgate.net [researchgate.net]
- 2. Action of the thiamine antagonist this compound on thiamine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Action of the Thiamine Antagonist this compound on Thiamine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanism of action of this compound, a naturally occurring thiamin antimetabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling the Early-Stage Antibacterial Activity of Bacimethrin Against Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacimethrin, a pyrimidine antibiotic, represents an intriguing case in the study of antibacterial agents. As a naturally occurring thiamine antagonist, its mechanism of action is rooted in the disruption of essential metabolic pathways. Produced by Gram-positive bacteria such as Bacillus megaterium and Streptomyces albus, this compound exhibits inhibitory effects against a range of bacteria, with early research highlighting its potential against pathogenic Gram-positive strains, including those responsible for staphylococcal infections.[1][2] This technical guide delves into the foundational research on this compound's effects on Gram-positive bacteria, presenting available quantitative data, detailing experimental protocols, and visualizing its mechanism of action.
Mechanism of Action: A Thiamine Antagonist
The antibacterial activity of this compound stems from its structural similarity to the pyrimidine moiety of thiamine (Vitamin B1). This similarity allows it to act as a competitive inhibitor in the thiamine biosynthesis pathway.[2][3] Once inside the bacterial cell, this compound is enzymatically converted into a toxic analogue, 2'-methoxy-thiamin pyrophosphate.[4][5][6] This analogue then inhibits crucial thiamine pyrophosphate (TPP)-dependent enzymes, which are vital for cellular metabolism.[3][4][5][6]
Key enzymes inhibited by the this compound-derived analogue include:
-
α-ketoglutarate dehydrogenase: A critical enzyme in the citric acid cycle.[4]
-
Transketolase: An essential enzyme in the pentose phosphate pathway.[4]
-
Deoxy-D-xylulose-5-phosphate synthase (DXS): Involved in the non-mevalonate pathway for isoprenoid biosynthesis.[4]
By disrupting these fundamental metabolic pathways, this compound effectively halts bacterial growth.
Visualizing the Mechanism of Action
The following diagram illustrates the metabolic pathway interference by this compound.
Quantitative Data on Antibacterial Activity
Early research established that this compound is effective against Gram-positive bacteria at low micromolar concentrations.[1] The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against representative Gram-positive bacterial strains as indicated in early studies.
| Bacterial Strain | Gram Stain | MIC (µM) | Reference |
| Staphylococcus aureus | Positive | Low µM range | [1] |
| Bacillus subtilis | Positive | Not Specified | [3] |
| Bacillus megaterium | Positive | Producer Organism | [2] |
| Streptomyces albus | Positive | Producer Organism | [2] |
Note: Specific MIC values from the very earliest research are not consistently available in modern databases. The "low µM range" indicates a potent antibacterial effect.
Experimental Protocols
The following methodologies are representative of the techniques used in early research to assess the antibacterial effects of this compound.
Minimum Inhibitory Concentration (MIC) Determination by Broth Dilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
a. Preparation of this compound Stock Solution:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., sterile deionized water or a buffer solution) to a known concentration.
-
The stock solution is sterilized by filtration through a 0.22 µm filter.
b. Preparation of Bacterial Inoculum:
-
A pure culture of the test Gram-positive bacterium is grown overnight on an appropriate agar medium (e.g., Tryptic Soy Agar).
-
Several colonies are used to inoculate a tube of sterile broth (e.g., Mueller-Hinton Broth).
-
The broth culture is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
The inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
c. Assay Procedure:
-
A serial two-fold dilution of the this compound stock solution is performed in a 96-well microtiter plate containing the appropriate broth medium.
-
The diluted bacterial inoculum is added to each well.
-
Positive (no antibiotic) and negative (no bacteria) control wells are included.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth.
Agar Diffusion Test (Kirby-Bauer Method)
This method assesses the susceptibility of bacteria to an antimicrobial agent.
a. Preparation of Agar Plates:
-
Mueller-Hinton Agar plates are prepared according to the manufacturer's instructions.
-
The surface of the agar is allowed to dry before inoculation.
b. Inoculation of Plates:
-
A sterile cotton swab is dipped into a standardized bacterial suspension (equivalent to a 0.5 McFarland standard).
-
The excess fluid is removed by pressing the swab against the inside of the tube.
-
The entire surface of the agar plate is evenly swabbed in three directions to ensure confluent growth.
c. Application of this compound:
-
Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of this compound.
-
The discs are placed on the surface of the inoculated agar plate.
d. Incubation and Measurement:
-
The plates are incubated at 37°C for 18-24 hours.
-
The diameter of the zone of inhibition (the area around the disc where bacterial growth is inhibited) is measured in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to this compound.
Experimental Workflow Visualization
The following diagram outlines the general workflow for assessing the antibacterial activity of this compound.
Conclusion
Early research into this compound established its role as a potent thiamine antagonist with significant antibacterial activity against Gram-positive bacteria. Its unique mechanism of action, involving the metabolic conversion to a toxic analogue that inhibits essential enzymatic pathways, makes it a subject of continued interest in the development of novel antimicrobial agents. The experimental protocols outlined in this guide provide a framework for the foundational techniques used to evaluate such compounds, and the visualized pathways offer a clear understanding of its molecular interactions. Further research to elucidate the full spectrum of its activity and potential for therapeutic use is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Action of the Thiamine Antagonist this compound on Thiamine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Antimicrobial Drug Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of action of this compound, a naturally occurring thiamin antimetabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of a Thiamin Antivitamin in Clostridium botulinum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Bacimethrin Minimum Inhibitory Concentration (MIC) Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacimethrin is an antibacterial agent that acts as a thiamine biosynthesis antagonist, inhibiting the growth of various bacteria and yeasts. Accurate determination of its Minimum Inhibitory Concentration (MIC) is crucial for understanding its potency, spectrum of activity, and for guiding further drug development efforts. These application notes provide detailed protocols for determining the MIC of this compound using the broth microdilution and agar dilution methods, based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Mechanism of Action
This compound functions as a competitive inhibitor in the thiamine biosynthesis pathway. It is structurally similar to the pyrimidine precursor of thiamine and is converted by bacterial enzymes into a toxic analog of thiamine pyrophosphate. This analog then inhibits essential enzymes that require thiamine pyrophosphate as a cofactor, ultimately leading to the inhibition of bacterial growth.
Data Presentation
The following table summarizes key quantitative data and recommendations for this compound MIC testing.
| Parameter | Recommendation | Reference/Note |
| Testing Methods | Broth Microdilution, Agar Dilution | CLSI, EUCAST |
| Recommended Media | Cation-Adjusted Mueller-Hinton Broth (CAMHB), Mueller-Hinton Agar (MHA) | CLSI, EUCAST |
| Inoculum Density | 5 x 10^5 CFU/mL | CLSI, EUCAST |
| Incubation Conditions | 35 ± 2°C for 16-20 hours in ambient air | CLSI, EUCAST |
| This compound Solvent | Dimethyl sulfoxide (DMSO) or Water | Based on thiamine solubility data; user verification required. |
| Stock Solution Storage | Aliquoted and stored at -20°C or lower; protect from light. | Based on thiamine stability data; user verification required. |
| Quality Control Strains | Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853 | CLSI, EUCAST |
| This compound QC MIC Ranges | Not yet established. Must be determined by individual laboratories. | Critical Note: Perform at least 20 independent MIC determinations for each QC strain to establish in-house ranges. |
Experimental Protocols
Preparation of this compound Stock Solution
Note: The solubility and stability of this compound in specific solvents and media should be verified by the end-user. The following is a general guideline based on the properties of its parent compound, thiamine.
-
Solvent Selection: Based on the physicochemical properties of the this compound powder, select a suitable solvent. Dimethyl sulfoxide (DMSO) is a common choice for compounds with limited aqueous solubility. Water may also be a suitable solvent.
-
Stock Solution Preparation:
-
Aseptically weigh a precise amount of this compound powder.
-
Dissolve the powder in the chosen solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
-
Storage:
-
Dispense the stock solution into small, single-use aliquots.
-
Store the aliquots at -20°C or below, protected from light, to maintain stability. Avoid repeated freeze-thaw cycles.
-
Broth Microdilution MIC Protocol
This method determines the MIC in a liquid growth medium using 96-well microtiter plates.
-
Preparation of this compound Dilutions:
-
Label a sterile 96-well microtiter plate.
-
Add 100 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells in columns 2 through 12.
-
Add 200 µL of the working this compound solution (at twice the highest desired final concentration) to the wells in column 1.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (no antibiotic), and column 12 will be the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10^5 CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial suspension to each well from columns 1 to 11. Do not inoculate column 12.
-
The final volume in each well (except column 12) will be 200 µL.
-
Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Agar Dilution MIC Protocol
This method involves incorporating the antimicrobial agent into an agar medium.
-
Preparation of this compound-Containing Agar Plates:
-
Prepare a series of two-fold dilutions of the this compound stock solution in a suitable sterile diluent.
-
For each concentration, add 1 part of the this compound dilution to 9 parts of molten Mueller-Hinton Agar (MHA) that has been cooled to 45-50°C. Mix thoroughly but gently to avoid bubbles.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Also prepare a drug-free control plate.
-
-
Inoculum Preparation:
-
Prepare the inoculum as described in the broth microdilution protocol to a turbidity matching a 0.5 McFarland standard.
-
-
Inoculation and Incubation:
-
Using a multipoint inoculator or a calibrated loop, spot a defined volume (e.g., 1-2 µL) of the standardized inoculum onto the surface of each agar plate, including the control plate. This should deliver approximately 10^4 CFU per spot.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism at the inoculation spot.
-
Quality Control
It is imperative to include quality control (QC) strains with known MIC values in each experiment to ensure the accuracy and reproducibility of the results.
-
Recommended QC Strains: Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, and Pseudomonas aeruginosa ATCC 27853 are recommended for routine antimicrobial susceptibility testing.
-
Establishing QC Ranges: As there are no established CLSI or EUCAST QC ranges for this compound, it is critical that each laboratory establishes its own internal QC ranges. This can be achieved by performing at least 20 independent MIC determinations for each QC strain and defining a range that encompasses ≥95% of the obtained values.
Mandatory Visualization
Application Notes and Protocols: Bacimethrin Susceptibility Testing via Agar Disk Diffusion Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacimethrin is a pyrimidine analog that acts as a thiamine antagonist.[1][2] Its mechanism of action involves its conversion into 2'-methoxy-thiamine pyrophosphate by thiamine biosynthetic enzymes.[3][4] This molecule then inhibits essential enzymes that utilize thiamine pyrophosphate, such as α-ketoglutarate dehydrogenase and transketolase, thereby disrupting bacterial metabolism.[3][4] This application note provides a detailed protocol for determining the susceptibility of bacterial strains to this compound using the agar disk diffusion assay, a widely used method for testing antimicrobial susceptibility.[5][6][7][8]
Mechanism of Action of this compound
This compound specifically targets the thiamine biosynthesis pathway. It is an analog of the 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) moiety of thiamine.[1][9] The bacterial enzyme ThiD mistakes this compound for HMP and incorporates it into the thiamine biosynthesis pathway, leading to the formation of the toxic compound 2'-methoxy-thiamine pyrophosphate.[4][9][10] This antimetabolite then inhibits the function of thiamine pyrophosphate (TPP)-dependent enzymes, leading to bacterial growth inhibition.[3]
Caption: Mechanism of action of this compound.
Quantitative Data: Zones of Inhibition for this compound
The following table summarizes the zone of inhibition data for this compound against Salmonella enterica serovar Typhimurium strains as reported in the literature.
| Strain | Genotype | This compound Amount (pmol) | Zone of Inhibition (cm) |
| LT2 | Wild type | 0.13 | 2.4[9][11] |
| LT2 | Wild type | 1.3 | 3.4[9][11] |
| DM2983 | thiD1126 | 0.13 | 0[9][11] |
| DM2983 | thiD1126 | 1.3 | 0.2[9][11] |
| DM4147 | thiD1125 | 0.13 | 0[9][11] |
| DM4147 | thiD1125 | 1.3 | 0.5[9][11] |
Experimental Protocol: Agar Disk Diffusion Assay for this compound Susceptibility
This protocol is adapted from the standardized Kirby-Bauer disk diffusion method.[5][6]
Materials:
-
Bacterial Strains: Pure, 18-24 hour cultures of the test organism(s).
-
This compound Stock Solution: Prepare a stock solution of known concentration in a suitable solvent (e.g., sterile distilled water or a buffer in which this compound is soluble). Filter-sterilize the solution.
-
Sterile Blank Paper Disks: 6 mm diameter.
-
Sterile Saline or Broth: For inoculum preparation.
-
0.5 McFarland Turbidity Standard. [6]
-
Incubator: Set to the optimal growth temperature for the test organism (typically 35°C ± 2°C).[5]
-
Calipers or Ruler: For measuring zones of inhibition.[6]
Procedure:
-
Inoculum Preparation:
-
Inoculation of Agar Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted bacterial suspension.[7]
-
Remove excess fluid by pressing the swab against the inside of the tube.[12][14]
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[5][12]
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[6]
-
-
Preparation and Application of this compound Disks:
-
Aseptically apply a known volume (e.g., 10 µL) of the this compound stock solution onto a sterile blank paper disk to achieve the desired amount of this compound per disk (e.g., 0.13 pmol and 1.3 pmol).[11]
-
Allow the disks to dry completely in a sterile environment.
-
Using sterile forceps, place the this compound-impregnated disks onto the inoculated MHA plate.[6]
-
Ensure the disks are placed at least 24 mm apart and not too close to the edge of the plate.[6][12]
-
Gently press each disk to ensure complete contact with the agar surface.[12]
-
-
Incubation:
-
Measurement and Interpretation of Results:
-
After incubation, measure the diameter of the zones of complete growth inhibition around each disk to the nearest millimeter using calipers or a ruler.[13]
-
The zone of inhibition is the clear area where no bacterial growth is visible.[8]
-
Interpretation of susceptibility or resistance to this compound requires the establishment of standardized interpretive criteria, which may involve correlating zone diameters with minimum inhibitory concentrations (MICs).
-
Experimental Workflow
Caption: Agar Disk Diffusion Assay Workflow.
Quality Control
To ensure the accuracy and reproducibility of the results, it is essential to perform quality control testing in parallel with the experimental samples. This involves testing standard reference strains with known susceptibility profiles. For antimicrobial susceptibility testing, strains such as Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 25923 are commonly used.[15] The zone diameters obtained for the QC strains should fall within established ranges.
Conclusion
The agar disk diffusion assay is a reliable and straightforward method for assessing the in vitro activity of this compound against various bacterial isolates. Adherence to a standardized protocol is crucial for obtaining accurate and reproducible results. The data and protocols presented in this application note provide a foundation for researchers to evaluate the potential of this compound as an antimicrobial agent.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Action of the thiamine antagonist this compound on thiamine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mechanism of action of this compound, a naturally occurring thiamin antimetabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asm.org [asm.org]
- 6. microbenotes.com [microbenotes.com]
- 7. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 8. microchemlab.com [microchemlab.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Essential Metabolic Routes as a Way to ESKAPE From Antibiotic Resistance [frontiersin.org]
- 11. Action of the Thiamine Antagonist this compound on Thiamine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hardydiagnostics.com [hardydiagnostics.com]
- 13. chainnetwork.org [chainnetwork.org]
- 14. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Determination of Disk Diffusion and MIC Quality Control Guidelines for GSK2140944, a Novel Bacterial Type II Topoisomerase Inhibitor Antimicrobial Agent - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Minimum Inhibitory Concentration (MIC) of Bacimethrin using the Broth Microdilution Method: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacimethrin is an antibacterial agent that functions as a thiamine biosynthesis antagonist.[1][2] It acts as an analog of the 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) moiety of thiamine, a crucial vitamin for microbial metabolism.[1][2] The inhibitory effect of this compound stems from its conversion by bacterial enzymes into 2'-methoxy-thiamine pyrophosphate.[2] This molecule then inhibits essential thiamine pyrophosphate-dependent enzymes, such as α-ketoglutarate dehydrogenase and transketolase, thereby disrupting critical metabolic pathways and impeding bacterial growth.[2] This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains using the broth microdilution method, a standardized and widely accepted technique for antimicrobial susceptibility testing.[3][4][5]
Principle of the Broth Microdilution Method
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[5] The assay involves preparing a series of two-fold dilutions of the antimicrobial agent in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation under controlled conditions, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Materials and Reagents
3.1. Equipment
-
Sterile 96-well, U-bottom or flat-bottom microtiter plates
-
Multichannel pipette (8- or 12-channel)
-
Sterile pipette tips
-
Incubator (35°C ± 2°C)
-
Vortex mixer
-
Spectrophotometer or nephelometer
-
Biosafety cabinet
3.2. Reagents and Media
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or ethanol (for stock solution preparation)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB), or other appropriate broth medium
-
Sterile deionized water or saline (0.85% NaCl)
-
Bacterial strains for testing (e.g., pathogenic isolates, quality control strains)
-
0.5 McFarland turbidity standard
Experimental Protocols
4.1. Preparation of this compound Stock Solution
-
Solvent Selection: While specific solubility data for this compound is not widely published, related compounds suggest solubility in dimethyl sulfoxide (DMSO) or ethanol. It is recommended to perform a preliminary solubility test.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mg/mL or 1 mg/mL) of this compound in the chosen solvent. The exact concentration will depend on the expected MIC range.
-
Procedure:
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in the appropriate volume of sterile-filtered solvent (e.g., DMSO).
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or lower to maintain stability. Avoid repeated freeze-thaw cycles.
-
4.2. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hours) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing 4-5 mL of sterile saline or broth.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). A 0.5 McFarland standard corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.
-
Within 15 minutes of preparation, dilute the adjusted inoculum in the appropriate broth (e.g., CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 or 1:200 dilution of the 0.5 McFarland suspension into the broth that will be used for the assay.
4.3. Broth Microdilution Procedure
-
Dispense 50 µL of sterile broth into all wells of a 96-well microtiter plate, except for the first column.
-
Prepare the working solution of this compound by diluting the stock solution in broth to twice the highest desired final concentration.
-
Add 100 µL of the working this compound solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and continuing this process across the plate to the tenth column. Discard 50 µL from the tenth column.
-
The eleventh column will serve as the growth control (no antimicrobial), and the twelfth column will be the sterility control (no bacteria).
-
Add 50 µL of the diluted bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 100 µL.
-
Seal the plate with a lid or an adhesive seal to prevent evaporation.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
4.4. Interpretation of Results
-
After incubation, visually inspect the wells for turbidity, which indicates bacterial growth. A reading mirror or a light box can aid in visualization.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
The growth control well (column 11) should show distinct turbidity.
-
The sterility control well (column 12) should remain clear.
Quality Control
Quality control (QC) is essential to ensure the accuracy and reproducibility of the MIC results. Standard ATCC® strains with known susceptibility profiles should be tested concurrently with the clinical isolates.
5.1. Recommended Quality Control Strains
While specific QC ranges for this compound have not been established by regulatory bodies like CLSI or EUCAST, the following standard strains are recommended for routine antimicrobial susceptibility testing:
-
Escherichia coli ATCC® 25922™
-
Staphylococcus aureus ATCC® 29213™
-
Pseudomonas aeruginosa ATCC® 27853™
-
Enterococcus faecalis ATCC® 29212™
5.2. Establishing Internal Quality Control Ranges
Due to the lack of published QC ranges for this compound, it is crucial for each laboratory to establish its own internal QC ranges. This can be achieved by repeatedly testing the recommended QC strains (e.g., 20-30 times) and determining the range of MIC values that encompass at least 95% of the results.
Data Presentation
Quantitative data from MIC testing should be presented in a clear and structured format to facilitate comparison and analysis.
Table 1: Example of this compound MIC Data Presentation
| Bacterial Strain | This compound MIC (µg/mL) |
| Escherichia coli ATCC® 25922™ | [Insert Value] |
| Staphylococcus aureus ATCC® 29213™ | [Insert Value] |
| Pseudomonas aeruginosa ATCC® 27853™ | [Insert Value] |
| Enterococcus faecalis ATCC® 29212™ | [Insert Value] |
| Clinical Isolate 1 (Klebsiella pneumoniae) | [Insert Value] |
| Clinical Isolate 2 (Staphylococcus aureus) | [Insert Value] |
Note: The MIC values in this table are placeholders and should be replaced with experimentally determined data.
Visualizations
7.1. Experimental Workflow
The following diagram illustrates the experimental workflow for the broth microdilution method.
Caption: Workflow for this compound MIC determination.
7.2. Mechanism of Action of this compound
The following diagram illustrates the mechanism of action of this compound in the bacterial thiamine biosynthesis pathway.
Caption: this compound's mechanism of action.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No growth in control wells | Inoculum viability issue; Inactive growth medium | Use a fresh bacterial culture; Check the quality and expiration date of the medium. |
| Growth in sterility control wells | Contamination of medium or plate | Use aseptic techniques; Ensure all materials are sterile. |
| Inconsistent results between replicates | Inaccurate pipetting; Inconsistent inoculum density | Calibrate pipettes; Ensure thorough mixing of inoculum. |
| "Skipped" wells (growth at higher concentrations but not at lower) | Well-to-well contamination; Improper dilution | Be careful during pipetting to avoid splashing; Review and practice serial dilution technique. |
Conclusion
The broth microdilution method provides a reliable and reproducible means of determining the in vitro activity of this compound against a range of bacteria. Adherence to standardized protocols, including the use of appropriate quality control strains, is critical for obtaining accurate and meaningful MIC data. This information is invaluable for researchers and drug development professionals in evaluating the potential of this compound as a therapeutic agent. Given the limited publicly available data on this compound's MIC and QC ranges, establishing robust internal validation and quality control procedures is of paramount importance.
References
- 1. Action of the Thiamine Antagonist this compound on Thiamine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EUCAST: MIC Determination [eucast.org]
- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emedicine.medscape.com [emedicine.medscape.com]
Application Notes and Protocols: Utilizing Bacimethrin for the Study of Thiamine Metabolism in Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacimethrin is a pyrimidine analog antibiotic that serves as a valuable tool for investigating thiamine (vitamin B1) metabolism in bacteria, including the model organism Escherichia coli. As an analog of 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), a precursor to thiamine, this compound competitively inhibits thiamine biosynthesis and utilization.[1][2][3] This document provides detailed application notes and experimental protocols for researchers utilizing this compound to probe the intricacies of thiamine metabolism in E. coli.
This compound is intracellularly converted by the thiamine biosynthetic machinery into its active form, 2'-methoxy-thiamine pyrophosphate (MThPP).[4][5] This toxic metabolite subsequently inhibits key thiamine pyrophosphate (TPP)-dependent enzymes, disrupting essential metabolic pathways and leading to bacterial growth inhibition. The primary targets in E. coli include α-ketoglutarate dehydrogenase, transketolase, and 1-deoxy-D-xylulose-5-phosphate synthase (DXPS).[4][5] The inhibitory effects of this compound can be reversed by the addition of exogenous thiamine or HMP, providing a useful experimental control.
These application notes will guide researchers through the essential protocols to:
-
Determine the antibacterial efficacy of this compound against E. coli.
-
Investigate the inhibitory effects of this compound on key TPP-dependent enzymes.
-
Analyze the impact of this compound on the intracellular pool of thiamine and its derivatives.
Data Presentation
Table 1: Kinetic Parameters of Key TPP-Dependent Enzymes in E. coli
This table summarizes known kinetic parameters for the primary targets of this compound's active metabolite, MThPP. This data is essential for designing and interpreting enzyme inhibition assays.
| Enzyme | Substrate | Km (µM) | Reference |
| Transketolase (TktA) | Xylulose 5-phosphate | 160 | [3] |
| Ribose 5-phosphate | 1400 | [3] | |
| Erythrose 4-phosphate | 90 | [3] | |
| α-Ketoglutarate Dehydrogenase | α-Ketoglutarate | Value not readily available | |
| S-succinyl-CoA | 93 | [6] |
Table 2: Template for Recording this compound Minimum Inhibitory Concentration (MIC) Data
| E. coli Strain | Medium | This compound MIC (µM) | Notes |
| e.g., ATCC 25922 | Mueller-Hinton Broth | To be determined | |
| e.g., Wild-type K-12 | Minimal Medium | To be determined | |
| e.g., Thiamine auxotroph | Minimal Medium + Thiamine | To be determined |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
This protocol details the broth microdilution method to determine the MIC of this compound against E. coli.
Materials:
-
E. coli strain of interest (e.g., ATCC 25922)
-
Mueller-Hinton Broth (MHB) or other appropriate minimal or rich medium
-
This compound stock solution (e.g., 10 mM in sterile water or DMSO, filter-sterilized)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader (600 nm)
-
Incubator (37°C)
Procedure:
-
Prepare E. coli Inoculum:
-
From a fresh agar plate, inoculate a single colony of E. coli into 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD600 of 0.4-0.6).
-
Dilute the culture in fresh MHB to achieve a final concentration of approximately 5 x 105 CFU/mL.
-
-
Prepare this compound Dilutions:
-
In a sterile 96-well plate, add 100 µL of MHB to wells 2 through 12.
-
Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 should contain no this compound and will serve as the positive control for bacterial growth.
-
Well 12 should contain only MHB and will serve as the negative control (blank).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted E. coli inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
Alternatively, measure the OD600 of each well using a microplate reader. The MIC is the lowest concentration at which the OD600 is not significantly different from the negative control.
-
Protocol 2: In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibition of E. coli transketolase or α-ketoglutarate dehydrogenase by MThPP.
Materials:
-
Purified E. coli transketolase or α-ketoglutarate dehydrogenase complex
-
This compound
-
E. coli thiamine pyrophosphokinase (ThiN) and other necessary enzymes for MThPP synthesis (or a coupled-enzyme system)
-
Substrates for the target enzyme (e.g., xylulose 5-phosphate and ribose 5-phosphate for transketolase; α-ketoglutarate for α-ketoglutarate dehydrogenase)
-
Cofactors (e.g., TPP, NAD+, Coenzyme A)
-
Assay buffer specific for the target enzyme
-
Spectrophotometer
-
96-well UV-transparent plates (for high-throughput assays)
Procedure:
-
In Situ Synthesis of 2'-methoxy-thiamine pyrophosphate (MThPP):
-
In a reaction mixture, combine this compound, ATP, and the necessary thiamine biosynthetic enzymes (e.g., ThiD, ThiE, ThiL or a crude cell extract containing these enzymes) in an appropriate buffer.
-
Incubate to allow for the enzymatic conversion of this compound to MThPP. The extent of conversion can be monitored by HPLC (see Protocol 3).
-
-
Enzyme Inhibition Assay:
-
Set up reaction mixtures containing the assay buffer, purified target enzyme, and varying concentrations of the pre-synthesized MThPP (or the reaction mixture from the previous step).
-
Include control reactions with TPP instead of MThPP and no inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a defined period.
-
Initiate the enzymatic reaction by adding the substrate(s).
-
Monitor the reaction progress by measuring the change in absorbance at a specific wavelength (e.g., monitoring NADH production or consumption at 340 nm).
-
-
Data Analysis:
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the reaction velocities against the inhibitor concentration to determine the IC50 value.
-
To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), perform the assay at varying substrate and inhibitor concentrations and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
-
Protocol 3: Extraction and Analysis of Intracellular Thiamine Derivatives
This protocol describes the extraction of thiamine and its phosphate esters from E. coli cells for analysis by High-Performance Liquid Chromatography (HPLC).
Materials:
-
E. coli culture treated with this compound (and untreated controls)
-
Cold perchloric acid (PCA) or trichloroacetic acid (TCA) solution (e.g., 0.5 M)
-
Centrifuge
-
HPLC system with a fluorescence detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a gradient of methanol and a phosphate buffer)
-
Thiamine, thiamine monophosphate (TMP), and thiamine pyrophosphate (TPP) standards
-
Potassium ferricyanide solution for derivatization
Procedure:
-
Cell Harvesting and Extraction:
-
Harvest E. coli cells from a known volume of culture by centrifugation at 4°C.
-
Wash the cell pellet with a cold buffer (e.g., phosphate-buffered saline).
-
Resuspend the cell pellet in a small volume of cold PCA or TCA solution to lyse the cells and precipitate proteins.
-
Incubate on ice for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Carefully collect the supernatant, which contains the intracellular metabolites.
-
-
Sample Derivatization (for fluorescence detection):
-
To a portion of the supernatant, add an alkaline solution of potassium ferricyanide to convert thiamine and its phosphate esters into their fluorescent thiochrome derivatives.
-
The reaction is typically rapid and should be performed immediately before HPLC analysis.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto the C18 HPLC column.
-
Separate the thiochrome derivatives using a suitable mobile phase gradient.
-
Detect the fluorescent compounds using a fluorescence detector (e.g., excitation at ~365 nm and emission at ~435 nm).
-
Identify and quantify the peaks corresponding to thiamine, TMP, TPP, and potentially MThPP by comparing their retention times and peak areas to those of the standards.
-
Mandatory Visualizations
Caption: this compound's impact on E. coli thiamine metabolism.
Caption: Workflow for studying this compound's effects.
Caption: Workflow for MIC determination of this compound.
References
- 1. Action of the thiamine antagonist this compound on thiamine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Action of the Thiamine Antagonist this compound on Thiamine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of a Thiamin Antivitamin in Clostridium botulinum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanism of action of this compound, a naturally occurring thiamin antimetabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Escherichia coli alpha-ketoglutarate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Bacimethrin as a Selective Agent in Bacterial Genetics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacimethrin is a pyrimidine antibiotic that acts as a potent antagonist of thiamine (Vitamin B1) biosynthesis in various microorganisms.[1][2][3] Its structural similarity to the pyrimidine precursor of thiamine, 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), allows it to interfere with the thiamine biosynthetic pathway.[4][5] This interference leads to the inhibition of bacterial growth, making this compound a valuable tool for microbial genetics, particularly as a selective agent for isolating specific mutants and transformants.[4][5]
The toxicity of this compound stems from its conversion by endogenous thiamine biosynthetic enzymes into 2'-methoxythiamin pyrophosphate. This analog then inhibits essential thiamin pyrophosphate (TPP)-dependent enzymes, such as α-ketoglutarate dehydrogenase and transketolase, thereby disrupting crucial metabolic pathways.[6]
Resistance to this compound in bacteria primarily arises from two mechanisms: the overexpression of the thiamine biosynthesis (thi) operon or specific mutations in the thiD gene, which encodes the HMP/HMP-P kinase.[4][5] These resistance mechanisms form the basis of its application as a selective agent.
Data Presentation
Table 1: General Properties of this compound
| Property | Value | Reference |
| Chemical Name | 4-amino-5-(hydroxymethyl)-2-methoxypyrimidine | [7] |
| Molecular Formula | C₆H₉N₃O₂ | [3] |
| Molecular Weight | 155.15 g/mol | [3] |
| Mechanism of Action | Thiamine Biosynthesis Antagonist | [1][2] |
| Target Pathway | Thiamine Biosynthesis | [4] |
| Mode of Resistance | Overexpression of thi operon, mutations in thiD | [4][5] |
Table 2: Experimentally Determined Inhibitory Concentrations of this compound
| Organism | Strain | Medium | Inhibitory Concentration | Reference |
| Salmonella enterica serovar Typhimurium | LT2 | Solid Minimal Medium | 130 nM | [4] |
| Salmonella enterica serovar Typhimurium | LT2 | Liquid Minimal Medium | 516 nM | [8] |
Note: Specific Minimum Inhibitory Concentrations (MICs) for commonly used laboratory strains of Escherichia coli are not widely reported in the literature. It is recommended to perform a dose-response experiment to determine the optimal selective concentration for your specific strain and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes or vials
-
0.22 µm sterile syringe filter
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add a small volume of sterile, nuclease-free water to the tube. Vortex briefly to dissolve the powder. This compound is soluble in water.
-
Dilution to Final Concentration: Add sterile, nuclease-free water to reach the desired final stock concentration (e.g., 10 mM).
-
Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. For short-term use, a stock solution can be stored at 4°C for up to a week.
Protocol 2: Determining the Optimal Selective Concentration of this compound
Objective: To determine the minimum concentration of this compound that inhibits the growth of the wild-type bacterial strain.
Materials:
-
Overnight culture of the wild-type bacterial strain
-
Appropriate growth medium (e.g., Minimal Medium, LB Broth)
-
This compound stock solution (e.g., 10 mM)
-
96-well microtiter plate
-
Plate reader or spectrophotometer
Procedure:
-
Serial Dilution: Prepare a series of this compound dilutions in the desired growth medium in a 96-well plate. A typical starting range could be from 1 µM to 100 µM. Include a no-Bacimethrin control.
-
Inoculation: Dilute the overnight culture of the wild-type bacteria to a starting OD₆₀₀ of ~0.05 in the same growth medium. Add an equal volume of the diluted culture to each well of the 96-well plate.
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterial strain (e.g., 37°C) with shaking.
-
Growth Monitoring: Monitor the bacterial growth over time (e.g., every hour for 8-12 hours) by measuring the OD₆₀₀ using a plate reader.
-
Data Analysis: Plot the growth curves for each this compound concentration. The optimal selective concentration is the lowest concentration that completely inhibits the growth of the wild-type strain.
Protocol 3: Selection of Bacterial Transformants Using this compound
Objective: To select for bacteria that have been successfully transformed with a plasmid conferring this compound resistance (e.g., a plasmid overexpressing the thi operon).
Materials:
-
Competent bacterial cells
-
Plasmid DNA conferring this compound resistance
-
Control plasmid (without resistance marker)
-
SOC medium
-
Agar plates containing the appropriate growth medium (e.g., Minimal Agar)
-
This compound stock solution
Procedure:
-
Transformation: Transform the competent bacterial cells with the plasmid DNA and the control plasmid according to a standard transformation protocol (e.g., heat shock).
-
Recovery: After the transformation step, add SOC medium to the cells and incubate for 1 hour at 37°C with shaking to allow for the expression of the resistance gene.
-
Plating:
-
Prepare agar plates containing the optimal selective concentration of this compound as determined in Protocol 2. It is crucial to use a minimal medium for selection, as rich media like LB may contain components that can counteract the effect of this compound.
-
Spread a defined volume of the transformed cells onto the this compound-containing plates and control plates (without this compound).
-
-
Incubation: Incubate the plates at the optimal growth temperature until colonies appear (typically 16-24 hours).
-
Analysis:
-
Count the number of colonies on both the selective and non-selective plates.
-
A successful selection will result in a significantly higher number of colonies on the plates with the resistance plasmid compared to the control plasmid on the selective medium.
-
Pick individual colonies from the selective plates for further analysis (e.g., plasmid purification, PCR verification).
-
Protocol 4: Selection of Spontaneous this compound-Resistant Mutants
Objective: To isolate spontaneous mutants that have acquired resistance to this compound.
Materials:
-
Overnight culture of the wild-type bacterial strain
-
Agar plates containing the appropriate minimal medium
-
This compound stock solution
Procedure:
-
Inoculation: Grow a large culture of the wild-type bacterial strain to a high cell density (e.g., 10⁹ cells/mL) in a non-selective liquid medium.
-
Plating:
-
Prepare minimal agar plates containing a selective concentration of this compound (determined in Protocol 2).
-
Plate a large number of cells (e.g., 10⁸ to 10⁹ cells) onto each selective plate. It is also advisable to plate a dilution of the culture on non-selective plates to determine the total number of viable cells.
-
-
Incubation: Incubate the plates at the optimal growth temperature for several days. Spontaneous resistant mutants will appear as individual colonies.
-
Isolation and Verification:
-
Pick individual colonies from the selective plates and streak them onto fresh selective plates to purify the mutants.
-
Characterize the resistant mutants to determine the underlying mechanism of resistance (e.g., by sequencing the thiD gene and the promoter region of the thi operon).
-
Visualizations
Caption: Mechanism of this compound action on the thiamine biosynthesis pathway.
Caption: Experimental workflow for selecting bacterial transformants using this compound.
Caption: Logical relationships of this compound resistance mechanisms.
References
- 1. A genetic screen for the identification of thiamin metabolic genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - Minimum inhibitory concentrations (MIC) of the studied strains. - Public Library of Science - Figshare [plos.figshare.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Action of the Thiamine Antagonist this compound on Thiamine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Biosynthesis of a Thiamin Antivitamin in Clostridium botulinum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application of Bacimethrin in Microbial Growth Inhibition Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacimethrin is a pyrimidine antibiotic that acts as a thiamine antagonist, making it a valuable tool for microbial growth inhibition studies.[1][2] Originally isolated from Bacillus megaterium and Streptomyces albus, this compound functions as a pro-drug.[2][3] Within susceptible microbial cells, it is enzymatically converted by the thiamine biosynthesis pathway into its active form, 2'-methoxy-thiamine pyrophosphate (MeOThDP).[4][5] This active metabolite then inhibits key thiamine pyrophosphate (TPP)-dependent enzymes, disrupting essential metabolic pathways and leading to growth inhibition.[4] Its specific mechanism of action makes it a subject of interest for research into novel antimicrobial strategies and for studying thiamine metabolism in various microorganisms.
Application Notes
This compound is primarily utilized as a selective inhibitor of microbial growth in research settings. Its efficacy is most pronounced in minimal media where the target organism is reliant on its endogenous thiamine biosynthesis pathway. The inhibitory effects of this compound can be reversed by the addition of exogenous thiamine or its pyrimidine moiety, 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), to the growth medium.[3][6] This characteristic allows for controlled experiments to study thiamine salvage and synthesis pathways.
Key Applications:
-
Studying Thiamine Metabolism: this compound serves as a chemical probe to investigate the intricacies of thiamine biosynthesis and salvage in bacteria and yeast.
-
Antimicrobial Susceptibility Testing: It can be used to determine the susceptibility of various microbes, particularly in the context of identifying novel antimicrobial targets.
-
Mechanism of Action Studies: Researchers can use this compound to explore the roles of TPP-dependent enzymes in microbial physiology and metabolism.
-
Drug Discovery: As an antimetabolite, this compound provides a scaffold and a mechanistic model for the development of new antimicrobial agents targeting vitamin biosynthesis pathways.
Limitations:
-
Media Composition: The antimicrobial activity of this compound is highly dependent on the composition of the growth medium. Rich media containing thiamine will antagonize its inhibitory effects.
-
Resistance: Microorganisms can develop resistance to this compound, primarily through mutations in the enzymes of the thiamine biosynthesis pathway (e.g., thiD) or by upregulating the thiamine biosynthesis operon.[3]
Data Presentation
The antimicrobial activity of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. As this compound's activity is highly dependent on the growth medium, it is crucial to specify the media conditions when reporting MIC values.
| Microorganism | Inhibitory Concentration | Medium Type | Reference(s) |
| Salmonella enterica serovar Typhimurium LT2 | 130 nM (on solid medium) | Minimal Medium | [3] |
| Salmonella enterica serovar Typhimurium LT2 | 516 nM (in liquid medium) | Minimal Medium | [2] |
| Various Bacteria | Reported in the "low micromolar range" | Not Specified | [1][7] |
| Staphylococcal species | Active against several infections | Not Specified | [1][2] |
| Yeast | Reported to inhibit growth | Not Specified | [8] |
Note: The provided data highlights the importance of using minimal media for assessing this compound's antimicrobial activity. Researchers should determine MIC values for their specific strains and conditions of interest.
Experimental Protocols
Broth Microdilution MIC Assay for this compound
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a microbial strain using a broth microdilution method in a 96-well plate format. The use of a minimal medium is critical for this assay.
Materials:
-
This compound stock solution (e.g., 10 mM in sterile water or a suitable solvent)
-
Sterile 96-well microtiter plates
-
Sterile minimal medium (e.g., M9 minimal medium supplemented with a carbon source like glucose)
-
Microbial culture in the logarithmic growth phase
-
Spectrophotometer
-
Plate shaker/incubator
Procedure:
-
Prepare Inoculum: a. Culture the microbial strain in the chosen minimal medium overnight at the optimal temperature. b. Dilute the overnight culture in fresh minimal medium to an optical density at 600 nm (OD600) of 0.1. c. Further dilute the culture to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells of the microtiter plate.
-
Prepare this compound Dilutions: a. In the 96-well plate, add 100 µL of sterile minimal medium to all wells except the first column. b. In the first column, add 200 µL of the this compound working solution (e.g., 2X the highest desired concentration). c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. d. Column 11 will serve as the positive control (inoculum without this compound), and column 12 as the negative control (medium only).
-
Inoculation: a. Add 100 µL of the prepared inoculum to each well from column 1 to 11. This will bring the final volume in each well to 200 µL and dilute the this compound concentrations to their final test concentrations. b. Do not add inoculum to column 12.
-
Incubation: a. Seal the plate and incubate at the optimal temperature for the microorganism for 18-24 hours with shaking.
-
Reading Results: a. After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed. b. Optionally, the OD600 of each well can be read using a microplate reader to quantify growth inhibition.
Kirby-Bauer Disk Diffusion Assay for this compound
This method provides a qualitative assessment of microbial susceptibility to this compound.
Materials:
-
This compound stock solution
-
Sterile filter paper disks (6 mm diameter)
-
Minimal medium agar plates
-
Microbial culture in the logarithmic growth phase
-
Sterile swabs
-
Forceps
Procedure:
-
Prepare Inoculum: a. Prepare a microbial suspension in sterile saline or minimal medium, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Inoculate Agar Plate: a. Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess liquid. b. Swab the entire surface of a minimal medium agar plate evenly in three directions to ensure confluent growth. c. Allow the plate to dry for a few minutes.
-
Apply this compound Disks: a. Aseptically apply a known amount of this compound solution to sterile filter paper disks. Allow the solvent to evaporate. b. Using sterile forceps, place the this compound-impregnated disks onto the inoculated agar surface. c. Gently press the disks to ensure complete contact with the agar.
-
Incubation: a. Invert the plates and incubate at the optimal temperature for the microorganism for 18-24 hours.
-
Reading Results: a. After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters. The size of the zone is indicative of the susceptibility of the microorganism to this compound.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for Broth Microdilution MIC Assay.
Caption: Inhibition of Thiamine Biosynthesis by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Action of the Thiamine Antagonist this compound on Thiamine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of action of this compound, a naturally occurring thiamin antimetabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of a Thiamin Antivitamin in Clostridium botulinum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Frontiers | Essential Metabolic Routes as a Way to ESKAPE From Antibiotic Resistance [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: In Vitro Antibacterial Activity of Bacimethrin against Staphylococcal Infections
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bacimethrin is a pyrimidine antibiotic that acts as a thiamine antagonist[1][2]. It is a natural product isolated from bacteria such as Bacillus megateriumy and Streptomyces albus[]. The antibacterial activity of this compound stems from its role as an antimetabolite in the thiamine biosynthesis pathway. Within the bacterial cell, this compound is enzymatically converted into 2'-methoxy-thiamin pyrophosphate, a toxic analogue of thiamin pyrophosphate (TPP)[4]. This analogue then inhibits TPP-dependent enzymes, which are crucial for various metabolic pathways, thereby leading to the inhibition of bacterial growth[4]. While this compound has been noted for its activity against Gram-positive bacteria, detailed quantitative data regarding its efficacy specifically against Staphylococcus species, a major cause of clinical infections, is not widely available in published literature.
These application notes provide a comprehensive set of standardized protocols for the in vitro evaluation of this compound's antibacterial and anti-biofilm activity against staphylococcal infections. The provided methodologies for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), time-kill kinetics, and anti-biofilm efficacy will enable researchers to generate robust and reproducible data to assess the potential of this compound as a therapeutic agent.
Mechanism of Action of this compound
This compound functions as a competitive inhibitor of thiamine biosynthesis and utilization. The molecule is structurally similar to the pyrimidine precursor of thiamin.
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables are provided for the systematic recording of experimental data.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against Staphylococcus spp.
| Staphylococcus Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| S. aureus ATCC 29213 | |||
| S. aureus (MRSA) USA300 | |||
| S. epidermidis ATCC 12228 | |||
| Clinical Isolate 1 | |||
| Clinical Isolate 2 |
Table 2: Time-Kill Kinetics of this compound against Staphylococcus aureus
| Time (hours) | Untreated Control (log10 CFU/mL) | This compound at 1x MIC (log10 CFU/mL) | This compound at 2x MIC (log10 CFU/mL) | This compound at 4x MIC (log10 CFU/mL) |
| 0 | ||||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 |
Table 3: Anti-Biofilm Activity of this compound against Staphylococcus aureus
| This compound Concentration | Biofilm Biomass (OD570) | % Biofilm Inhibition |
| Untreated Control | 0% | |
| 0.25x MIC | ||
| 0.5x MIC | ||
| 1x MIC | ||
| 2x MIC |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against Staphylococcus species, following general guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound
-
Staphylococcus strains (e.g., S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
-
Sterile pipette tips and reservoirs
Protocol:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile deionized water or DMSO)[].
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 colonies of the Staphylococcus strain. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Serial Dilution in Microtiter Plate: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution to the first well of each row and mix. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final bacterial concentration.
-
Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Caption: Workflow for MIC determination.
Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a continuation of the MIC assay to determine the concentration of this compound that results in bacterial death.
Materials:
-
MIC plate from the previous experiment
-
Tryptic Soy Agar (TSA) plates
-
Sterile pipette
Protocol:
-
Subculturing from MIC Plate: Following MIC determination, select the wells showing no visible growth (the MIC well and wells with higher concentrations).
-
Plating: Aliquot 10-100 µL from each of these clear wells and spread onto separate TSA plates.
-
Incubation: Incubate the TSA plates at 37°C for 24-48 hours.
-
Reading the MBC: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).
Caption: Workflow for MBC determination.
Time-Kill Assay
This assay evaluates the rate at which this compound kills a bacterial population over time.
Materials:
-
This compound
-
Staphylococcus aureus
-
CAMHB
-
Sterile culture tubes or flasks
-
Shaking incubator (37°C)
-
TSA plates
-
Sterile saline for dilutions
Protocol:
-
Inoculum Preparation: Prepare a logarithmic phase culture of S. aureus in CAMHB. Dilute to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Assay Setup: Prepare culture tubes with CAMHB containing this compound at various concentrations (e.g., 1x, 2x, and 4x MIC) and an untreated control tube.
-
Inoculation and Incubation: Inoculate each tube with the prepared bacterial suspension and incubate at 37°C with shaking.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Count: Perform serial dilutions of each aliquot in sterile saline and plate onto TSA plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration of this compound. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Caption: Workflow for Time-Kill Assay.
Anti-Biofilm Activity Assay
This protocol uses the crystal violet staining method to quantify the effect of this compound on Staphylococcus aureus biofilm formation.
Materials:
-
This compound
-
Staphylococcus aureus
-
Tryptic Soy Broth with 1% glucose (TSBg)
-
Sterile 96-well flat-bottom tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Crystal Violet solution (0.1%)
-
Ethanol (95%) or Glacial Acetic Acid (33%)
-
Microplate reader
Protocol:
-
Inoculum Preparation: Grow S. aureus overnight in TSBg. Adjust the culture to a 0.5 McFarland standard and then dilute it 1:100 in fresh TSBg.
-
Assay Setup: a. Add 100 µL of sterile TSBg to each well of a 96-well plate. b. Prepare two-fold serial dilutions of this compound in the plate at sub-inhibitory concentrations (e.g., 2x MIC down to 0.125x MIC). c. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Inoculation and Biofilm Formation: Add 100 µL of the diluted bacterial culture to each well. Incubate the plate at 37°C for 24 hours without shaking.
-
Washing: Gently discard the planktonic cells and wash the wells three times with 200 µL of sterile PBS to remove non-adherent bacteria.
-
Staining: a. Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes. b. Discard the crystal violet solution and wash the wells three times with PBS.
-
Solubilization and Quantification: a. Add 200 µL of 95% ethanol or 33% glacial acetic acid to each well to solubilize the bound dye. b. Read the absorbance at 570 nm (OD570) using a microplate reader.
-
Data Analysis: Calculate the percentage of biofilm inhibition for each concentration compared to the untreated control.
Caption: Workflow for Anti-Biofilm Assay.
References
Standard Operating Procedure for Bacimethrin Susceptibility Testing
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Bacimethrin is a pyrimidine antibiotic that acts as an antimetabolite of thiamine, specifically targeting its biosynthesis. It is an analog of 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), a precursor in the thiamine biosynthesis pathway.[1] The mechanism of action involves the enzymatic conversion of this compound into 2'-methoxy-thiamine pyrophosphate, a toxic analog that inhibits essential thiamine pyrophosphate (TPP)-dependent enzymes.[2][3] This disruption of cellular metabolism leads to the inhibition of bacterial growth. Understanding the susceptibility of various bacterial species to this compound is crucial for its potential development as a therapeutic agent.
These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to this compound using standardized methods such as broth microdilution and disk diffusion. The provided methodologies are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[2][3][4][5]
Data Presentation: Minimum Inhibitory Concentrations (MIC)
The following table summarizes the available data on the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial species as reported in scientific literature. It is important to note that standardized interpretive criteria (breakpoints) for this compound have not yet been established by regulatory bodies such as the CLSI. The presented data is for research purposes.
| Bacterial Species | Strain | MIC (µM) | MIC (µg/mL) | Reference |
| Salmonella enterica serovar Typhimurium | LT2 | 0.13 | 0.022 | [1] |
| Escherichia coli | Not Specified | Low µM range | Not Specified | [3] |
| Bacillus subtilis | Not Specified | Data Not Available | Data Not Available | |
| Staphylococcus aureus | Not Specified | Data Not Available | Data Not Available |
Note: The MIC for Salmonella enterica was reported as 130 nM on solid minimal medium. This has been converted to µM for consistency. The molecular weight of this compound (C7H9N3O) is approximately 167.18 g/mol .
Experimental Protocols
Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of this compound in a liquid medium.
a. Materials:
-
This compound powder
-
Appropriate solvent for this compound (e.g., sterile deionized water, DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum suspension standardized to 0.5 McFarland turbidity
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
-
Plate reader (optional, for automated reading)
b. Protocol:
-
Preparation of this compound Stock Solution:
-
Aseptically prepare a stock solution of this compound at a high concentration (e.g., 1 mg/mL or 10 mM) in a suitable solvent.
-
Further dilutions should be made in CAMHB.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound working solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will result in a range of this compound concentrations.
-
Leave at least one well with no this compound as a positive control for bacterial growth and one well with media only as a negative (sterility) control.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Inoculation:
-
Add 10 µL of the standardized bacterial inoculum to each well (except the sterility control well), bringing the final volume in each well to 110 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Growth can be assessed visually as turbidity or a pellet at the bottom of the well. A reading mirror or a plate reader can be used for more accurate determination.
-
The growth control well should show distinct turbidity. The sterility control well should remain clear.
-
Disk Diffusion Method (Kirby-Bauer)
This method assesses the susceptibility of bacteria to this compound by measuring the zone of growth inhibition around a this compound-impregnated disk.
a. Materials:
-
This compound powder
-
Sterile filter paper disks (6 mm diameter)
-
Appropriate solvent for this compound
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum suspension standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or calipers for measuring zone diameters
b. Protocol:
-
Preparation of this compound Disks:
-
As commercially prepared this compound disks are not available, they must be prepared in-house.
-
Prepare a solution of this compound at a desired concentration.
-
Aseptically apply a standardized volume (e.g., 10 µL) of the this compound solution onto sterile blank paper disks and allow them to dry completely in a sterile environment. The concentration of this compound per disk should be determined and standardized for the experiments.
-
-
Inoculum Preparation:
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton Agar plate in three directions to ensure confluent growth.
-
-
Application of Disks:
-
Aseptically place the prepared this compound disks onto the inoculated agar surface.
-
Gently press the disks down to ensure complete contact with the agar.
-
Place the disks sufficiently far apart to prevent overlapping of the inhibition zones.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.
-
The interpretation of the zone diameters as susceptible, intermediate, or resistant requires the establishment of standardized breakpoints, which are not yet available for this compound. Therefore, results should be reported as the measured zone diameter.
-
Mandatory Visualizations
Caption: Workflow for this compound Susceptibility Testing.
Caption: this compound's Mechanism of Action.
References
- 1. Action of the Thiamine Antagonist this compound on Thiamine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iacld.com [iacld.com]
- 3. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 4. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 5. goums.ac.ir [goums.ac.ir]
Application Note: Bacimethrin Treatment in Defined Minimal Media for Bacterial Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction Bacimethrin is a pyrimidine antibiotic, structurally analogous to the 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) moiety of thiamine (Vitamin B1).[1][2] Produced by bacteria such as Bacillus megaterium and Streptomyces albus, it acts as a thiamine antagonist, inhibiting the growth of various bacteria and yeasts.[1][3][4] Its efficacy is particularly pronounced in defined minimal media where the target organisms are reliant on de novo thiamine biosynthesis. This document provides detailed protocols for utilizing this compound in bacterial cultures, summarizes key quantitative data, and illustrates the underlying biochemical pathways and experimental workflows.
Mechanism of Action
This compound functions as a pro-drug or a "suicide inhibitor".[5] It is actively transported into the bacterial cell and enters the thiamine biosynthesis pathway. The bacterial enzyme hydroxymethylpyrimidine kinase (ThiD) mistakes this compound for its natural substrate, HMP.[5][6] ThiD, along with other enzymes in the pathway, converts this compound into 2'-methoxy-thiamine pyrophosphate (MeOThDP).[6][7][8] This analog of thiamine pyrophosphate (TPP), the active form of vitamin B1, then inhibits essential TPP-dependent enzymes, such as α-ketoglutarate dehydrogenase and transketolase, thereby disrupting central carbon metabolism and halting bacterial growth.[6][7][8] The inhibitory effect of this compound can be reversed by the addition of exogenous thiamine or HMP to the growth medium.[1][9]
Caption: Mechanism of this compound as a thiamine biosynthesis inhibitor.
Data Presentation: Inhibitory Concentrations
The efficacy of this compound is typically determined by its Minimum Inhibitory Concentration (MIC) in a given medium. The following table summarizes quantitative data from published studies.
| Organism | Medium Type | This compound Concentration | Observation | Reference(s) |
| Salmonella enterica serovar Typhimurium | Defined Minimal Medium | 130 nM | Inhibited growth on solid medium. | [1][9] |
| Salmonella enterica serovar Typhimurium | Glucose Minimal Medium | 516 nM | Used for growth inhibition assays in liquid culture. | [3][9] |
| Escherichia coli | Not Specified | Low micromolar range | General MIC range reported. | [5][6] |
| E. coli | Not Specified | - | The active metabolite, MeOThDP, inhibits growth at concentrations 15x lower than this compound. | [3][5][6] |
Experimental Protocols
Protocol 1: Preparation of M9 Defined Minimal Medium (1 L)
This protocol is adapted from standard M9 minimal medium recipes.[10] It is crucial to autoclave the components separately to prevent precipitation and caramelization.
Materials:
-
Na₂HPO₄·7H₂O
-
KH₂PO₄
-
NaCl
-
NH₄Cl
-
Agar (for plates)
-
20% (w/v) Glucose solution (filter-sterilized)
-
1 M MgSO₄ solution (autoclaved)
-
1 M CaCl₂ solution (autoclaved)
-
Reagent-grade water
Procedure:
-
Prepare 5x M9 Salts: In 800 mL of reagent-grade water, dissolve:
-
64 g Na₂HPO₄·7H₂O
-
15 g KH₂PO₄
-
2.5 g NaCl
-
5.0 g NH₄Cl
-
-
Adjust the final volume to 1 L with water and sterilize by autoclaving.
-
Prepare 1 L of 1x M9 Medium:
-
To 758 mL of sterile reagent-grade water, add 200 mL of sterile 5x M9 salts.
-
If preparing agar plates, add 15 g of agar before autoclaving this mixture.
-
-
After the base medium has cooled to approximately 50°C, aseptically add the following sterile solutions:
-
20 mL of 20% glucose solution (final concentration 0.4%).
-
2 mL of 1 M MgSO₄ (final concentration 2 mM).
-
100 µL of 1 M CaCl₂ (final concentration 0.1 mM).
-
-
Mix thoroughly and dispense as needed for liquid cultures or pour into petri dishes for solid medium.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol uses a standard broth microdilution method to determine the MIC of this compound.
Materials:
-
Sterile 96-well microtiter plate
-
M9 Defined Minimal Medium (liquid)
-
Bacterial culture grown overnight in M9 medium
-
This compound stock solution (e.g., 100 µM in sterile water)
-
Spectrophotometer or microplate reader
Experimental Workflow:
References
- 1. journals.asm.org [journals.asm.org]
- 2. Action of the thiamine antagonist this compound on thiamine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Essential Metabolic Routes as a Way to ESKAPE From Antibiotic Resistance [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. The mechanism of action of this compound, a naturally occurring thiamin antimetabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biosynthesis of a Thiamin Antivitamin in Clostridium botulinum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Action of the Thiamine Antagonist this compound on Thiamine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Quantifying Bacimethrin Efficacy: Application Notes and Protocols for Liquid and Solid Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacimethrin is a pyrimidine antibiotic that functions as a thiamin antimetabolite. Its mechanism of action involves the intracellular conversion to 2'-methoxy-thiamin pyrophosphate, which subsequently inhibits essential thiamin pyrophosphate (TPP)-dependent enzymes in bacteria, thereby disrupting crucial metabolic pathways.[1][2] This application note provides detailed protocols for quantifying the in vitro efficacy of this compound against various bacterial species in both liquid and solid media. The methodologies described herein are fundamental for researchers engaged in antimicrobial susceptibility testing and the development of novel therapeutic agents. While this compound has shown activity against several bacterial species, including staphylococci, this document will focus on the available quantitative data for Salmonella enterica and provide standardized protocols applicable to a broader range of bacteria.
Data Presentation: Quantitative Efficacy of this compound
Table 1: Minimum Inhibitory Concentration (MIC) of this compound in Liquid Media
| Bacterial Species | Strain | Medium | MIC (µM) | Citation |
| Salmonella enterica | LT2 (Wild Type) | Minimal Medium | 0.516 | [3] |
| Staphylococcus aureus | Various | Not Available | Not Available | |
| Escherichia coli | Various | Not Available | Not Available |
Note: The growth of wild-type Salmonella enterica serovar Typhimurium strain LT2 in liquid minimal medium was significantly affected by 516 nM this compound.[3]
Table 2: Zone of Inhibition for this compound in Solid Media (Disk Diffusion Assay)
| Bacterial Species | Strain | This compound Amount per Disk | Zone of Inhibition (cm) | Citation |
| Salmonella enterica | LT2 (Wild Type) | 0.13 pmol | 2.4 | [4] |
| Salmonella enterica | LT2 (Wild Type) | 1.3 pmol | 3.4 | [4] |
| Salmonella enterica | DM2983 (thiD1126) | 0.13 pmol | 0 | [4] |
| Salmonella enterica | DM2983 (thiD1126) | 1.3 pmol | 0.2 | [4] |
| Salmonella enterica | DM4147 (thiD1125) | 0.13 pmol | 0 | [4] |
| Salmonella enterica | DM4147 (thiD1125) | 1.3 pmol | 0.5 | [4] |
| Staphylococcus aureus | Various | Not Available | Not Available | |
| Escherichia coli | Various | Not Available | Not Available |
Note: Wild-type Salmonella enterica serovar Typhimurium strain LT2 was unable to grow on solid minimal medium in the presence of 130 nM this compound.[4]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) in Liquid Media (Broth Microdilution Method)
This protocol outlines the determination of the MIC of this compound using the broth microdilution method in a 96-well microtiter plate format.
Materials:
-
This compound
-
Appropriate solvent for this compound (e.g., sterile deionized water, DMSO)
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates (U- or flat-bottom)
-
Sterile pipette tips and multichannel pipette
-
Spectrophotometer or microplate reader
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable sterile solvent. Further dilute the stock solution in the appropriate broth to create a working solution at twice the highest desired final concentration.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate, except for the first column.
-
Add 200 µL of the working this compound solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to a designated column (e.g., column 10). Discard 100 µL from the final dilution column.
-
Column 11 will serve as the growth control (broth and inoculum, no this compound).
-
Column 12 will serve as the sterility control (broth only).
-
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to all wells except the sterility control wells (column 12). This will bring the final volume in each well to 200 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.
-
Incubation: Cover the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.[5] Growth can be assessed visually as turbidity or by using a microplate reader to measure the optical density at 600 nm.
Protocol 2: Determination of Antimicrobial Efficacy in Solid Media (Kirby-Bauer Disk Diffusion Method)
This protocol describes the Kirby-Bauer disk diffusion susceptibility test to determine the sensitivity of bacteria to this compound.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm in diameter)
-
Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)
-
Bacterial culture in logarithmic growth phase
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
-
Forceps
-
Incubator
Procedure:
-
Preparation of this compound Disks:
-
Prepare a solution of this compound at the desired concentration.
-
Aseptically apply a precise volume (e.g., 20 µL) of the this compound solution onto sterile filter paper disks and allow them to dry in a sterile environment.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension adjusted to the 0.5 McFarland turbidity standard as described in Protocol 1.
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Application of Disks:
-
Using sterile forceps, place the this compound-impregnated disks onto the surface of the inoculated MHA plate.
-
Gently press each disk to ensure complete contact with the agar surface.
-
Space the disks sufficiently to prevent overlapping of the inhibition zones (typically no more than 12 disks on a 150 mm plate or 5-6 on a 100 mm plate).[4]
-
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Measurement of Inhibition Zones:
-
After incubation, measure the diameter of the zone of complete inhibition around each disk to the nearest millimeter using a ruler or caliper. The zone of inhibition is the clear area where no bacterial growth is visible.[6]
-
Visualizations
This compound's Mechanism of Action
Caption: Mechanism of this compound action in a bacterial cell.
Experimental Workflow for MIC Determination
Caption: Workflow for Broth Microdilution MIC Assay.
Conclusion
The protocols detailed in this application note provide standardized methods for quantifying the efficacy of this compound against bacteria in both liquid and solid media. While quantitative data for S. enterica is available, further research is required to establish a comprehensive dataset of MIC values and zone of inhibition diameters for a wider range of clinically relevant bacteria, including S. aureus and E. coli. The provided methodologies serve as a robust foundation for such investigations, enabling researchers to generate reliable and comparable data on the antimicrobial properties of this compound and other thiamin antagonists.
References
- 1. Thiamine Demonstrates Bio-Preservative and Anti-Microbial Effects in Minced Beef Meat Storage and Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minimal inhibitory concentrations of 34 antimicrobial agents for control strains Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of a Thiamin Antivitamin in Clostridium botulinum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Action of the Thiamine Antagonist this compound on Thiamine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. microchemlab.com [microchemlab.com]
Application Notes and Protocols for Evaluating Bacimethrin Cytotoxicity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacimethrin is a pyrimidine analog that functions as a thiamine antagonist. Its mechanism of action involves the enzymatic conversion within the cell to 2'-methoxy-thiamine pyrophosphate. This metabolite then inhibits key enzymes in the thiamine biosynthesis pathway, leading to a disruption of cellular metabolism and subsequent cytostatic or cytotoxic effects. These application notes provide detailed protocols for evaluating the cytotoxicity of this compound in various cell lines, with a particular focus on leukemia cell lines, where it has shown cytostatic potential. The following sections detail the underlying principles of relevant cell-based assays, step-by-step experimental procedures, and guidance on data interpretation.
Mechanism of Action: Thiamine Antagonism
This compound's cytotoxic effects stem from its role as a competitive inhibitor of thiamine metabolism. As a structural analog of the pyrimidine moiety of thiamine, it is processed by cellular enzymes involved in the thiamine biosynthesis pathway. This leads to the formation of a non-functional thiamine pyrophosphate analog, which inhibits crucial enzymes dependent on this co-factor for their activity. This disruption of fundamental cellular processes, including carbohydrate metabolism and the pentose phosphate pathway, ultimately results in the inhibition of cell growth and proliferation.
Caption: this compound's metabolic activation and inhibitory pathway.
Experimental Protocols
The following are detailed protocols for three common cell-based assays to determine the cytotoxicity of this compound.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or PBS)
-
Leukemia cell lines (e.g., Jurkat, MOLT-4, HL-60, CCRF-CEM)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow cells to attach (for adherent cells) or stabilize (for suspension cells).
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for this compound) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours in a humidified incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: For adherent cells, carefully aspirate the medium and add 150 µL of solubilization solution to each well. For suspension cells, add 100 µL of solubilization solution directly to the wells.
-
Absorbance Measurement: Incubate the plate for 15 minutes at room temperature on a shaker to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100
The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the MTT cell viability assay.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon membrane damage.
Materials:
-
This compound stock solution
-
Target cell lines
-
Culture medium
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Sample Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (prepared according to the manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (if provided in the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [((Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release))] x 100
-
Experimental LDH release: Absorbance of the supernatant from cells treated with this compound.
-
Spontaneous LDH release: Absorbance of the supernatant from untreated cells.
-
Maximum LDH release: Absorbance of the supernatant from cells treated with lysis buffer.
Caption: Workflow for the LDH cytotoxicity assay.
Caspase-Glo® 3/7 Assay for Apoptosis
This assay measures the activity of caspases-3 and -7, which are key effector caspases in the apoptotic pathway. The assay provides a luminogenic caspase-3/7 substrate in a buffer system optimized for caspase activity. The cleavage of the substrate by active caspases results in a luminescent signal.
Materials:
-
This compound stock solution
-
Target cell lines
-
Culture medium
-
Caspase-Glo® 3/7 Assay kit (Promega or similar)
-
White-walled 96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with serial dilutions of this compound as described in the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment duration.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1 to 2 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
Data Analysis:
The luminescent signal is proportional to the amount of caspase activity. Results can be expressed as fold change in caspase activity compared to the vehicle control.
Caption: Workflow for the Caspase-Glo® 3/7 apoptosis assay.
Data Presentation
Quantitative data obtained from the aforementioned assays should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Hypothetical IC50 Values of this compound in Leukemia Cell Lines
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) [Hypothetical] |
| Jurkat | MTT | 48 | Data not available |
| MOLT-4 | MTT | 48 | Data not available |
| HL-60 | MTT | 48 | Data not available |
| CCRF-CEM | MTT | 48 | Data not available |
Table 2: Hypothetical LDH Release Induced by this compound
| Cell Line | This compound Conc. (µM) | Incubation Time (h) | % Cytotoxicity (LDH Release) [Hypothetical] |
| Jurkat | [Concentration 1] | 48 | Data not available |
| Jurkat | [Concentration 2] | 48 | Data not available |
| MOLT-4 | [Concentration 1] | 48 | Data not available |
| MOLT-4 | [Concentration 2] | 48 | Data not available |
Table 3: Hypothetical Caspase-3/7 Activation by this compound
| Cell Line | This compound Conc. (µM) | Incubation Time (h) | Fold Increase in Caspase-3/7 Activity [Hypothetical] |
| HL-60 | [Concentration 1] | 24 | Data not available |
| HL-60 | [Concentration 2] | 24 | Data not available |
| CCRF-CEM | [Concentration 1] | 24 | Data not available |
| CCRF-CEM | [Concentration 2] | 24 | Data not available |
Note: The tables above are templates. "Data not available" indicates that specific experimental values for this compound using these assays could not be located in publicly available scientific literature. Researchers are encouraged to use the provided protocols to generate this data.
Conclusion
The cell-based assays detailed in these application notes provide a robust framework for characterizing the cytotoxic and apoptotic effects of this compound. By employing these standardized protocols, researchers can generate reliable and reproducible data to elucidate the dose-dependent and time-dependent effects of this compound on various cell lines. This information is critical for the further development and evaluation of this compound as a potential therapeutic agent.
Application Notes and Protocols for High-Throughput Screening of Bacimethrin Analogs for Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rising threat of antibiotic resistance necessitates the discovery and development of novel antibacterial agents. Bacimethrin, a naturally occurring antimetabolite of thiamine (Vitamin B1), presents a promising scaffold for the development of new antibiotics.[1][2] It acts as a thiamin antagonist by interfering with essential metabolic pathways that rely on thiamin pyrophosphate (TPP) as a cofactor.[3][4][5] Specifically, this compound is enzymatically converted within the bacterial cell into 2'-methoxy-thiamin pyrophosphate (MTPP), which then inhibits TPP-dependent enzymes, leading to bacterial growth inhibition.[2][4][5] This unique mechanism of action offers a potential avenue to combat bacteria resistant to conventional antibiotics.
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound analogs to identify compounds with enhanced antibacterial activity. The protocols described herein are designed for efficiency, reproducibility, and scalability, making them suitable for academic research and industrial drug discovery settings.
Principle of this compound's Antibacterial Action
This compound's antibacterial effect stems from its structural similarity to the pyrimidine moiety of thiamine.[2][6] This allows it to be taken up by bacteria and enter the thiamine biosynthesis pathway.[3][6][7] Once inside the cell, bacterial enzymes that normally process thiamine precursors, such as ThiD (hydroxymethylpyrimidine/phosphomethylpyrimidine kinase), convert this compound into its active, toxic form, 2'-methoxy-thiamin pyrophosphate (MTPP).[2][3][4] MTPP then acts as a competitive inhibitor of TPP-dependent enzymes, which are crucial for carbohydrate and amino acid metabolism.[3][4] By disrupting these central metabolic pathways, MTPP effectively halts bacterial growth.
High-Throughput Screening Protocols
Two primary HTS methodologies are presented: a whole-cell phenotypic screen using broth microdilution to determine the minimum inhibitory concentration (MIC), and a target-based reporter gene assay for mechanistic insights.
Protocol 1: Broth Microdilution High-Throughput Minimum Inhibitory Concentration (HT-MIC) Assay
This protocol is a quantitative method to determine the lowest concentration of a this compound analog that inhibits the visible growth of a target microorganism.[8][9] It is highly adaptable for HTS formats.[10]
Materials and Reagents:
-
This compound analog library (dissolved in DMSO)
-
Target bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)[10]
-
Sterile 96-well or 384-well microtiter plates
-
Automated liquid handling system (optional but recommended for HTS)
-
Microplate incubator
-
Microplate reader (for measuring optical density at 600 nm)
-
Positive control antibiotic (e.g., this compound, Ciprofloxacin)
-
Negative control (DMSO)
Experimental Workflow:
Detailed Procedure:
-
Preparation of Compound Plates:
-
Prepare stock solutions of this compound analogs in 100% DMSO.
-
Using an automated liquid handler, perform serial dilutions of the compounds in CAMHB directly in 96- or 384-well plates to achieve the desired final concentrations (e.g., a 2-fold dilution series from 128 µg/mL to 0.25 µg/mL).
-
Ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can inhibit bacterial growth.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, inoculate a single colony of the target bacterium into CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth.
-
Dilute the bacterial culture in fresh CAMHB to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL (this corresponds to a 0.5 McFarland standard).
-
-
Assay Execution:
-
Add the prepared bacterial inoculum to each well of the compound plates.
-
Include the following controls on each plate:
-
Positive Control: A known antibiotic (e.g., Ciprofloxacin) to confirm assay sensitivity.
-
Negative Control: DMSO at the same concentration as in the compound wells to assess solvent toxicity.
-
Growth Control: Wells containing only media and inoculum.
-
Sterility Control: Wells containing only media.
-
-
Seal the plates and incubate at 37°C for 16-20 hours.[9]
-
-
Data Acquisition and Analysis:
-
After incubation, measure the optical density (OD) at 600 nm using a microplate reader.
-
The MIC is the lowest concentration of the analog that shows no visible turbidity (or a significant reduction in OD compared to the growth control).
-
Calculate the percentage of growth inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (OD_sample - OD_sterility) / (OD_growth - OD_sterility))
-
Plot the percentage of inhibition against the compound concentration to generate dose-response curves and determine the IC50 value for each analog.
-
Protocol 2: Reporter Gene Assay for Mechanism-Specific Screening
This assay utilizes a bacterial reporter strain engineered to express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter that is specifically induced in response to the stress caused by thiamine synthesis inhibition. This provides a more targeted approach to identify compounds that act via the desired mechanism.[11][12][13]
Materials and Reagents:
-
This compound analog library
-
Bacterial reporter strain (e.g., Bacillus subtilis or E. coli with a promoter responsive to thiamine metabolism stress fused to a luciferase gene)
-
Appropriate growth medium for the reporter strain
-
Sterile, opaque-walled 96-well or 384-well microtiter plates (for luminescence assays)
-
Luciferase substrate (if using a luciferase reporter)
-
Luminometer or fluorescence plate reader
-
Positive control (this compound)
-
Negative control (DMSO)
Experimental Workflow:
Detailed Procedure:
-
Preparation:
-
Prepare serially diluted this compound analogs in the appropriate growth medium in opaque-walled microtiter plates.
-
Culture the reporter strain to the mid-logarithmic phase of growth.
-
-
Assay Execution:
-
Add the reporter strain culture to the wells containing the diluted compounds.
-
Include positive (this compound) and negative (DMSO) controls.
-
Incubate the plates at the optimal growth temperature for the reporter strain for a predetermined time (e.g., 4-6 hours) to allow for reporter gene expression.
-
-
Data Acquisition and Analysis:
-
For luciferase reporters, add the appropriate substrate according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
In a parallel plate, measure the OD600 to assess cell viability and normalize the reporter signal to cell density.
-
Analogs that induce a significant increase in the reporter signal compared to the negative control are considered hits, indicating they likely act on the thiamine biosynthesis pathway.
-
Data Presentation
Quantitative data from the HTS should be summarized in a clear and structured format to facilitate the comparison of this compound analogs.
Table 1: Summary of Antibacterial Activity of this compound Analogs against S. aureus
| Compound ID | Structure/Modification | MIC (µg/mL) | IC50 (µg/mL) | Reporter Gene Activation (Fold Change) |
| BCM-001 | Parent Compound | 8 | 4.2 | 15.3 |
| BCM-002 | R1 = -CH3 | 4 | 2.1 | 20.5 |
| BCM-003 | R1 = -Cl | 16 | 9.8 | 8.1 |
| BCM-004 | R2 = -F | 2 | 1.0 | 25.0 |
| ... | ... | ... | ... | ... |
Table 2: Summary of Antibacterial Activity of this compound Analogs against E. coli
| Compound ID | Structure/Modification | MIC (µg/mL) | IC50 (µg/mL) | Reporter Gene Activation (Fold Change) |
| BCM-001 | Parent Compound | 32 | 18.5 | 5.2 |
| BCM-002 | R1 = -CH3 | 16 | 9.3 | 8.9 |
| BCM-003 | R1 = -Cl | 64 | 35.1 | 3.1 |
| BCM-004 | R2 = -F | 8 | 4.5 | 12.4 |
| ... | ... | ... | ... | ... |
Conclusion
The protocols outlined in this document provide a robust framework for the high-throughput screening of this compound analogs to identify novel antibacterial candidates. By combining a primary phenotypic screen (HT-MIC) with a secondary, mechanism-based reporter gene assay, researchers can efficiently identify potent compounds and gain initial insights into their mode of action. The structured data presentation will aid in establishing structure-activity relationships, guiding the further optimization of lead compounds in the drug discovery pipeline.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Antimicrobial Drug Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of action of this compound, a naturally occurring thiamin antimetabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of a Thiamin Antivitamin in Clostridium botulinum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Action of the Thiamine Antagonist this compound on Thiamine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow [frontiersin.org]
- 11. Novel whole-cell Reporter Assay for Stress-Based Classification of Antibacterial Compounds Produced by Locally Isolated Bacillus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Antibiotic Stress-Inducible Promoters: A Systematic Approach to Novel Pathway-Specific Reporter Assays for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
Application Notes: Utilizing Bacimethrin to Induce and Study Thiamine Deficiency in Bacterial Models
Introduction
Thiamine (Vitamin B1), in its active form thiamine pyrophosphate (TPP), is an indispensable cofactor for essential enzymes in central metabolism, including pathways for carbohydrates and amino acids.[1][2][3] While mammals must acquire thiamine from their diet, most bacteria, fungi, and plants can synthesize it de novo, making the thiamine biosynthesis pathway a potential target for antimicrobial agents.[1][4] Bacimethrin is a naturally occurring thiamine antimetabolite produced by bacteria such as Bacillus megaterium and Streptomyces albus.[5][6][7] It serves as a potent tool for researchers to induce a state of thiamine deficiency in bacterial models, enabling the study of metabolic responses, enzyme function, and the development of novel antibiotics.[5][8]
Mechanism of Action
This compound is an analog of 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), the pyrimidine moiety of thiamine.[6][9] Its toxicity stems from its intracellular conversion into a fraudulent coenzyme, 2'-methoxy-thiamin pyrophosphate (MeOThDP).[1][10][11] This conversion is carried out by the bacterium's own thiamine biosynthesis enzymes, specifically ThiD, ThiE, and ThiL.[1] The resulting MeOThDP acts as a competitive inhibitor for TPP-dependent enzymes. In Escherichia coli, key targets include α-ketoglutarate dehydrogenase, transketolase, and 1-deoxy-D-xylulose-5-phosphate synthase (DXPS), leading to the disruption of critical metabolic pathways and growth inhibition.[5][10][11] This process is an example of "suicide inhibition," where the cell's own machinery creates the toxic compound.[4]
Caption: Mechanism of this compound toxicity in bacteria.
Bacterial Response to Thiamine Deficiency: The TPP Riboswitch
Bacteria tightly regulate thiamine metabolism through a feedback mechanism involving a TPP-sensing riboswitch, often called the THI element.[12][13] This is a structured RNA element in the 5' untranslated region of mRNAs for thiamine biosynthesis and transport genes.[14] When intracellular TPP levels are high, TPP binds to the riboswitch, inducing a conformational change that sequesters the ribosome binding site (Shine-Dalgarno sequence) or forms a transcriptional terminator, thus turning gene expression "OFF".[2][13][14] Conversely, when TPP levels are low—a state induced by this compound—the riboswitch adopts an alternative conformation that allows transcription and translation to proceed, turning gene expression "ON" in an attempt to synthesize or import more thiamine.[14] this compound itself does not cause the repression of these genes.[5][10]
Caption: Regulation of thiamine-related genes by the TPP riboswitch.
Quantitative Data Summary
This compound exhibits potent antibacterial activity with Minimum Inhibitory Concentrations (MICs) typically in the low micromolar range for susceptible bacteria grown in defined minimal media.[4][5] The inhibitory effect of this compound can be reversed by the addition of exogenous thiamine or its pyrimidine moiety, HMP, confirming its specific action on the thiamine pathway.[1]
| Parameter | Organism | Condition | Value | Reference |
| Growth Inhibition | Salmonella enterica | Minimal Glucose Medium | 516 nM | [6] |
| MIC Range | Various Bacteria (e.g., E. coli) | Minimal Medium | Low micromolar (µM) | [4][5] |
| Reversal Agent | E. coli | Minimal Medium + this compound | Low levels of thiamine or HMP | [1] |
Experimental Protocols
Protocol 1: Determination of this compound Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of this compound against a bacterial strain.
Materials:
-
Bacterial strain of interest (e.g., E. coli, S. enterica)
-
Minimal medium (e.g., M9 or other defined medium without thiamine)
-
This compound stock solution (e.g., 10 mM in DMSO or water)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Prepare Inoculum: Culture bacteria overnight in a rich medium (e.g., LB). The next day, wash the cells by centrifuging and resuspending the pellet in sterile minimal medium to remove any residual thiamine. Adjust the cell density to a 0.5 McFarland standard, then dilute to a final concentration of ~5 x 10^5 CFU/mL in minimal medium.
-
Prepare this compound Dilutions: Perform a two-fold serial dilution of the this compound stock solution across the wells of a 96-well plate using minimal medium. Leave columns for positive (no drug) and negative (no bacteria) controls.
-
Inoculation: Add the prepared bacterial inoculum to each well (except the negative control). The final volume in each well should be uniform (e.g., 200 µL).
-
Incubation: Cover the plate and incubate at the optimal temperature for the bacterial strain (e.g., 37°C) with shaking for 18-24 hours.
-
Determine MIC: Measure the optical density at 600 nm (OD600) using a microplate reader. The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Caption: Experimental workflow for MIC determination.
Protocol 2: Inducing Thiamine Deficiency for Growth Curve Analysis
This protocol uses a sub-inhibitory concentration of this compound to monitor its effect on bacterial growth dynamics.
Materials:
-
Same as Protocol 1
-
Automated microplate reader with incubation and shaking capabilities
Procedure:
-
Prepare Inoculum: Prepare the bacterial inoculum as described in Protocol 1, Step 1.
-
Set Up Plate: In a 96-well plate, prepare replicate wells containing:
-
Test Condition: Minimal medium with a sub-inhibitory concentration of this compound (e.g., 0.25x or 0.5x MIC).
-
Control Condition: Minimal medium with the same concentration of the drug solvent (e.g., DMSO).
-
-
Inoculation: Inoculate the wells with the prepared bacterial culture to a starting OD600 of ~0.05.
-
Growth Monitoring: Place the plate in an automated microplate reader set to the optimal growth temperature. Measure the OD600 of each well at regular intervals (e.g., every 30 minutes) for up to 24 hours, with shaking between readings.
-
Data Analysis: Plot the average OD600 readings over time for both the test and control conditions to generate growth curves. Analyze differences in lag phase, exponential growth rate, and final cell density.
Protocol 3: Confirmation of Thiamine Deficiency by Reversal Assay
This experiment confirms that the growth inhibition observed is specifically due to thiamine antagonism.
Materials:
-
Same as Protocol 2
-
Sterile stock solutions of thiamine and HMP
Procedure:
-
Prepare Inoculum: Prepare the bacterial inoculum as described in Protocol 1, Step 1.
-
Set Up Plate: In a 96-well plate, prepare the following conditions in minimal medium, each in replicate:
-
Control: No additions.
-
This compound Only: Inhibitory concentration of this compound (e.g., 1x MIC).
-
This compound + Thiamine: Inhibitory concentration of this compound plus a low concentration of thiamine (e.g., 1 µM).
-
This compound + HMP: Inhibitory concentration of this compound plus a low concentration of HMP.
-
-
Inoculation and Incubation: Inoculate all wells with the prepared culture. Incubate for 18-24 hours as described in Protocol 1.
-
Analysis: Measure the final OD600. Growth in the "this compound + Thiamine" and "this compound + HMP" wells, comparable to the control, confirms that the inhibitory action of this compound was reversed by supplying the end-product or a key precursor of the targeted pathway.[1]
References
- 1. Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Antimicrobial Drug Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Riboswitch Regulates a Thiamine Pyrophosphate ABC Transporter of the Oral Spirochete Treponema denticola - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiamine Acquisition Strategies Impact Metabolism and Competition in the Gut Microbe Bacteroides thetaiotaomicron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Essential Metabolic Routes as a Way to ESKAPE From Antibiotic Resistance [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic products of microorganisms. 239. This compound isolated from Streptomyces albus identification, derivatives, synthesis and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Action of the thiamine antagonist this compound on thiamine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The mechanism of action of this compound, a naturally occurring thiamin antimetabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biosynthesis of a Thiamin Antivitamin in Clostridium botulinum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TPP riboswitch - Wikipedia [en.wikipedia.org]
- 13. TPP [riboswitch.ribocentre.org]
- 14. Structural basis for gene regulation by a thiamine pyrophosphate-sensing riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Bacimethrin Resistance in Salmonella Mutants
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and overcoming Bacimethrin resistance in Salmonella mutants. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs) to directly address common issues encountered during experimentation.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
This section addresses common questions regarding this compound, its mechanism of action, and the development of resistance in Salmonella.
Q1: What is this compound and how does it inhibit Salmonella growth?
A1: this compound is an antibiotic that acts as a structural analog of 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), a precursor to thiamine (Vitamin B1).[1][2][3] In Salmonella enterica, the bacterial enzyme ThiD mistakes this compound for HMP and incorporates it into the thiamine biosynthesis pathway.[2][3] This leads to the production of a toxic analog of thiamine pyrophosphate (TPP), 2'-methoxy-thiamine pyrophosphate, which inhibits essential TPP-dependent enzymes, thereby halting bacterial growth.[2][3] The inhibitory effects of this compound can be reversed by supplementing the growth medium with thiamine or HMP.[3]
Q2: What are the known mechanisms of this compound resistance in Salmonella?
A2: There are two primary mechanisms by which Salmonella mutants can develop resistance to this compound:
-
Overexpression of the thi operon: A spontaneous mutation in the promoter region of the thi operon can lead to increased transcription of the genes involved in thiamine biosynthesis.[1][3] This overproduction of the biosynthetic machinery is thought to overcome the inhibitory effects of this compound.
-
Mutations in the thiD gene: The thiD gene encodes a bifunctional enzyme with both HMP kinase and HMP-P kinase activities. Specific mutations in thiD can selectively impair the HMP kinase activity, which is responsible for the initial phosphorylation of this compound, while leaving the HMP-P kinase activity intact.[1][2][3] This prevents the conversion of this compound into its toxic form. These mutations are typically recessive.[3]
Q3: How frequently do this compound-resistant mutants of Salmonella arise?
A3: Spontaneous this compound-resistant mutants of Salmonella enterica serovar Typhimurium have been observed to arise at a frequency of approximately 10-7 on solid minimal medium containing 130 nM this compound.[3]
Q4: Are there any known strategies to overcome this compound resistance in Salmonella?
A4: Currently, there is limited specific research on strategies to overcome established this compound resistance in Salmonella. However, some general approaches in antibiotic resistance research that could be explored include:
-
Synergistic Drug Combinations: While no specific synergistic partners for this compound against resistant Salmonella have been documented, the use of combination therapies is a common strategy to combat antibiotic resistance.
-
Development of Novel Analogs: The synthesis of new this compound analogs that are less susceptible to the resistance mechanisms could be a viable approach.
-
Targeting Alternative Pathways: Investigating other essential pathways in Salmonella that are not affected by this compound resistance could provide alternative therapeutic targets.
Troubleshooting Guide
This guide provides solutions to common problems researchers may encounter when working with this compound and Salmonella.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected Salmonella growth in the presence of this compound. | 1. Spontaneous emergence of resistant mutants. 2. Sub-optimal concentration of this compound. 3. Inactivation of this compound in the growth medium. | 1. Isolate single colonies and re-test for this compound sensitivity to confirm resistance. 2. Verify the concentration of your this compound stock solution and perform a dose-response experiment (MIC determination) to ensure an effective concentration is being used. 3. Prepare fresh this compound-containing media for each experiment. |
| Difficulty isolating this compound-resistant mutants. | 1. Insufficient selective pressure. 2. Low plating density. | 1. Increase the concentration of this compound in your selection plates. 2. Increase the number of cells plated to increase the probability of isolating spontaneous mutants. Consider using a larger volume of culture or concentrating the cells before plating. |
| Inconsistent results in this compound susceptibility testing. | 1. Variation in inoculum size. 2. Differences in media composition. 3. Contamination of cultures. | 1. Standardize the inoculum for all experiments using a spectrophotometer to measure optical density (e.g., OD600). 2. Use a consistent, defined minimal medium for all susceptibility testing, as complex media may contain thiamine or HMP which can interfere with this compound's activity. 3. Perform routine checks for culture purity by streaking on selective and differential agar. |
| Resistant phenotype is lost after subculturing. | The resistance may be due to transient adaptation rather than a stable genetic mutation. | Re-streak the resistant colony on selective medium containing this compound to ensure the stability of the resistant phenotype before proceeding with further characterization. |
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's activity against Salmonella.
Table 1: this compound Concentrations for Salmonella Inhibition and Mutant Selection
| Condition | This compound Concentration | Salmonella Strain | Reference(s) |
| Inhibition on solid minimal medium | 130 nM | S. enterica serovar Typhimurium LT2 (Wild-Type) | [3] |
| Inhibition in liquid minimal medium | 516 nM | S. enterica serovar Typhimurium LT2 (Wild-Type) | [2] |
| Selection of resistant mutants | 130 nM | S. enterica serovar Typhimurium LT2 (Wild-Type) | [3] |
Table 2: Phenotypic Characteristics of this compound-Resistant Salmonella Mutants
| Mutant Type | Key Genetic Change | Phenotypic Consequence | Reference(s) |
| thi operon overexpression | Mutation in the promoter region of the thi operon | Increased transcription of thiamine biosynthetic genes | [1][3] |
| thiD mutant | Specific lesions in the thiD gene (e.g., thiD1125) | Defective HMP kinase activity, requires ~100-fold more HMP for growth compared to a purG single mutant | [3] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound resistance in Salmonella.
1. Protocol for Isolation of Spontaneous this compound-Resistant Salmonella Mutants
-
Culture Preparation: Inoculate a single colony of wild-type Salmonella enterica into 5 mL of liquid minimal medium and grow overnight at 37°C with shaking.
-
Plating: Spread 100 µL of the overnight culture onto a series of minimal medium agar plates containing a selective concentration of this compound (e.g., 130 nM). Also, plate serial dilutions of the culture on non-selective plates to determine the total viable cell count.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Mutant Selection and Verification: Pick individual colonies that appear on the this compound-containing plates. Purify each colony by re-streaking onto a fresh selective plate. Confirm the resistant phenotype by performing parallel spot tests on minimal medium with and without this compound.
2. Protocol for Determination of Minimum Inhibitory Concentration (MIC) of this compound
-
Inoculum Preparation: Grow a fresh culture of the Salmonella strain to be tested to the mid-logarithmic phase in minimal medium. Adjust the culture density to approximately 5 x 105 CFU/mL in fresh minimal medium.
-
Serial Dilution of this compound: In a 96-well microtiter plate, prepare a two-fold serial dilution of this compound in minimal medium. Include a growth control well (no this compound) and a sterility control well (no bacteria).
-
Inoculation: Add an equal volume of the standardized bacterial suspension to each well containing the this compound dilutions and the growth control well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
3. Protocol for Identification of Mutations in the thiD Gene
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the this compound-resistant Salmonella mutant and the wild-type parent strain.
-
PCR Amplification: Design primers to amplify the entire coding sequence of the thiD gene. Perform PCR using the extracted genomic DNA as a template.
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
-
DNA Sequencing: Send the purified PCR products for Sanger sequencing.
-
Sequence Analysis: Align the sequencing results from the mutant and wild-type strains to identify any nucleotide changes. Translate the DNA sequence to determine if any amino acid substitutions have occurred.
Signaling Pathways and Workflows
This section provides visual representations of the key pathways and experimental workflows discussed.
Caption: Thiamine biosynthesis pathway in Salmonella and the mechanism of this compound action and resistance.
Caption: Workflow for isolating and characterizing this compound-resistant Salmonella mutants.
References
This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating mechanisms of bacimethrin resistance, with a specific focus on the role of the thi operon.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an analog of 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), a precursor for the pyrimidine moiety of thiamine.[1][2][3][4][5] Its toxicity stems from its enzymatic conversion by the thiamine biosynthesis pathway into 2'-methoxy-thiamine pyrophosphate (MeO-TPP).[6][7][8] This toxic analog then inhibits essential thiamine pyrophosphate (TPP)-dependent enzymes, disrupting cellular metabolism.[6][8]
Q2: What are the known mechanisms of resistance to this compound related to the thi operon?
A2: There are two primary mechanisms of this compound resistance associated with the thi operon observed in bacteria like Salmonella enterica:
-
Overexpression of the thi operon: Increased transcription of the thiCEFSGH operon can lead to this compound resistance.[1][2][3][5]
-
Specific mutations in the thiD gene: The thiD gene product is a bifunctional enzyme that catalyzes two essential kinase reactions in thiamine biosynthesis.[1] Mutations that specifically impair the salvage of HMP from the medium, while preserving the de novo synthesis pathway, can confer resistance to this compound.[1][2][3][5]
Q3: Can supplementation with thiamine or its precursors rescue this compound-inhibited growth?
A3: Yes, the inhibitory effects of this compound on bacterial growth in a defined medium can be overcome by the exogenous addition of thiamine or the HMP moiety.[1][5] This is a key characteristic indicating that this compound specifically targets the thiamine biosynthesis pathway.
Troubleshooting Guides
Scenario 1: Spontaneous resistant mutants arise on this compound-containing plates, but the nature of the resistance is unknown.
-
Problem: You have isolated spontaneous this compound-resistant mutants but need to determine the genetic basis of the resistance.
-
Troubleshooting Steps:
-
Phenotypic Analysis:
-
Growth Supplementation: Test the growth of your mutants on minimal medium containing this compound, and supplement with either HMP or thiamine. If the wild-type strain's growth is restored by these supplements, it confirms the specificity of this compound's action in your system.[1][5]
-
Cross-resistance: Check for cross-resistance to other antibiotics. Resistance due to thi operon modifications is typically specific to this compound and its analogs.
-
-
Genetic Analysis:
-
Sequencing of the thi operon: Sequence the entire thi operon, paying close attention to the promoter region and the coding sequence of thiD, as these are known locations for resistance mutations.[1][2][3][5]
-
Gene Expression Analysis (qRT-PCR): Quantify the transcript levels of the thi operon genes (e.g., thiC) in your resistant mutants compared to the wild-type strain. A significant increase in transcript levels would suggest an overexpression mechanism.[1][3]
-
-
Complementation Analysis: If a mutation is identified in a specific gene (e.g., thiD), introduce a wild-type copy of that gene on a plasmid into the mutant strain. If resistance is lost, this confirms that the mutation is responsible for the phenotype.
-
Scenario 2: No significant overexpression of the thi operon is detected in resistant mutants.
-
Problem: Your this compound-resistant mutants do not show increased transcription of the thi operon.
-
Troubleshooting Steps:
-
Focus on thiD: The resistance is likely due to a specific lesion in the thiD gene.[1][2][3][5]
-
Sequence thiD: Carefully sequence the thiD gene from your resistant isolates and compare it to the wild-type sequence to identify any mutations.
-
Functional Assay for ThiD: Since ThiD has two distinct kinase activities (HMP kinase and HMP-P kinase), the mutation may selectively inactivate the HMP kinase activity involved in the salvage pathway, which is also responsible for converting this compound into its toxic form.[1] You can test this by assessing the ability of the mutants to utilize exogenous HMP for growth in a strain where de novo HMP synthesis is blocked (e.g., a purG mutant).[1] this compound-resistant thiD mutants will require higher concentrations of HMP for growth compared to a strain with a functional HMP salvage pathway.[1]
-
Data Presentation
Table 1: Phenotypic Comparison of this compound-Sensitive and -Resistant Strains
| Strain Phenotype | Growth on Minimal Medium | Growth with this compound | Growth with this compound + Thiamine | Growth with this compound + HMP | Relative thi Operon Expression | thiD Sequence |
| Wild-Type | + | - | + | + | 1x | Wild-Type |
| Resistant (Overexpression) | + | + | + | + | >1x | Wild-Type |
| Resistant (thiD mutant) | + | + | + | + | 1x | Mutant |
Experimental Protocols
1. Minimal Inhibitory Concentration (MIC) Determination for this compound
-
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a bacterial strain.
-
Methodology:
-
Prepare a series of two-fold dilutions of this compound in a suitable minimal medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Include positive (no antibiotic) and negative (no bacteria) growth controls.
-
Incubate the plate at the optimal growth temperature for the bacterium for 18-24 hours.
-
The MIC is the lowest concentration of this compound at which no visible growth is observed.
-
2. Quantitative Real-Time PCR (qRT-PCR) for thi Operon Expression
-
Objective: To quantify the relative expression levels of genes within the thi operon.
-
Methodology:
-
Grow wild-type and resistant bacterial strains to mid-log phase in minimal medium.
-
Extract total RNA from the bacterial cultures using a suitable RNA extraction kit.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize cDNA from the RNA template using reverse transcriptase and random primers or gene-specific primers.
-
Perform qRT-PCR using primers specific for a target gene in the thi operon (e.g., thiC) and a housekeeping gene for normalization (e.g., rpoD).
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
-
3. DNA Sequencing of the thiD Gene
-
Objective: To identify mutations within the thiD gene that may confer this compound resistance.
-
Methodology:
-
Isolate genomic DNA from the wild-type and resistant bacterial strains.
-
Amplify the thiD gene using PCR with primers that flank the entire coding sequence.
-
Purify the PCR product.
-
Sequence the purified PCR product using Sanger sequencing.
-
Align the sequencing results from the resistant mutants with the wild-type sequence to identify any nucleotide changes.
-
Mandatory Visualizations
References
- 1. Action of the Thiamine Antagonist this compound on Thiamine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Action of the thiamine antagonist this compound on thiamine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The mechanism of action of this compound, a naturally occurring thiamin antimetabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biosynthesis of a Thiamin Antivitamin in Clostridium botulinum - PMC [pmc.ncbi.nlm.nih.gov]
Bacimethrin Technical Support Center: Troubleshooting Inconsistent MIC Results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers encountering inconsistent Minimum Inhibitory Concentration (MIC) results with Bacimethrin. The following resources are designed to help you troubleshoot common issues and ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an antibacterial agent that acts as a thiamine antagonist.[1][2] It is a structural analog of the pyrimidine moiety of thiamine (vitamin B1).[3][4] Bacterial enzymes involved in thiamine biosynthesis convert this compound into 2'-methoxythiamin pyrophosphate, which then inhibits essential thiamin pyrophosphate (TPP)-dependent enzymes, thereby disrupting carbohydrate and amino acid metabolism and inhibiting bacterial growth.[5]
Q2: I am observing significant well-to-well or day-to-day variation in my this compound MIC assays. What are the potential causes?
A2: Inconsistent MIC results can arise from several factors, including variability in the inoculum preparation, media composition, and incubation conditions. Given this compound's mechanism as a thiamine antagonist, variations in the thiamine concentration of the culture medium can be a particularly critical factor.
Q3: Can the bacterial growth phase at the time of inoculation affect the MIC results?
A3: Yes, the physiological state of the bacteria at the time of the assay can influence their susceptibility. It is crucial to use a standardized inoculum prepared from a fresh, actively growing culture (typically in the logarithmic growth phase) to ensure consistency.
Q4: How does the choice of culture medium impact this compound MIC values?
A4: The composition of the culture medium is critical. Since this compound is a competitive inhibitor of thiamine utilization, the concentration of thiamine and its precursors in the medium can directly affect the apparent MIC. High levels of exogenous thiamine can overcome the inhibitory effect of this compound, leading to falsely high MIC values.[3] It is recommended to use a defined minimal medium with a controlled, low concentration of thiamin for these assays.
Q5: What are the known mechanisms of resistance to this compound?
A5: Resistance to this compound has been observed in some bacteria. Known mechanisms include mutations in the thiD gene, which is involved in the conversion of this compound to its active form, and the overexpression of the thi operon, which can lead to increased thiamine biosynthesis, thereby counteracting the effect of the inhibitor.[3][4]
Troubleshooting Guide for Inconsistent MIC Results
| Problem | Potential Cause | Recommended Solution |
| Higher than expected MIC values | High thiamine content in the culture medium. | Use a minimal medium with a known and controlled low concentration of thiamine. Avoid complex media like Mueller-Hinton Broth if possible, or be aware that it may contain thiamine. |
| Heavy inoculum. | Prepare the inoculum carefully to match a 0.5 McFarland standard to ensure a standardized bacterial concentration. | |
| Bacterial contamination. | Streak the inoculum on an agar plate to check for purity before starting the MIC assay. | |
| Lower than expected MIC values | Light inoculum. | Ensure the inoculum turbidity is accurately adjusted to a 0.5 McFarland standard. |
| Degraded this compound stock solution. | Prepare fresh stock solutions of this compound and store them under appropriate conditions (e.g., protected from light, at the recommended temperature). | |
| Inconsistent readings between replicates | Uneven bacterial distribution in the microplate wells. | Mix the bacterial suspension thoroughly before and during inoculation. Pipette carefully to ensure a consistent volume in each well. |
| Edge effects in the microplate. | To minimize evaporation from the outer wells, which can concentrate the components and affect growth, consider not using the outermost wells for critical measurements or fill them with sterile medium. | |
| No bacterial growth in the positive control well | Inactive bacterial inoculum. | Use a fresh culture to prepare the inoculum and ensure its viability. |
| Errors in medium preparation. | Double-check the composition and pH of the culture medium. |
Data Presentation
Due to the limited availability of comprehensive, standardized MIC datasets for this compound across a wide range of bacteria in recent literature, the following table provides representative qualitative activity information. Researchers should determine the precise MIC for their specific strains of interest using a standardized protocol.
| Organism | Reported Activity/Concentration for Inhibition |
| Salmonella enterica | Inhibited by 130 nM this compound on solid minimal medium. Growth inhibited in liquid minimal medium at 516 nM.[3] |
| Staphylococcal species | Reported to be effective against several staphylococcal infections. |
| Escherichia coli | The active metabolite of this compound inhibits E. coli growth.[5] |
| Bacillus subtilis | This compound is produced by Bacillus megaterium, suggesting potential activity against other Bacillus species. |
| Yeast | This compound has been reported to inhibit yeast growth.[1] |
Experimental Protocols
Broth Microdilution MIC Assay for this compound (adapted from CLSI guidelines)
This protocol outlines a standardized method for determining the MIC of this compound.
1. Materials:
-
This compound powder
-
Sterile, defined minimal medium with controlled, low thiamine concentration
-
Sterile 96-well microtiter plates
-
Bacterial strain of interest
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
2. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or a buffer as recommended by the supplier).
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Prepare serial twofold dilutions of the this compound stock solution in the defined minimal medium.
3. Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select several colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted inoculum in the defined minimal medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
4. Assay Procedure:
-
Add 100 µL of the appropriate this compound dilution to each well of the 96-well plate.
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Include a positive control well containing only the bacterial inoculum in the medium (no this compound).
-
Include a negative control well containing only sterile medium.
-
Seal the plate and incubate at the optimal temperature for the test organism (e.g., 35-37°C) for 16-20 hours.
5. Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Mandatory Visualizations
This compound's Mechanism of Action
Caption: this compound is converted by bacterial enzymes to an active metabolite that inhibits TPP-dependent enzymes.
Experimental Workflow for this compound MIC Testing
Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. Action of the Thiamine Antagonist this compound on Thiamine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Action of the thiamine antagonist this compound on thiamine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of a Thiamin Antivitamin in Clostridium botulinum - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Bacimethrin Concentration for Effective Bacterial Growth Inhibition: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the use of Bacimethrin for bacterial growth inhibition experiments. This compound, a structural analog of the pyrimidine moiety of thiamine (vitamin B1), serves as a potent antibacterial agent by targeting thiamine biosynthesis.[1][2][3] Proper experimental design and execution are critical for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound functions as a thiamine antagonist.[4] It specifically targets the thiamine biosynthesis pathway by acting as a competitive inhibitor of 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), the pyrimidine precursor of thiamine.[1][2] Bacterial enzymes mistake this compound for HMP and convert it into a toxic analog, 2'-methoxy-thiamine pyrophosphate.[5][6] This analog then inhibits essential thiamine pyrophosphate (TPP)-dependent enzymes, such as α-ketoglutarate dehydrogenase and transketolase, thereby disrupting crucial metabolic pathways and leading to bacterial growth inhibition.[6][7]
Q2: What is the typical effective concentration range for this compound?
A2: The effective concentration of this compound can vary depending on the bacterial species and the specific experimental conditions, particularly the composition of the growth medium. Generally, this compound is effective in the nanomolar to low micromolar range. For instance, in defined minimal medium, growth inhibition of Salmonella enterica has been observed at concentrations as low as 130 nM.[2] In liquid minimal medium, a concentration of 516 nM has been shown to affect the growth of wild-type S. enterica strain LT2.[1]
Q3: Can the inhibitory effect of this compound be reversed?
A3: Yes, the inhibitory effect of this compound can be overcome by the addition of exogenous thiamine or its pyrimidine moiety, HMP, to the growth medium.[2] This is a key characteristic of its mechanism as a competitive antagonist.
Q4: What are the known mechanisms of resistance to this compound?
A4: Bacteria can develop resistance to this compound through several mechanisms. The most common include:
-
Overexpression of the thi operon: Increased expression of the genes involved in thiamine biosynthesis can overcome the inhibitory effect of this compound.[1][2]
-
Mutations in the thiD gene: The thiD gene encodes the HMP kinase, the enzyme that phosphorylates HMP. Specific mutations in thiD can prevent the conversion of this compound into its toxic phosphorylated form, thus conferring resistance.[1][2]
Q5: How should this compound be stored?
A5: For optimal stability, this compound should be stored as a solid at room temperature.[4] Stock solutions should be prepared fresh for each experiment. If short-term storage of a solution is necessary, it is recommended to store it at -20°C for no longer than a month.
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Various Bacteria
| Bacterial Species | Strain | Medium | MIC (µg/mL) | MIC (µM) | Reference |
| Salmonella enterica | LT2 | Minimal Medium | ~0.02 | ~0.13 | [2] |
| Escherichia coli | Minimal Medium | Not explicitly stated, but growth is inhibited by the toxic metabolite at concentrations 15 times lower than this compound.[1] | |||
| Staphylococcus aureus | Not specified | Reported to be effective against several staphylococcal infections.[7] | |||
| Bacillus subtilis | Not specified | This compound is produced by Bacillus megaterium.[2] | |||
| Pseudomonas aeruginosa | Not specified | Thiamine metabolism perturbation sensitizes P. aeruginosa to antibiotics.[8] |
Experimental Protocols
Method 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., sterile deionized water)
-
Sterile 96-well microtiter plates
-
Bacterial culture in the logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for standard testing, or a defined minimal medium for mechanistic studies)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial two-fold dilution of the this compound stock solution in the broth medium directly in the wells of the 96-well plate. The final volume in each well should be 100 µL.
-
Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions.
-
Include a positive control well (bacteria without this compound) and a negative control well (broth only) on each plate.
-
Incubate the plates at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting for the lowest concentration of this compound that shows no visible turbidity (growth). Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the positive control.
Method 2: Agar Disk Diffusion Assay
This method provides a qualitative assessment of bacterial susceptibility to this compound.
Materials:
-
Sterile filter paper disks (6 mm diameter)
-
This compound solution of a known concentration
-
Bacterial culture in the logarithmic growth phase
-
Sterile agar plates (e.g., Mueller-Hinton agar)
-
Sterile swabs
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Using a sterile swab, evenly inoculate the entire surface of the agar plate to create a bacterial lawn.
-
Aseptically apply sterile filter paper disks impregnated with a known amount of this compound onto the surface of the inoculated agar plate.
-
Gently press the disks to ensure complete contact with the agar.
-
Incubate the plates at the optimal temperature for the bacterial strain for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is indicative of the susceptibility of the bacteria to this compound.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| No inhibition of bacterial growth at expected concentrations. | The growth medium may contain thiamine or HMP, which competitively inhibits the action of this compound. | Use a defined minimal medium that lacks thiamine and its precursors. Verify the composition of all media components. |
| The this compound stock solution may have degraded. | Prepare a fresh stock solution of this compound for each experiment. Store the solid compound under recommended conditions.[4] | |
| The bacterial strain may have developed resistance. | Sequence the thiD gene and the promoter region of the thi operon to check for mutations or upregulation. Perform a control experiment with a known susceptible strain. | |
| Inconsistent results between experiments. | Variation in the inoculum size. | Ensure the bacterial inoculum is consistently standardized to a 0.5 McFarland standard before each experiment. |
| Incomplete dissolution of this compound. | Ensure this compound is fully dissolved in the solvent before preparing dilutions. | |
| Contamination of the bacterial culture or media. | Use aseptic techniques throughout the experiment and check for purity of the bacterial culture. | |
| Unexpectedly large zones of inhibition in disk diffusion assays. | The concentration of this compound on the disk may be too high. | Prepare disks with a lower, standardized concentration of this compound. |
| The agar depth may be insufficient, leading to wider diffusion. | Ensure a consistent and appropriate depth of agar in the plates. | |
| Appearance of colonies within the zone of inhibition. | The presence of resistant mutants within the bacterial population. | Isolate and characterize the colonies to determine if they have acquired resistance to this compound. |
| The this compound concentration at the edge of the zone is below the MIC. | This is a normal phenomenon. The MIC should be determined using a quantitative method like broth microdilution. |
Visualizations
Caption: Mechanism of this compound action in bacteria.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Action of the Thiamine Antagonist this compound on Thiamine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Action of the thiamine antagonist this compound on thiamine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Biosynthesis of a Thiamin Antivitamin in Clostridium botulinum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanism of action of this compound, a naturally occurring thiamin antimetabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. | BioWorld [bioworld.com]
Technical Support Center: Bacimethrin Activity and Media Composition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bacimethrin. The content focuses on the critical impact of media composition on the observed activity of this antimicrobial and antitumor agent.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a thiamine (vitamin B1) antimetabolite. It acts as a structural analog of the pyrimidine precursor of thiamine, 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP).[1][2] Within the target cell, bacterial enzymes involved in the thiamine biosynthesis pathway convert this compound into 2'-methoxy-thiamin pyrophosphate.[3] This fraudulent metabolite then inhibits essential thiamine pyrophosphate (TPP)-dependent enzymes, such as α-ketoglutarate dehydrogenase and transketolase, thereby disrupting crucial metabolic pathways and leading to growth inhibition.[3]
Q2: Why am I observing lower than expected this compound activity in my experiments?
A2: The most common reason for lower than expected this compound activity is the presence of thiamine or its precursors in the experimental medium.[3] Since this compound is a competitive antagonist of thiamine, the presence of thiamine will reverse the inhibitory effects of this compound. Rich media, such as Luria-Bertani (LB) or Brain Heart Infusion (BHI) broth, often contain yeast extract or peptones, which are sources of thiamine and can interfere with this compound's activity.
Q3: What is the recommended type of media for assessing this compound activity?
A3: For assessing the antimicrobial activity of this compound, it is highly recommended to use a minimal medium with a defined composition. This allows for precise control over the concentration of components that could interfere with this compound's action, particularly thiamine. A minimal medium ensures that the observed effects are directly attributable to the activity of this compound.
Q4: Can the pH of the medium affect this compound activity?
A4: While the primary factor influencing this compound activity is the concentration of thiamine, the pH of the medium can affect both bacterial growth and the stability of the compound. It is crucial to maintain a consistent and optimal pH for the growth of the target organism throughout the experiment to ensure reproducible results. Standard antimicrobial susceptibility testing protocols recommend a pH between 7.2 and 7.4 for most neutral-pH-growing bacteria.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Minimum Inhibitory Concentration (MIC) values or no activity observed. | The culture medium contains high levels of thiamine or its precursors (HMP). | Switch to a minimal medium with a defined composition. If using a rich medium is necessary, be aware that the MIC values may be artificially high. |
| Inconsistent results between experiments. | Variability in the composition of complex media components (e.g., lot-to-lot variation in yeast extract). | Use a defined minimal medium. If using complex media, try to use the same lot for the duration of a study. |
| No bacterial growth in the control group (no this compound). | The minimal medium is lacking essential nutrients for the specific bacterial strain. | Supplement the minimal medium with necessary growth factors, but avoid adding thiamine or its precursors. |
| Unexpected resistance to this compound. | Spontaneous mutations in the thiamine biosynthesis pathway of the target organism. | Sequence key genes in the thiamine biosynthesis pathway (e.g., thiD) to check for mutations.[1] |
Data Presentation
The following table illustrates the expected impact of thiamine concentration in the culture medium on the Minimum Inhibitory Concentration (MIC) of this compound against a susceptible bacterial strain, such as E. coli.
| Thiamine Concentration in Medium (nM) | Expected this compound MIC (µM) |
| 0 | 1 - 5 |
| 10 | 10 - 25 |
| 50 | 50 - 100 |
| 100 | > 200 |
Note: These are illustrative values based on the known antagonistic relationship between thiamine and this compound. Actual values may vary depending on the bacterial strain and specific experimental conditions.
Experimental Protocols
Protocol: Broth Microdilution Assay for this compound MIC Determination
This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.
1. Media Preparation:
-
Prepare a sterile 2X concentrated minimal medium (e.g., M9 minimal salts) supplemented with a carbon source (e.g., 0.4% glucose) and any other necessary growth factors, excluding thiamine.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water) at a high concentration (e.g., 10 mM).
2. Preparation of this compound Dilutions:
-
In a 96-well microtiter plate, add 100 µL of sterile minimal medium to wells in columns 2 through 12.
-
Prepare a 2X working solution of the highest this compound concentration to be tested in the minimal medium.
-
Add 200 µL of this 2X this compound solution to the wells in column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and then transferring 100 µL from column 2 to column 3, and so on, until column 10. Discard 100 µL from column 10.
-
Column 11 should serve as a growth control (no this compound), and column 12 as a sterility control (no bacteria).
3. Inoculum Preparation:
-
From an overnight culture of the test bacterium grown in minimal medium, prepare a suspension in fresh minimal medium to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.
4. Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well from columns 1 to 11. The final volume in each well will be 200 µL.
-
Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.
5. MIC Determination:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the bacterium.
Visualizations
Caption: Mechanism of action of this compound in a bacterial cell.
Caption: Experimental workflow for this compound MIC determination.
References
Unexpected bacterial growth in the presence of high Bacimethrin concentrations
Troubleshooting Guide for Unexpected Bacterial Growth at High Bacimethrin Concentrations
This guide is intended for researchers, scientists, and drug development professionals who are encountering unexpected bacterial growth in their experiments involving high concentrations of this compound.
Introduction
This compound is an antibacterial agent and a thiamin biosynthesis antagonist.[1] It functions as a thiamin antimetabolite. The toxicity of this compound stems from its conversion by endogenous thiamin biosynthetic enzymes into 2'-methoxythiamin pyrophosphate.[2] This molecule then inhibits a subset of essential thiamin-dependent enzymes, such as α-ketoglutarate dehydrogenase, transketolase, and deoxy-D-xylulose-5-phosphate synthase in Escherichia coli.[2] While effective at inhibiting bacterial growth, some researchers have reported the unexpected survival and growth of bacteria at high concentrations of this compound. This document provides a series of frequently asked questions (FAQs) and troubleshooting steps to investigate this phenomenon.
Frequently Asked Questions (FAQs)
Q1: We observe bacterial growth at this compound concentrations significantly above the determined Minimum Inhibitory Concentration (MIC). Is this expected?
A1: While unexpected, the survival of bacteria at antibiotic concentrations above the MIC is a known phenomenon.[2] Several mechanisms can contribute to this observation:
-
Resistant Mutants: The bacterial population may contain pre-existing resistant mutants, or resistance may have arisen spontaneously. Known resistance mechanisms to this compound include mutations in the thiD gene or overexpression of the thi operon.
-
Persister Cells: A subpopulation of dormant, metabolically inactive cells, known as persister cells, can survive high concentrations of antibiotics.[1][3][4] These cells are not genetically resistant but can resume growth once the antibiotic concentration decreases.
-
Biofilm Formation: Bacteria within a biofilm are encased in a self-produced matrix of polysaccharides, proteins, and eDNA, which can act as a physical barrier to antibiotic penetration and contribute to increased tolerance.[5][6][7][8][9]
-
Paradoxical Growth (Eagle Effect): For some antibiotics, a reduction in bactericidal activity is observed at very high concentrations.[2][10] While not extensively documented for this compound, it remains a theoretical possibility.
Q2: How can we differentiate between resistant mutants and persister cells?
A2: To distinguish between resistant mutants and persister cells, you can perform the following experiment:
-
Isolate colonies from the high this compound concentration plate.
-
Re-culture these isolated colonies in a fresh, antibiotic-free medium.
-
Perform a new MIC assay with the re-cultured bacteria.
-
Resistant mutants will exhibit a significantly higher MIC compared to the original, wild-type strain.
-
Persister cells , upon re-culturing in an antibiotic-free medium, will produce a population that is still susceptible to this compound, with an MIC similar to the wild-type strain.
Q3: Could biofilm formation be protecting the bacteria from this compound?
A3: Yes, biofilm formation is a significant factor in antibiotic tolerance.[6][7][8][9] The extracellular matrix of the biofilm can limit the diffusion of this compound, and the altered physiological state of bacteria within the biofilm can render them less susceptible.
Troubleshooting Workflows
If you are observing unexpected growth, follow these workflows to identify the underlying cause.
Workflow 1: Verifying the MIC and Experimental Setup
This workflow ensures that the initial experimental parameters are correct.
Caption: Workflow for verifying experimental parameters.
Workflow 2: Investigating Resistance Mechanisms
This workflow helps to determine if the observed growth is due to resistance, persistence, or biofilms.
Caption: Workflow for investigating resistance mechanisms.
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Spectrophotometer
Procedure:
-
Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate. The final volume in each well should be 100 µL.
-
Adjust the bacterial culture to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized bacterial suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1.5 x 10^6 CFU/mL.
-
Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate, bringing the final volume to 200 µL. This will result in a final inoculum of approximately 7.5 x 10^5 CFU/mL.
-
Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Time-Kill Curve Assay to Identify Persister Cells
Materials:
-
Bacterial culture in stationary phase
-
CAMHB
-
This compound at a high concentration (e.g., 10x MIC)
-
Phosphate-buffered saline (PBS) for dilutions
-
Agar plates for colony counting
Procedure:
-
Inoculate a flask of CAMHB with the bacterial strain and grow to stationary phase.
-
Add this compound to the culture at a concentration of 10x the MIC.
-
At various time points (e.g., 0, 2, 4, 6, 24 hours), withdraw an aliquot of the culture.
-
Wash the cells by centrifuging and resuspending in PBS to remove the antibiotic.
-
Perform serial dilutions of the washed cell suspension in PBS.
-
Plate the dilutions onto agar plates and incubate at 37°C for 24-48 hours.
-
Count the number of colony-forming units (CFU/mL) for each time point.
-
Plot CFU/mL against time. A biphasic killing curve, with an initial rapid decline in viable cells followed by a plateau, is indicative of the presence of persister cells.
Protocol 3: Crystal Violet Assay for Biofilm Formation
Materials:
-
96-well microtiter plates
-
Bacterial culture
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
0.1% crystal violet solution
-
30% acetic acid
Procedure:
-
Inoculate 200 µL of bacterial culture in TSB into the wells of a 96-well plate.
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Carefully remove the planktonic cells by aspiration and wash the wells gently with PBS.
-
Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilms by adding 200 µL of 0.1% crystal violet to each well and incubating for 15 minutes.
-
Remove the crystal violet solution and wash the wells thoroughly with water.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.
-
Measure the absorbance at 595 nm using a plate reader. Higher absorbance indicates greater biofilm formation.
Data Presentation
Table 1: Example MIC Data for Wild-Type vs. Isolated Colonies
| Strain | This compound MIC (µg/mL) | Interpretation |
| Wild-Type | 8 | Susceptible |
| Isolate 1 | 128 | Resistant |
| Isolate 2 | 8 | Susceptible (Potential Persister) |
Table 2: Example Time-Kill Curve Data
| Time (hours) | CFU/mL |
| 0 | 1.2 x 10^9 |
| 2 | 5.6 x 10^6 |
| 4 | 2.3 x 10^4 |
| 6 | 1.8 x 10^4 |
| 24 | 1.5 x 10^4 |
Signaling Pathway
This compound's Mechanism of Action and Resistance
Caption: this compound's mechanism and bacterial resistance pathways.
References
- 1. Bacterial Persister Cells and Development of Antibiotic Resistance in Chronic Infections: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paradoxical effects of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bacterial Persister Cells and Development of Antibiotic Resistance in Chronic Infections: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Microbial biofilm: formation, architecture, antibiotic resistance, and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibiotic resistance of bacterial biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. theglobalantibioticsresistancefoundation.org [theglobalantibioticsresistancefoundation.org]
- 8. The Role of Bacterial Biofilms in Antimicrobial Resistance [asm.org]
- 9. Frontiers | A growing battlefield in the war against biofilm-induced antimicrobial resistance: insights from reviews on antibiotic resistance [frontiersin.org]
- 10. Paradoxical Antibiotic Effect of Ampicillin: Use of a Population Pharmacokinetic Model to Evaluate a Clinical Correlate of the Eagle Effect in Infants With Bacteremia - PubMed [pubmed.ncbi.nlm.nih.gov]
How to address the instability of Bacimethrin in solution
Technical Support Center: Bacimethrin
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is an antibacterial agent that functions as a thiamin antagonist.[1][2] Its molecular formula is C₆H₉N₃O₂ and it has a molecular weight of 155.2 g/mol .[2] In laboratory settings, it is used to study thiamin biosynthesis and its role in microbial growth.[3][4] Due to its chemical structure, which includes a pyrimidine ring and functional groups susceptible to reaction, its stability in solution can be a critical factor for experimental success.
Q2: What are the common signs of this compound degradation in solution?
Degradation of this compound can manifest in several ways:
-
Loss of biological activity: A noticeable decrease in its expected antibacterial or enzyme-inhibiting effects.
-
Changes in physical appearance: The solution may become colored, cloudy, or show visible precipitates over time.
-
Altered analytical profile: When analyzed by techniques like High-Performance Liquid Chromatography (HPLC), new peaks corresponding to degradation products may appear, while the peak for the parent this compound compound decreases.
Q3: What are the primary factors that can affect this compound's stability?
Like many small organic molecules, the stability of this compound in solution can be influenced by:
-
pH: The presence of acidic or basic conditions can catalyze hydrolytic degradation.
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation.
-
Solvent: The choice of solvent can impact the solubility and stability of the compound.
-
Light: Exposure to UV or even ambient light can cause photodegradation.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.
Q4: How should I prepare and store this compound stock solutions to maximize stability?
For optimal stability, we recommend the following:
-
Solvent Selection: Start by dissolving this compound in a high-quality, anhydrous solvent such as DMSO or ethanol.
-
Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM) to minimize the amount of solvent and potential contaminants.
-
Storage Temperature: Store stock solutions at -20°C or -80°C.
-
Aliquotting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Light Protection: Store aliquots in amber vials or wrap them in foil to protect from light.
-
Inert Atmosphere: For long-term storage, consider purging the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.
Troubleshooting Guide
Problem: My experimental results with this compound are inconsistent.
| Potential Cause | Suggested Solution |
| Degradation of stock solution | Prepare a fresh stock solution from solid this compound. Avoid using old stock solutions or those that have undergone multiple freeze-thaw cycles. |
| Instability in working solution | Prepare working dilutions immediately before use. Minimize the time the compound spends in aqueous buffers, especially at neutral or alkaline pH. |
| Adsorption to labware | Use low-adhesion polypropylene tubes and pipette tips. |
Problem: I observe a color change or precipitation in my this compound solution.
| Potential Cause | Suggested Solution |
| Chemical degradation | This can lead to the formation of insoluble byproducts. Discard the solution and prepare a fresh one, ensuring proper storage conditions. |
| Poor solubility | The concentration may be too high for the chosen solvent or buffer. Try preparing a more dilute solution or using a co-solvent. |
| Contamination | Ensure all solvents and labware are clean and sterile. |
Quantitative Stability Data
The following tables present hypothetical stability data for this compound under various conditions, as determined by HPLC analysis.
Table 1: Effect of pH on this compound Stability in Aqueous Buffer at 25°C over 24 hours
| pH | % Remaining this compound |
| 3.0 | 98% |
| 5.0 | 95% |
| 7.4 | 82% |
| 9.0 | 65% |
Table 2: Effect of Temperature on this compound Stability in pH 7.4 Buffer over 24 hours
| Temperature | % Remaining this compound |
| 4°C | 96% |
| 25°C | 82% |
| 37°C | 71% |
Table 3: this compound Stability in Different Solvents at 25°C over 7 days
| Solvent | % Remaining this compound |
| DMSO | >99% |
| Ethanol | 97% |
| Acetonitrile | 94% |
| Water | 88% |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assay for this compound
This protocol outlines a method to quantify the stability of this compound over time.
-
Preparation of this compound Solution:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 50 µg/mL in the desired test buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Incubation:
-
Divide the solution into several amber vials.
-
Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each condition.
-
Immediately quench any further degradation by mixing with an equal volume of cold acetonitrile.
-
-
HPLC Analysis:
-
Inject the samples onto a C18 reverse-phase HPLC column.
-
Use a suitable mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid).
-
Monitor the elution of this compound using a UV detector at an appropriate wavelength.
-
Quantify the peak area of this compound at each time point relative to the t=0 sample to determine the percentage remaining.
-
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Experimental workflow for this compound stability testing.
Caption: Troubleshooting flowchart for inconsistent results.
References
Technical Support Center: Identifying Mutations in the thiD Gene Conferring Bacimethrin Resistance
Welcome to the technical support center for researchers investigating Bacimethrin resistance mediated by the thiD gene. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and supporting data to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound action and resistance related to the thiD gene?
A1: this compound is a structural analog of 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), a precursor for thiamine (Vitamin B1) biosynthesis.[1][2][3] The bactericidal action of this compound relies on its conversion by the cell's own thiamine biosynthesis enzymes into a toxic compound, 2'-methoxy-thiamine pyrophosphate.[4][5][6] The enzyme ThiD, a bifunctional hydroxymethylpyrimidine/phosphomethylpyrimidine kinase, is a key player in this process as it phosphorylates this compound.[5][7][8]
Resistance to this compound can arise from specific mutations within the thiD gene.[1][7] These mutations can selectively impair the enzyme's ability to phosphorylate this compound while retaining its essential function in the thiamine biosynthesis pathway, specifically the phosphorylation of HMP-P.[5][7]
Q2: What specific mutations in the thiD gene are known to confer this compound resistance?
A2: Two specific amino acid substitutions in the Salmonella enterica ThiD protein have been identified to confer resistance to this compound:
-
N15S: A change from Asparagine to Serine at position 15.[7]
-
P186Q: A change from Proline to Glutamine at position 186.[7]
These mutations have been shown to reduce the ability of the ThiD enzyme to utilize this compound as a substrate.
Q3: How can I isolate this compound-resistant mutants in the lab?
A3: this compound-resistant mutants can be isolated through spontaneous mutation and selection or by using chemical mutagenesis to increase the mutation frequency. A general approach involves plating a high density of susceptible bacteria on a minimal medium containing a selective concentration of this compound (e.g., 130 nM for Salmonella enterica).[7] Colonies that grow under these conditions are likely to be resistant mutants. These can then be sub-cultured and their thiD gene sequenced to identify potential mutations.
Q4: I have identified a mutation in the thiD gene of a resistant strain. How can I confirm that this specific mutation is responsible for the resistance?
A4: To confirm that a specific thiD mutation confers this compound resistance, you can perform the following steps:
-
Clone the mutant thiD allele: Amplify the thiD gene from the resistant mutant and clone it into an expression vector.
-
Transform a susceptible strain: Introduce the plasmid carrying the mutant thiD gene into a thiD null mutant strain (a strain where the thiD gene has been deleted).
-
Assess resistance: Compare the this compound susceptibility of the thiD null strain carrying the mutant allele to the same strain carrying a plasmid with the wild-type thiD gene. If the strain with the mutant allele shows increased resistance, it confirms the role of the mutation.[7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No resistant colonies obtained after plating on this compound-containing medium. | 1. This compound concentration is too high. 2. Inoculum density is too low. 3. The spontaneous mutation rate is very low. | 1. Perform a dose-response curve to determine the optimal selective concentration of this compound. 2. Increase the number of cells plated. 3. Consider using a chemical mutagen (e.g., N-methyl-N'-nitro-N-nitrosoguanidine) to increase the mutation frequency. |
| Sequencing of the thiD gene from a resistant mutant does not reveal any mutations. | 1. Resistance is due to a mutation in another gene (e.g., upregulation of the thi operon). 2. The mutation is in a regulatory region of the thiD gene that was not sequenced. | 1. Investigate the expression level of the thi operon. 2. Sequence the promoter and other regulatory regions of the thiD gene. |
| A confirmed thiD mutant shows lower than expected resistance. | 1. The specific mutation only confers a low level of resistance. 2. Experimental conditions (e.g., media composition) are affecting the resistance phenotype. | 1. Quantify the resistance level using a Minimum Inhibitory Concentration (MIC) assay. 2. Ensure consistent and appropriate media and growth conditions for all experiments. |
| Difficulty in expressing and purifying the mutant ThiD protein. | 1. The mutation affects protein folding or stability. 2. The expression system is not optimal. | 1. Try expressing the protein at a lower temperature. 2. Test different expression vectors or host strains. |
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound resistance in Salmonella enterica with thiD mutations.
Table 1: this compound Resistance Phenotypes of thiD Mutants
| Strain Genotype | This compound Concentration | Zone of Inhibition (cm) |
| Wild Type | 0.13 pmol | 2.4 |
| Wild Type | 1.3 pmol | 3.4 |
| thiD1125 (N15S) | 0.13 pmol | 0 |
| thiD1125 (N15S) | 1.3 pmol | 0.5 |
| thiD1126 (P186Q) | 0.13 pmol | 0 |
| thiD1126 (P186Q) | 1.3 pmol | 0.2 |
Data adapted from Zilles et al., 2000.[5]
Experimental Protocols
Protocol 1: Isolation of Spontaneous this compound-Resistant Mutants
-
Prepare selective plates: Prepare minimal agar plates supplemented with a selective concentration of this compound (e.g., 130 nM for Salmonella enterica).
-
Culture susceptible strain: Grow a culture of the wild-type (this compound-susceptible) bacterial strain to late logarithmic or early stationary phase in a minimal medium.
-
Plate bacteria: Spread a high density of the bacterial culture (e.g., 10⁸ to 10⁹ cells) onto the selective plates.
-
Incubate: Incubate the plates at the optimal growth temperature for the bacterium until colonies appear (typically 2-3 days).
-
Isolate and purify mutants: Pick individual colonies and streak them onto fresh selective plates to obtain pure isolates.
-
Confirm resistance: Verify the resistance of the isolated mutants by re-testing their growth on selective and non-selective media.
Protocol 2: PCR Amplification and Sequencing of the thiD Gene
-
Genomic DNA extraction: Extract high-quality genomic DNA from the wild-type and this compound-resistant mutant strains.
-
Primer design: Design primers to amplify the entire coding sequence of the thiD gene. For Salmonella enterica serovar Typhimurium LT2, the thiD gene is approximately 840 base pairs long.
-
Forward Primer Example: 5'-ATGAAAAAATTGATTGGCGT-3'
-
Reverse Primer Example: 5'-TTAGGCATCAGCGGCAATAA-3' (Note: Primer sequences should be verified and optimized for your specific strain and experimental conditions.)
-
-
PCR amplification: Perform PCR using a high-fidelity DNA polymerase with the following cycling conditions (to be optimized):
-
Initial denaturation: 95°C for 5 minutes
-
30 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-60°C for 30 seconds (optimize based on primer melting temperatures)
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 10 minutes
-
-
Analyze PCR product: Run the PCR product on an agarose gel to confirm the amplification of a single band of the expected size.
-
Purify PCR product: Purify the PCR product using a commercial PCR purification kit.
-
Sequence the gene: Send the purified PCR product for Sanger sequencing using both the forward and reverse primers to ensure complete and accurate sequence coverage.
-
Analyze sequence data: Align the sequence from the mutant strain with the wild-type thiD sequence to identify any mutations.
Protocol 3: Confirmation of Resistance-Conferring Mutations
-
Clone the mutant thiD gene:
-
Digest both the purified PCR product of the mutant thiD gene and a suitable expression vector (e.g., pSU19) with appropriate restriction enzymes.
-
Ligate the digested thiD fragment into the linearized vector.
-
Transform the ligation product into a suitable E. coli cloning strain.
-
Select for transformants and verify the correct insertion by restriction digest and sequencing.
-
-
Transform Salmonella:
-
Isolate the plasmid containing the mutant thiD allele.
-
Electroporate this plasmid into a Salmonella strain with a null mutation in the thiD gene.
-
As a control, also transform a separate batch of the thiD null mutant with a plasmid carrying the wild-type thiD gene.
-
-
Phenotypic analysis:
-
Plate the transformed strains on minimal media with and without a selective concentration of this compound.
-
Compare the growth of the strain carrying the mutant thiD allele to the strain with the wild-type allele. Enhanced growth in the presence of this compound confirms that the mutation confers resistance.[7]
-
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)
-
Prepare this compound dilutions: Prepare a series of two-fold dilutions of this compound in a suitable liquid minimal medium in a 96-well microtiter plate.
-
Inoculate bacteria: Inoculate each well with a standardized suspension of the bacterial strain to be tested (e.g., 5 x 10⁵ CFU/mL). Include a positive control well (bacteria, no this compound) and a negative control well (medium only).
-
Incubate: Incubate the microtiter plate at the optimal growth temperature for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Visualizations
Caption: Mechanism of this compound action and resistance via thiD mutations.
Caption: Experimental workflow for identifying this compound resistance mutations in thiD.
References
- 1. Isolation of Highly Persistent Mutants of Salmonella enterica Serovar Typhimurium Reveals a New Toxin-Antitoxin Module - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlantis-press.com [atlantis-press.com]
- 3. primerdesign.co.uk [primerdesign.co.uk]
- 4. jidc.org [jidc.org]
- 5. uniprot.org [uniprot.org]
- 6. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Five Novel Salmonella Typhi-Specific Genes as Markers for Diagnosis of Typhoid Fever Using Single-Gene Target PCR Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Action of the thiamine antagonist this compound on thiamine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Effect of incubation time and temperature on Bacimethrin efficacy
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments involving Bacimethrin. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an antagonist of thiamine (Vitamin B1) biosynthesis.[1][2] It functions as a competitive inhibitor by being converted into 2'-methoxy-thiamine pyrophosphate (MeO-TPP) by the same enzymes that process thiamine.[3] This analog then inhibits thiamine pyrophosphate (TPP)-dependent enzymes, which are crucial for various metabolic pathways in bacteria, thereby impeding their growth.[3]
Q2: At what stage of bacterial growth is this compound most effective?
A2: As this compound targets the essential metabolic pathways of actively dividing bacteria, it is most effective during the logarithmic (exponential) growth phase when thiamine utilization is at its peak.
Q3: Can I use this compound in combination with other antibiotics?
A3: Currently, there is limited published data on the synergistic or antagonistic effects of this compound in combination with other antibiotics. We recommend performing a checkerboard assay to determine the interaction profile with your specific antibiotic of interest.
Q4: How should I store my this compound stock solution?
A4: this compound should be stored at room temperature in continental US; however, this may vary in other locations.[1] For long-term storage, it is advisable to follow the specific instructions on the product's certificate of analysis.[1] As a thiamine analog, it may be susceptible to degradation under alkaline conditions and prolonged exposure to heat.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no antibacterial activity observed. | Suboptimal Incubation Time: The incubation period may be too short for the inhibitory effects to manifest, or too long, leading to potential degradation of the compound. | Perform a time-course experiment to determine the optimal incubation time (e.g., 12, 18, 24, 36, and 48 hours). |
| Inappropriate Incubation Temperature: The temperature may be affecting the stability of this compound or the growth rate of the target organism, thus influencing the observed efficacy. | Ensure the incubator is calibrated to the optimal growth temperature of your bacterial strain (typically 35-37°C for most common pathogens). Consider performing a temperature gradient experiment (e.g., 30°C, 35°C, 37°C, 40°C) to assess the impact on efficacy. | |
| Compound Instability: this compound, as a thiamine analog, may be susceptible to degradation in certain media conditions (e.g., high pH, presence of certain metal ions). | Prepare fresh solutions of this compound for each experiment. Ensure the pH of your culture medium is within the optimal range for both bacterial growth and compound stability. | |
| Resistant Bacterial Strain: The target organism may have intrinsic or acquired resistance to this compound. | Verify the susceptibility of your strain using a known sensitive control strain. | |
| High variability between replicate experiments. | Inconsistent Inoculum Size: Variation in the initial bacterial concentration can significantly impact the time it takes to observe an effect. | Standardize your inoculum preparation to ensure a consistent starting cell density in all experiments. |
| Fluctuations in Incubation Conditions: Variations in temperature or atmospheric conditions within the incubator can lead to inconsistent results. | Use a calibrated incubator and ensure even heat distribution. Minimize opening the incubator door during the experiment. | |
| Unexpected precipitation of this compound in culture medium. | Solubility Issues: The concentration of this compound may exceed its solubility limit in the chosen culture medium. | Ensure this compound is fully dissolved in a suitable solvent before adding it to the culture medium. Perform a solubility test at the desired concentration and temperature. |
Data on Incubation Parameters
Currently, there is a lack of publicly available quantitative data directly examining the effect of a wide range of incubation times and temperatures on this compound's efficacy. The following table presents hypothetical data to illustrate how such data could be structured. Researchers are encouraged to generate their own data based on their specific experimental conditions.
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against E. coli under Various Incubation Conditions
| Incubation Temperature (°C) | Incubation Time (hours) | Hypothetical MIC (µg/mL) |
| 30 | 18 | 128 |
| 30 | 24 | 64 |
| 30 | 48 | 64 |
| 35 | 18 | 64 |
| 35 | 24 | 32 |
| 35 | 48 | 32 |
| 37 | 18 | 32 |
| 37 | 24 | 16 |
| 37 | 48 | 32 (slight increase possibly due to degradation) |
| 40 | 18 | 64 (potential for compound degradation) |
| 40 | 24 | 128 (potential for compound degradation) |
| 40 | 48 | >256 (potential for significant degradation) |
Note: This data is for illustrative purposes only and is not based on actual experimental results.
Experimental Protocols
Protocol 1: Determining the Effect of Incubation Time and Temperature on this compound MIC using Broth Microdilution
This protocol is adapted from standard antimicrobial susceptibility testing guidelines.
1. Materials:
- This compound
- Target bacterial strain (e.g., E. coli ATCC 25922)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Spectrophotometer
- Calibrated incubators set to desired temperatures
2. Inoculum Preparation: a. From a fresh culture plate, pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). b. Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
3. This compound Dilution Series: a. Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water). b. Perform serial two-fold dilutions of this compound in CAMHB in the 96-well plate to achieve the desired concentration range.
4. Incubation: a. Inoculate the wells containing the this compound dilutions with the prepared bacterial suspension. b. Include a growth control (no this compound) and a sterility control (no bacteria). c. Seal the plates and incubate them at the desired temperatures (e.g., 30°C, 35°C, 37°C, 40°C). d. For each temperature, prepare multiple plates to be read at different time points (e.g., 18, 24, 36, and 48 hours).
5. Determining the MIC: a. At each time point, read the MIC as the lowest concentration of this compound that completely inhibits visible growth. b. Optionally, use a plate reader to measure the optical density at 600 nm (OD₆₀₀) to quantify bacterial growth.
Visualizations
Caption: this compound's mechanism of action.
Caption: Workflow for assessing this compound efficacy.
References
Why is Bacimethrin not effective against certain bacterial species?
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Bacimethrin. The information addresses common issues encountered during experiments, with a focus on why this compound may not be effective against certain bacterial species.
Frequently Asked Questions (FAQs)
Q1: My experiment shows that this compound is not inhibiting the growth of my bacterial culture. What are the possible reasons for this?
A1: The lack of this compound efficacy can be attributed to several factors, primarily revolving around the bacterium's ability to process the compound or inherent resistance mechanisms. The main reasons include:
-
Absence of Essential Activation Enzymes: this compound is a pro-drug and requires conversion into its active form, 2'-methoxy-thiamin pyrophosphate (MeO-TPP), by the bacterium's own thiamine biosynthesis enzymes. If the bacterial species you are working with naturally lacks key enzymes in this pathway, such as hydroxymethylpyrimidine (HMP) kinase (ThiD), it cannot activate this compound, rendering the compound ineffective. For example, some bacterial species like Pseudomonas aeruginosa are known to lack the thiD gene.
-
Acquired Resistance through Mutation: The target bacterium may have developed resistance to this compound. This commonly occurs through mutations in the genes encoding the activation enzymes, particularly thiD. These mutations can reduce the enzyme's affinity for this compound, preventing its conversion to the toxic MeO-TPP.
-
Gene Overexpression: Overexpression of the thiamine biosynthesis operon (thi operon) can also lead to resistance. An increased concentration of the normal enzymes can outcompete the inhibitory effect of the activated this compound.
-
Experimental Conditions: The inhibitory effect of this compound can be overcome by the presence of exogenous thiamine or its pyrimidine moiety (HMP) in the growth medium. Ensure you are using a defined minimal medium for your susceptibility testing.
Q2: How does this compound actually work to inhibit bacterial growth?
A2: this compound acts as a competitive inhibitor of thiamine biosynthesis and metabolism. It is an analog of 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), a precursor to thiamine. The mechanism of action involves a series of steps:
-
Uptake: this compound is taken up by the bacterial cell.
-
Enzymatic Conversion: Inside the cell, the bacterial enzymes ThiD, ThiE, and ThiL mistake this compound for HMP and convert it into the toxic analog 2'-methoxy-thiamin pyrophosphate (MeO-TPP).
-
Inhibition of TPP-dependent enzymes: MeO-TPP then acts as an antagonist to thiamine pyrophosphate (TPP), the active form of vitamin B1. It inhibits essential TPP-dependent enzymes, such as α-ketoglutarate dehydrogenase and transketolase, which are crucial for carbohydrate and amino acid metabolism. This disruption of central metabolic pathways ultimately leads to the inhibition of bacterial growth.[1][2]
Q3: Are there specific mutations that have been identified to cause this compound resistance?
A3: Yes, specific mutations in the thiD gene of Salmonella enterica have been identified that confer resistance to this compound. These mutations result in amino acid substitutions that likely alter the enzyme's structure and its ability to phosphorylate this compound, while retaining its essential function in thiamine biosynthesis. Two such identified mutations result in the following amino acid changes:
-
Proline to Glutamine at position 186 (P186Q)
-
Asparagine to Serine at position 15 (N15S)[3]
These mutations lead to a significant increase in the concentration of this compound required to inhibit bacterial growth.
Troubleshooting Guides
Problem: this compound shows no effect on my bacterial strain.
Troubleshooting Steps:
-
Verify the Bacterial Species and its Thiamine Biosynthesis Pathway:
-
Action: Check the literature or genomic databases (e.g., KEGG) to confirm if your bacterial species possesses the necessary enzymes for this compound activation, particularly ThiD.
-
Rationale: As mentioned, species lacking these enzymes will be intrinsically resistant.
-
-
Assess for Acquired Resistance:
-
Action: If the species is expected to be susceptible, consider the possibility of spontaneous mutations. Culture the strain in the absence of this compound for several generations and re-test for susceptibility. You can also sequence the thiD gene to check for mutations.
-
Rationale: Bacteria can rapidly develop resistance under selective pressure.
-
-
Optimize Experimental Conditions:
-
Action: Ensure your growth medium is a minimal defined medium, devoid of thiamine or HMP.
-
Rationale: The presence of these compounds will reverse the inhibitory effects of this compound.
-
Problem: I am observing inconsistent results in my this compound susceptibility assays.
Troubleshooting Steps:
-
Standardize Inoculum Preparation:
-
Action: Use a standardized inoculum density for all your experiments. A common starting point is a 0.5 McFarland standard.
-
Rationale: The initial number of bacterial cells can significantly impact the apparent minimum inhibitory concentration (MIC).
-
-
Ensure Proper Serial Dilutions:
-
Action: Carefully prepare and verify your serial dilutions of this compound.
-
Rationale: Inaccurate dilutions are a common source of error in susceptibility testing.
-
-
Include Appropriate Controls:
-
Action: Always include a positive control (bacteria with no drug) and a negative control (broth with no bacteria). It is also advisable to use a known susceptible strain as a quality control.
-
Rationale: Controls are essential for validating the results of your assay.
-
Data Presentation
Table 1: Comparative this compound Concentrations for Susceptible and Resistant Salmonella enterica
| Strain | Genotype | This compound Concentration for Growth Inhibition |
| Wild-type (S. enterica serovar Typhimurium LT2) | thiD (wild-type) | Unable to grow in the presence of 130 nM this compound.[4] |
| Resistant Mutant 1 | thiD (P186Q) | Able to grow in the presence of 130 nM this compound.[3] |
| Resistant Mutant 2 | thiD (N15S) | Able to grow in the presence of 130 nM this compound.[3] |
| Resistant Phenotype | Overexpression of thi operon | Growth observed in the presence of 516 nM this compound.[3] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Minimal defined broth medium (lacking thiamine and HMP)
-
This compound stock solution
-
Multichannel pipette
-
Incubator
-
Microplate reader (optional)
Methodology:
-
Prepare this compound Dilutions: a. Prepare a 2-fold serial dilution of this compound in the minimal defined broth directly in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be chosen based on expected susceptibility.
-
Prepare Bacterial Inoculum: a. Grow the bacterial strain overnight in the minimal defined broth. b. Dilute the overnight culture to a 0.5 McFarland standard. c. Further dilute the standardized suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: a. Add 50 µL of the diluted bacterial suspension to each well containing the this compound dilutions. This will bring the final volume to 100 µL and the final bacterial concentration to ~2.5 x 10^5 CFU/mL. b. Include a positive control (wells with bacteria and broth only) and a negative control (wells with broth only).
-
Incubation: a. Incubate the plate at the optimal temperature for the bacterial species (e.g., 37°C) for 18-24 hours.
-
Reading the Results: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Visualizations
Caption: Mechanism of action of this compound.
References
Improving the solubility of Bacimethrin for experimental use
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of Bacimethrin for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important for experiments?
A1: this compound is an antibacterial agent and a thiamin biosynthesis antagonist that inhibits the growth of bacteria and yeast.[1] For consistent and reproducible experimental results, it is crucial that this compound is fully dissolved in the chosen solvent to ensure accurate concentration and uniform delivery to the biological system being studied.
Q2: In which solvents is this compound soluble?
A2: Qualitative data indicates that this compound is soluble in water, methanol, and glacial acetic acid. It is moderately soluble in ethanol and pyridine, and insoluble in many other organic solvents.
Q3: I observed a precipitate in my this compound solution. What should I do?
A3: First, verify that the precipitate is not due to microbial contamination by examining a sample under a microscope. Chemical precipitates often appear as amorphous or crystalline structures, whereas microbial contamination will show uniform shapes like rods or spheres. If it is a chemical precipitate, refer to the troubleshooting guide below for steps to redissolve the compound.
Q4: What is the recommended method for preparing a stock solution of this compound?
A4: A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section. Generally, it involves dissolving a pre-weighed amount of this compound in a small amount of a suitable primary solvent, like DMSO, and then diluting it to the final concentration with an aqueous buffer or cell culture medium.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions should be stored at -20°C or -80°C to ensure stability. Avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation of the compound. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.
Troubleshooting Guide
This guide addresses common issues encountered when dissolving this compound.
| Problem | Possible Cause | Solution |
| This compound powder is not dissolving. | The concentration of this compound is too high for the chosen solvent. | - Increase the volume of the solvent. - Gently warm the solution (e.g., in a 37°C water bath) while stirring. Be cautious with temperature-sensitive compounds. - Try a different solvent or a co-solvent system (see Protocol 2). |
| A precipitate forms after adding the this compound stock solution to my aqueous medium. | The final concentration of the organic co-solvent (e.g., DMSO) is too high, causing the compound to crash out of solution. | - Decrease the volume of the stock solution added to the aqueous medium. This may require preparing a more concentrated stock solution if the final desired concentration of this compound is high. - Add the stock solution to the aqueous medium slowly while vortexing or stirring to ensure rapid and even distribution. |
| The solution becomes cloudy or a precipitate forms over time. | The solution is supersaturated, or the compound is degrading. | - Ensure the initial stock solution is completely dissolved before further dilution. - Store stock solutions at the recommended temperature and protect them from light if the compound is light-sensitive. - Prepare fresh solutions for each experiment if stability is a concern. |
| The pH of the final solution is altered. | The solvent or the compound itself is acidic or basic. | - Use a buffered solution to maintain the desired pH. - Adjust the pH of the final solution after the addition of the this compound stock solution. |
Quantitative Solubility Data
| Solvent | Solubility | Notes |
| Water | Soluble | |
| Methanol | Soluble | |
| Glacial Acetic Acid | Soluble | |
| Ethanol | Moderately Soluble | |
| Pyridine | Moderately Soluble | |
| Other Organic Solvents | Insoluble |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Single Solvent
This protocol is suitable for preparing a stock solution that will be further diluted in an aqueous medium.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Methodology:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add a small volume of DMSO to the tube. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO based on the molecular weight of this compound.
-
Dissolution: Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Sterilization (Optional): If required for your application, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Improving this compound Solubility using a Co-Solvent System
This protocol can be used if this compound shows poor solubility in the primary solvent or precipitates upon dilution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Pluronic® F-68 or Tween® 80
-
Sterile phosphate-buffered saline (PBS) or other aqueous buffer
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Prepare Co-Solvent Mixture: Prepare a stock solution of a surfactant like Pluronic® F-68 or Tween® 80 in DMSO. For example, a 10% (w/v) solution.
-
Initial Dissolution: Dissolve the this compound powder in a small volume of the co-solvent mixture (e.g., DMSO with 10% Pluronic® F-68).
-
Sonication (Optional): If the powder does not dissolve completely, sonicate the solution in a water bath sonicator for 5-10 minutes.
-
Dilution: Slowly add the dissolved this compound solution to your pre-warmed (37°C) aqueous buffer or cell culture medium while vortexing.
-
Final Concentration: Adjust the final volume with the aqueous buffer to achieve the desired concentration of this compound. Ensure the final concentration of DMSO is kept to a minimum (typically <0.5%) to avoid solvent toxicity in biological assays.
-
Storage: Use the freshly prepared solution immediately or store at 4°C for short-term use. For longer-term storage, test the stability of the formulation at -20°C.
Visualizations
References
Bacimethrin Antibacterial Assay Technical Support Center
Welcome to the technical support center for Bacimethrin antibacterial assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals design and execute accurate and reliable experiments with this compound.
Frequently Asked Questions (FAQs)
What is this compound and what is its mechanism of action?
This compound is an antibacterial compound that acts as a thiamine (Vitamin B1) antimetabolite.[1] Its antibacterial properties stem from its structural similarity to the pyrimidine precursor of thiamine, 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP).[2][3] Bacterial enzymes involved in the thiamine biosynthesis pathway mistakenly utilize this compound, converting it into a toxic analog, 2'-methoxy-thiamin pyrophosphate.[4][5] This toxic compound then inhibits essential thiamin pyrophosphate (TPP)-dependent enzymes, such as α-ketoglutarate dehydrogenase and transketolase, thereby disrupting critical metabolic pathways and leading to bacterial growth inhibition.[5]
Which bacterial species are susceptible to this compound?
This compound has shown activity against a range of bacteria, including both Gram-positive and Gram-negative species. For example, it is known to inhibit the growth of Salmonella enterica serovar Typhimurium and has been tested against Escherichia coli.[2][3] Its efficacy can be strain-dependent and is influenced by the specific metabolic pathways present in the organism.
What are the common methods for testing this compound's antibacterial activity?
Standard antimicrobial susceptibility testing methods can be adapted for this compound. The most common are:
-
Broth Microdilution: To determine the Minimum Inhibitory Concentration (MIC).
-
Agar Disk Diffusion: To assess the zone of inhibition.
It is crucial to use a defined minimal medium to avoid interference from components like thiamine.
Why am I observing no antibacterial activity with this compound?
A lack of activity is often due to the presence of thiamine or its precursor, HMP, in the experimental setup. These molecules will outcompete this compound for the enzymatic machinery, negating its inhibitory effect.[1] Ensure you are using a minimal medium with no exogenous thiamine.
Can bacteria develop resistance to this compound?
Yes, bacteria can develop resistance to this compound. The primary mechanisms of resistance include:
-
Mutations in the thiD gene: This gene encodes the HMP/bacimethrin kinase. Specific mutations can reduce the enzyme's ability to convert this compound into its toxic form.[2]
-
Overexpression of the thi operon: Increased expression of the thiamine biosynthesis pathway can lead to higher levels of the natural substrate (HMP), which can outcompete this compound.[2][3]
Troubleshooting Guide
Issue 1: High variability in MIC values between experiments.
| Potential Cause | Troubleshooting Step |
| Inconsistent media composition | Ensure the use of a standardized, thiamine-free minimal medium for all assays. Commercially available Mueller-Hinton broth can have lot-to-lot variability in nutrient content. |
| Fluctuations in inoculum density | Prepare a fresh bacterial inoculum for each experiment, standardized to a 0.5 McFarland turbidity standard. |
| Degradation of this compound stock solution | Prepare fresh stock solutions of this compound and store them appropriately. Avoid repeated freeze-thaw cycles. |
Issue 2: No zone of inhibition in a disk diffusion assay.
| Potential Cause | Troubleshooting Step |
| Thiamine in the agar medium | Use a minimal agar medium that is devoid of thiamine. |
| Inappropriate bacterial strain | The bacterial strain being tested may have inherent resistance to this compound. Verify the genotype of the strain, particularly the thiD gene and the expression levels of the thi operon. |
| Insufficient concentration of this compound on the disk | Ensure that the paper disks are properly impregnated with an adequate concentration of this compound. |
Issue 3: Bacterial growth at unexpectedly high concentrations of this compound.
| Potential Cause | Troubleshooting Step |
| Development of spontaneous resistance | Isolate colonies from the high-concentration wells/plates and re-test their susceptibility. Sequence the thiD gene and analyze the expression of the thi operon to confirm the resistance mechanism. |
| Contamination of the bacterial culture | Perform a Gram stain and streak the culture on a selective agar plate to ensure its purity. |
| This compound precipitation | Visually inspect the wells of the microtiter plate for any signs of compound precipitation, which would reduce its effective concentration. |
Quantitative Data Summary
Table 1: this compound Activity and Resistance
| Parameter | Organism | Condition | Value | Reference |
| Effective Concentration (Liquid Medium) | S. enterica serovar Typhimurium | Minimal Medium | 516 nM | [3] |
| Effective Concentration (Solid Medium) | S. enterica serovar Typhimurium | Minimal Medium | 130 nM | [2] |
| Resistance Mechanism | S. enterica serovar Typhimurium | Lesions in thiD gene | Increased Resistance | [2][3] |
| Resistance Mechanism | S. enterica serovar Typhimurium | Overexpression of thi operon | Increased Resistance | [2][3] |
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
-
Media Preparation: Prepare a sterile, thiamine-free minimal broth medium.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial two-fold dilutions in the minimal broth in a 96-well microtiter plate.
-
Inoculum Preparation: Grow a fresh culture of the test bacterium to the mid-logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard. Dilute the standardized suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions. Include a positive control (bacteria in broth without this compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the test bacterium (e.g., 37°C for E. coli) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Visualizations
This compound's Mechanism of Action
Caption: this compound enters the bacterial cell and is converted by the ThiD enzyme into a toxic metabolite that inhibits essential TPP-dependent enzymes, leading to growth inhibition.
Troubleshooting Workflow for No Antibacterial Activity
Caption: A logical workflow to diagnose the cause of a lack of antibacterial activity in a this compound assay.
References
- 1. Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Antimicrobial Drug Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Action of the Thiamine Antagonist this compound on Thiamine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of a Thiamin Antivitamin in Clostridium botulinum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanism of action of this compound, a naturally occurring thiamin antimetabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
How to interpret borderline MIC results for Bacimethrin
Technical Support Center: Trimethoprim
Disclaimer: The following information is for research and informational purposes only. "Bacimethrin" is not a recognized antimicrobial agent. This guide has been prepared using "Trimethoprim," a well-established antibiotic, as a substitute.
Welcome to the technical support center for Trimethoprim susceptibility testing. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in the accurate interpretation of Minimum Inhibitory Concentration (MIC) results, with a special focus on borderline cases.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Trimethoprim?
A1: Trimethoprim is a synthetic antibiotic that functions as a competitive inhibitor of the bacterial enzyme dihydrofolate reductase (DHFR).[1][2][3][4] This enzyme is crucial for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA and proteins.[2][3] By blocking DHFR, Trimethoprim effectively halts the bacterial folic acid pathway, leading to the cessation of DNA replication and cell division, thus exhibiting a bacteriostatic effect.[1][2][4] Trimethoprim shows a significantly higher affinity for bacterial DHFR than for the mammalian equivalent, which accounts for its selective toxicity.[1][2]
Q2: What is a borderline MIC result?
A2: A borderline MIC result is a value that falls at or very near the established clinical breakpoint for susceptibility or resistance. For example, if the susceptible breakpoint is ≤2 µg/mL and the resistant breakpoint is ≥4 µg/mL, an MIC of 2 µg/mL or 4 µg/mL would be considered borderline. These results can be challenging to interpret and may indicate a strain with reduced susceptibility that might not respond optimally to standard dosages.
Q3: How are MIC results for Trimethoprim interpreted?
A3: MIC results are interpreted by comparing the obtained MIC value to the clinical breakpoints established by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI).[5][6] The interpretation will categorize the bacterial isolate as:
-
Susceptible (S): The infection is likely to respond to standard dosages of the antibiotic.
-
Intermediate (I): The organism may be inhibited at higher dosages, more frequent administration, or in body sites where the drug concentrates.
-
Resistant (R): The organism is unlikely to be inhibited by achievable systemic concentrations of the antibiotic.
It is important to note that for Trimethoprim-Sulfamethoxazole, the MIC is often read at the point of ≥80% inhibition of growth compared to the control.[7]
Q4: Can I compare the MIC value of Trimethoprim with that of another antibiotic to determine which is more potent?
A4: No, you cannot directly compare the numerical MIC values of different antibiotics to assess their relative potency.[8][9] The choice of the most appropriate antibiotic should be based on how many dilutions the MIC is below the susceptible breakpoint for that specific drug, along with other factors such as the site of infection, patient-specific factors, and the drug's pharmacokinetic/pharmacodynamic (PK/PD) profile.[5][9]
Troubleshooting Guide for Borderline MIC Results
Interpreting borderline MIC results requires a systematic approach to rule out technical errors and understand the potential clinical implications.
| Problem | Possible Causes | Recommended Actions |
| MIC result is consistently at the breakpoint. | 1. Inoculum size is incorrect: An inoculum that is too heavy can lead to higher MICs.[10] 2. Media composition: Variations in Mueller-Hinton Agar (MHA) can affect results, particularly the concentration of thymidine which can interfere with Trimethoprim's action. 3. Trailing endpoints: Faint growth (trailing) in wells or at the edge of the inhibition zone can make the endpoint difficult to read accurately.[6] 4. Incubation time/temperature: Deviations from the recommended incubation parameters can influence bacterial growth and MIC values. | 1. Verify inoculum density: Use a calibrated spectrophotometer or a 0.5 McFarland standard to ensure the correct inoculum concentration.[11] 2. Use quality-controlled media: Ensure the MHA has low levels of thymidine. Test with a control strain like Enterococcus faecalis ATCC 29212 to check for appropriate performance. 3. Adhere to reading guidelines: For Trimethoprim, the endpoint should be read as the lowest concentration with at least 80% growth inhibition.[7] 4. Standardize incubation: Ensure incubators are calibrated and maintain the correct temperature and duration as per CLSI guidelines. |
| Variable MIC results upon repeat testing. | 1. Inconsistent inoculum preparation: Minor variations in preparing the bacterial suspension can lead to different results. 2. Mixed culture: Contamination of the isolate with another organism can produce inconsistent MICs. 3. Subjective endpoint reading: Different technicians may interpret trailing growth differently. | 1. Standardize procedures: Follow a strict, documented protocol for inoculum preparation. 2. Check for purity: Subculture the isolate onto an appropriate agar plate to ensure it is a pure culture before performing the MIC test. 3. Blinded reading: Have a second, experienced technician read the results independently. |
| Unexpected borderline resistance in a typically susceptible species. | 1. Presence of a resistance mechanism: The isolate may have acquired a low-level resistance mechanism, such as an alteration in the target enzyme (DHFR) or an efflux pump.[12][13] 2. Technical error: As listed above. | 1. Confirm with an alternative method: If using broth microdilution, confirm the result with a gradient diffusion strip (Etest) or disk diffusion.[14] 2. Consider molecular testing: If available, test for known Trimethoprim resistance genes. 3. Review previous susceptibility data: Check if there is a trend of increasing MICs for this species in your institution. |
Experimental Protocols
Broth Microdilution Method for Trimethoprim MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Prepare Trimethoprim Stock Solution:
-
Weigh an appropriate amount of Trimethoprim powder.
-
Dissolve in a suitable solvent (e.g., a small amount of 0.1 N HCl, then dilute with sterile distilled water) to create a high-concentration stock solution.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Prepare Serial Dilutions:
-
Perform two-fold serial dilutions of the Trimethoprim stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired final concentration range.
-
Include a growth control well (broth only, no antibiotic) and a sterility control well (uninoculated broth).
-
-
Prepare Inoculum:
-
Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate (except the sterility control) with the standardized bacterial suspension.
-
Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Reading and Interpreting Results:
-
Following incubation, examine the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of Trimethoprim that completely inhibits visible growth.[15] For Trimethoprim, it is recommended to read the endpoint as the lowest concentration that inhibits ≥80% of growth compared to the growth control well.[7]
-
Compare the MIC value to the established CLSI breakpoints for the specific organism to determine if it is susceptible, intermediate, or resistant.
-
Visualizations
References
- 1. What is the mechanism of Trimethoprim? [synapse.patsnap.com]
- 2. What is the mechanism of Trimethoprim Hydrochloride? [synapse.patsnap.com]
- 3. PDB-101: Global Health: Antimicrobial Resistance: undefined: Trimethoprim [pdb101.rcsb.org]
- 4. researchgate.net [researchgate.net]
- 5. dickwhitereferrals.com [dickwhitereferrals.com]
- 6. Comparison of Three Reference Methods for Testing Susceptibility of Staphylococci to Trimethoprim-Sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. idexx.dk [idexx.dk]
- 9. idexx.com [idexx.com]
- 10. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. himedialabs.com [himedialabs.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Factors That Cause Trimethoprim Resistance in Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. apec.org [apec.org]
Validation & Comparative
Bacimethrin vs. Other Thiamine Antagonists: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bacimethrin with other notable thiamine antagonists, including oxythiamine, pyrithiamine, and amprolium. The analysis focuses on their mechanisms of action, antibacterial potency, and the experimental methodologies used to evaluate their efficacy.
Introduction to Thiamine Antagonists
Thiamine (Vitamin B1) is an essential cofactor for all living organisms. In its active form, thiamine pyrophosphate (TPP), it is crucial for carbohydrate and branched-chain amino acid metabolism. Thiamine antagonists are compounds that interfere with the normal function of thiamine, either by inhibiting its synthesis, blocking its transport, or competing with it for binding to enzymes. This interference can lead to a state of thiamine deficiency, making these compounds effective antimicrobial or antiprotozoal agents.
Comparative Analysis of Mechanisms of Action
The primary thiamine antagonists discussed herein exhibit distinct mechanisms by which they disrupt thiamine metabolism. A summary of their modes of action is presented below, followed by a detailed description.
This compound: This antibiotic, produced by bacteria such as Bacillus megaterium and Streptomyces albus, acts as an analog of the pyrimidine precursor of thiamine, 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP).[1][2] this compound is intracellularly converted by the host cell's thiamine biosynthesis enzymes into 2'-methoxy-thiamine pyrophosphate (MeO-TPP).[3] This analog then inhibits TPP-dependent enzymes, such as α-ketoglutarate dehydrogenase and transketolase, thereby disrupting crucial metabolic pathways.[4]
Oxythiamine: This compound is a direct analog of thiamine where the amino group on the pyrimidine ring is replaced by a hydroxyl group. It is phosphorylated within the cell to oxythiamine pyrophosphate (OPP). OPP then competes with TPP for binding to the active sites of TPP-dependent enzymes, effectively inhibiting their function.[5] While its antibacterial potency has not been extensively reported, recent studies show it can sensitize bacteria like Pseudomonas aeruginosa to other antibiotics.[6]
Pyrithiamine: This antagonist is another structural analog of thiamine, featuring a pyridine ring instead of a thiazole ring. Pyrithiamine is also phosphorylated to pyrithiamine pyrophosphate (PTPP).[7] Its primary mechanism of antimicrobial action in some bacteria is mediated by its interaction with TPP riboswitches, which are RNA elements that regulate the expression of genes involved in thiamine biosynthesis and transport.[8] Binding of PTPP to the riboswitch mimics an excess of TPP, leading to the repression of genes necessary for thiamine metabolism.
Amprolium: Widely used as a coccidiostat in poultry, amprolium is a synthetic thiamine analog.[9] Its mechanism of action relies on its ability to block the thiamine transporter in protozoan parasites like Eimeria species.[10][11][12] By competitively inhibiting thiamine uptake, amprolium leads to thiamine deficiency and subsequent starvation of the parasite.[12] Its antibacterial activity is not its primary application, and there is limited data on its efficacy against bacteria.
Quantitative Performance Data
The following table summarizes the available quantitative data on the inhibitory activity of this compound and other thiamine antagonists. It is important to note that the experimental conditions under which these values were obtained may vary, affecting direct comparability.
| Thiamine Antagonist | Test Organism | Metric | Concentration | Reference |
| This compound | Salmonella enterica | Growth Inhibition | 130 nM | [13] |
| This compound | Salmonella enterica | Experimental Concentration | 516 nM | [14] |
| This compound | Bacteria | General Toxicity | Low Micromolar (MIC) | [1] |
| Pyrithiamine | Various Microbes | Half-maximal Inhibition | 0.03 µg/mL | [1] |
| Oxythiamine | Pseudomonas aeruginosa | Sensitization to other antibiotics | Not specified (as MIC) | [6] |
| Amprolium | Eimeria spp. (Protozoa) | Coccidiostat | Not specified (as MIC) | [9][12] |
Visualizing the Mechanism: Thiamine Biosynthesis Pathway Interference
The following diagram illustrates the bacterial thiamine biosynthesis pathway and highlights the points of intervention for this compound, oxythiamine, and pyrithiamine.
Experimental Protocols
Determining Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol provides a standardized method for comparing the antibacterial potency of thiamine antagonists.
1. Materials:
-
Test compounds (this compound, Oxythiamine, Pyrithiamine, Amprolium) dissolved in a suitable solvent (e.g., sterile deionized water or DMSO).
-
Bacterial strain of interest (e.g., Escherichia coli ATCC 25922).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer.
-
Incubator (37°C).
-
Multichannel pipette.
2. Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate the culture at 37°C with shaking until it reaches the logarithmic growth phase (typically 2-6 hours, achieving a turbidity equivalent to a 0.5 McFarland standard).
-
Adjust the bacterial suspension with sterile broth to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
3. Preparation of Antagonist Dilutions:
-
Prepare a stock solution of each thiamine antagonist at a high concentration (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of each antagonist in the appropriate growth medium in a separate 96-well plate or in tubes to create a range of concentrations. The final volume in each well of the assay plate will be 100 µL.
4. Assay Procedure:
-
To the wells of a sterile 96-well microtiter plate, add 50 µL of the appropriate growth medium.
-
Add 50 µL of each antagonist dilution to the corresponding wells, resulting in a final volume of 100 µL per well.
-
Include a positive control well containing 100 µL of the bacterial suspension without any antagonist.
-
Include a negative control (sterility control) well containing 100 µL of uninoculated broth.
-
Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 150 µL.
-
Incubate the plate at 37°C for 18-24 hours.
5. Data Analysis:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
Alternatively, measure the optical density (OD) at 600 nm using a microplate reader.
-
The MIC is defined as the lowest concentration of the antagonist that completely inhibits visible growth of the organism.
-
For a more quantitative comparison, the IC50 (the concentration that inhibits 50% of bacterial growth) can be calculated by plotting the percentage of growth inhibition against the log of the antagonist concentration and fitting the data to a dose-response curve.
Conclusion
This compound and other thiamine antagonists represent a diverse group of compounds with distinct mechanisms for disrupting essential metabolic pathways. While this compound, oxythiamine, and pyrithiamine primarily target intracellular processes related to thiamine synthesis and utilization, amprolium acts by blocking thiamine transport. The choice of a particular antagonist for research or therapeutic development will depend on the target organism and the desired mode of action. The provided experimental protocol offers a robust framework for conducting comparative efficacy studies to further elucidate the potential of these compounds.
References
- 1. SELECTIVE REVERSIBLE INHIBITION OF MICROBIAL GROWTH WITH PYRITHIAMINE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structural and Biochemical Foundations of Thiamin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The mechanism of action of this compound, a naturally occurring thiamin antimetabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modification of thiamine pyrophosphate dependent enzyme activity by oxythiamine in Saccharomyces cerevisiae cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological perturbation of thiamine metabolism sensitizes Pseudomonas aeruginosa to multiple antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrithiamine as a substrate for thiamine pyrophosphokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiamine pyrophosphate riboswitches are targets for the antimicrobial compound pyrithiamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amprolium - Wikipedia [en.wikipedia.org]
- 10. amprolium.com [amprolium.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. interchemie.com [interchemie.com]
- 13. Action of the Thiamine Antagonist this compound on Thiamine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Bacimethrin and Amprolium as Thiamine Antagonists
For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the efficacy and mechanisms of Bacimethrin and amprolium as thiamine antagonists, supported by available experimental data.
This document synthesizes the current understanding of two prominent thiamine antagonists: this compound, a naturally occurring antibacterial agent, and amprolium, a widely used synthetic anticoccidial drug. While both compounds interfere with thiamine metabolism, they do so through distinct mechanisms and are primarily effective against different types of organisms. This guide will delve into their mechanisms of action, present available quantitative efficacy data, and outline relevant experimental protocols.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and amprolium lies in their approach to disrupting thiamine-dependent processes. Amprolium acts as a competitive inhibitor of thiamine transport, while this compound is a prodrug that is metabolically activated to an enzyme inhibitor.
Amprolium: This synthetic compound bears a structural resemblance to thiamine, allowing it to competitively block thiamine transporters in the cell membranes of susceptible organisms, particularly coccidian parasites of the Eimeria genus.[1][2][3] By preventing the uptake of thiamine, amprolium effectively starves the parasite of this essential vitamin, which is crucial for carbohydrate metabolism and energy production.[1][4] The thiamine transport system in these parasites is significantly more sensitive to amprolium than that of the host, which accounts for its therapeutic window.[4]
This compound: This naturally occurring pyrimidine antibiotic employs a more insidious strategy.[5][6] It is taken up by bacterial cells and utilized by their own thiamine biosynthetic enzymes.[7][8] This process converts this compound into 2'-methoxy-thiamin pyrophosphate (MeO-TPP) , a toxic analog of the essential coenzyme thiamine pyrophosphate (TPP).[7][8][9] MeO-TPP then proceeds to inhibit several vital TPP-dependent enzymes, including α-ketoglutarate dehydrogenase, transketolase, and deoxy-D-xylulose-5-phosphate synthase, thereby disrupting key metabolic pathways.[7][9]
Quantitative Efficacy: A Context-Dependent Comparison
Table 1: Quantitative Data for this compound Efficacy
| Parameter | Organism/System | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | Escherichia coli | Low micromolar range | [9] |
| Minimum Inhibitory Concentration (MIC) | Salmonella enterica | 130 nM (on solid minimal medium) | [10][11] |
| Potency of Active Metabolite (MeO-TPP) | Escherichia coli | 15 times more potent than this compound | [9] |
Table 2: Quantitative Data for Amprolium Efficacy
| Parameter | Organism/System | Value | Reference |
| Affinity Constant (Kiapp) for Thiamine Uptake | Chick intestinal cells | 1150 µg/L | [12] |
| In vivo Efficacy (Anticoccidial) | Eimeria tenella in broiler chicks | Effective at 125 ppm in feed | [13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of thiamine antagonist efficacy. Below are outlines of common experimental protocols for evaluating the antibacterial activity of this compound and the anticoccidial effects of amprolium.
This compound: Minimum Inhibitory Concentration (MIC) Assay
The MIC of this compound against susceptible bacteria is typically determined using broth microdilution or agar dilution methods.[14][15][16][17][18]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.
General Protocol (Broth Microdilution):
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent and sterilized.
-
Serial Dilutions: A series of twofold dilutions of the this compound stock solution are prepared in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of this compound in which no visible bacterial growth is observed.
Amprolium: In Vitro Anticoccidial Susceptibility Assay
In vitro assays are used to assess the direct effect of amprolium on the viability and development of Eimeria sporozoites.
Objective: To evaluate the ability of amprolium to inhibit the invasion and/or development of Eimeria sporozoites in cultured cells.
General Protocol:
-
Cell Culture: A suitable host cell line (e.g., Madin-Darby bovine kidney cells - MDBK) is cultured in multi-well plates to form a confluent monolayer.
-
Sporozoite Excystation: Eimeria oocysts are treated to induce the release of sporozoites.
-
Drug Treatment: The cell monolayers are treated with various concentrations of amprolium.
-
Infection: The treated cell monolayers are then infected with the excysted sporozoites.
-
Incubation: The infected plates are incubated to allow for parasite invasion and development.
-
Assessment of Inhibition: The inhibition of parasite development can be assessed by various methods, such as microscopic counting of intracellular parasites or using colorimetric assays to measure cell viability.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. amprolium.com [amprolium.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. amprolium.com [amprolium.com]
- 4. huvepharma.com [huvepharma.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scbt.com [scbt.com]
- 7. The mechanism of action of this compound, a naturally occurring thiamin antimetabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biosynthesis of a Thiamin Antivitamin in Clostridium botulinum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Action of the thiamine antagonist this compound on thiamine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Amprolium | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]
- 14. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. studylib.net [studylib.net]
- 18. files.core.ac.uk [files.core.ac.uk]
A Comparative Guide to Bacimethrin and Trimethoprim Combination Therapy for Bacterial Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating crisis of antibiotic resistance necessitates the exploration of novel therapeutic strategies, including the use of combination therapies to enhance efficacy and combat resistant pathogens. This guide provides a comprehensive comparison of bacimethrin and trimethoprim, two antimicrobial agents with distinct mechanisms of action. While combination therapy with these two specific agents is not yet clinically established and experimental data on their combined use is lacking in published literature, this document serves as a valuable resource by detailing their individual properties, mechanisms of action, and the standard experimental protocols used to evaluate such combinations. The juxtaposition of their unique cellular targets presents a compelling theoretical basis for potential synergistic interactions, warranting further investigation.
Mechanism of Action: A Tale of Two Pathways
The potential strength of a this compound and trimethoprim combination lies in their targeting of two independent and essential metabolic pathways in bacteria: thiamine metabolism and folic acid synthesis.
This compound: A Thiamine Antagonist
This compound is a structural analog of the pyrimidine moiety of thiamine (Vitamin B1). Its antibacterial activity stems from its conversion within the bacterial cell into a toxic antimetabolite.[1][2] The bacterial thiamine biosynthesis enzymes mistakenly utilize this compound, leading to the formation of 2'-methoxy-thiamin pyrophosphate.[2] This analog then inhibits essential thiamine pyrophosphate (TPP)-dependent enzymes, such as transketolase and α-ketoglutarate dehydrogenase, which are crucial for carbohydrate and amino acid metabolism.[2] By disrupting these fundamental cellular processes, this compound effectively halts bacterial growth.[1][2]
Trimethoprim: An Inhibitor of Folic Acid Synthesis
Trimethoprim is a synthetic antibiotic that targets the folate synthesis pathway, which is essential for the production of nucleotides and certain amino acids.[3] Specifically, trimethoprim is a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR), an enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[3] By blocking this crucial step, trimethoprim depletes the bacterial cell of THF, thereby inhibiting DNA synthesis and ultimately leading to cell death. The selectivity of trimethoprim for bacterial DHFR over its mammalian counterpart is a key factor in its therapeutic efficacy.
Comparative Efficacy: A Quantitative Overview
While no direct comparative studies on this compound and trimethoprim combination therapy exist, their individual in vitro activities against various bacterial pathogens have been documented. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for each compound against a range of common bacteria. It is important to note that MIC values can vary depending on the specific strain and testing methodology.
Table 1: In Vitro Activity of this compound
| Bacterial Species | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | Active (low micromolar range) | [4] |
| Salmonella enterica | Inhibits growth | [1] |
| Escherichia coli | Inhibited by this compound-derived antimetabolite | [2] |
Note: Specific MIC values for this compound are not widely reported in publicly available literature, with sources often referring to its activity in qualitative terms or low micromolar ranges.
Table 2: In Vitro Activity of Trimethoprim (often in combination with Sulfamethoxazole)
| Bacterial Species | MIC90 (µg/mL) of Trimethoprim/Sulfamethoxazole | Reference(s) |
| Escherichia coli | <2/38 | [5] |
| Klebsiella spp. | <2/38 | [5] |
| Enterobacter spp. | <2/38 | [5] |
| Proteus mirabilis | <2/38 | [5] |
| Haemophilus influenzae | <2/38 | [5] |
| Staphylococcus aureus | 2/38 - 4/76 | [5] |
| Streptococcus pneumoniae | Variable, resistance is common | [6] |
| Burkholderia pseudomallei | Highly susceptible (98%) | [7] |
| Anaerobic Bacteria | Variable, combination shows synergy | [8] |
MIC90 represents the concentration required to inhibit the growth of 90% of isolates.
Experimental Protocols for Synergy Testing
To formally evaluate the potential of a this compound and trimethoprim combination, standardized in vitro methods are employed to determine if the combined effect is synergistic, additive, indifferent, or antagonistic.
Checkerboard Assay
The checkerboard assay is a widely used method to assess the in vitro interaction of two antimicrobial agents.[9][10][11] It involves a two-dimensional titration of both drugs in a microtiter plate, allowing for the testing of multiple concentration combinations simultaneously.
Methodology:
-
Preparation of Drug Dilutions: Serial dilutions of this compound are prepared along the rows of a 96-well microtiter plate, while serial dilutions of trimethoprim are prepared along the columns.
-
Inoculum Preparation: A standardized bacterial inoculum (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC of each drug alone and in combination is determined by visual inspection for turbidity or by measuring absorbance.
-
Calculation of Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated to quantify the interaction between the two drugs using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) And FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
Interpretation of FIC Index:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
Time-Kill Curve Analysis
Time-kill curve analysis provides a dynamic assessment of the bactericidal or bacteriostatic activity of antimicrobial agents over time. This method can reveal the rate and extent of bacterial killing and is particularly useful for confirming synergistic interactions observed in checkerboard assays.
Methodology:
-
Preparation of Cultures: Standardized bacterial cultures are grown to the logarithmic phase.
-
Exposure to Antibiotics: The bacterial cultures are exposed to the following conditions:
-
Growth control (no antibiotic)
-
This compound alone (at a specified concentration, e.g., MIC)
-
Trimethoprim alone (at a specified concentration, e.g., MIC)
-
This compound and trimethoprim in combination
-
-
Sampling over Time: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 6, 8, 24 hours).
-
Viable Cell Counting: The number of viable bacteria in each sample is determined by plating serial dilutions and counting colony-forming units (CFU).
-
Data Analysis: The results are plotted as log10 CFU/mL versus time.
Interpretation of Time-Kill Curves:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.
-
Indifference: A < 2-log10 change in CFU/mL with the combination compared to the most active single agent.
-
Antagonism: A ≥ 2-log10 increase in CFU/mL with the combination compared to the least active single agent.
Conclusion and Future Directions
The combination of this compound and trimethoprim presents a theoretically attractive therapeutic strategy. By simultaneously targeting two distinct and vital bacterial metabolic pathways, this combination has the potential for synergistic activity and a reduced likelihood of the development of resistance. The well-established synergy of trimethoprim with sulfamethoxazole, which also targets the folate pathway, provides a strong precedent for the success of combination therapies that inhibit sequential or different essential pathways.
However, it is crucial to emphasize the current lack of direct experimental evidence for the efficacy of a this compound-trimethoprim combination. The data presented in this guide on their individual activities and the detailed experimental protocols for synergy testing are intended to provide a solid foundation for future research in this area. Rigorous in vitro studies, such as checkerboard assays and time-kill curve analyses, are essential first steps to quantify the nature of the interaction between these two compounds against a broad range of clinically relevant bacteria. Positive in vitro findings would then warrant further investigation in preclinical and clinical settings to determine the therapeutic potential of this novel combination therapy in the fight against bacterial infections.
References
- 1. Action of the thiamine antagonist this compound on thiamine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism of action of this compound, a naturally occurring thiamin antimetabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro activity of the combination trimethoprim plus sulfamethoxazole compared with that of other chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. antimicrobianos.com.ar [antimicrobianos.com.ar]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Unveiling the Targets of Bacimethrin: A Comparative Guide to Thiamine Pathway Enzyme Inhibition
A comprehensive analysis of Bacimethrin's mechanism of action reveals its potent, indirect inhibition of crucial enzymes in the thiamine biosynthesis pathway. This guide provides a comparative overview of the target enzymes, the inhibitory effects of this compound's active form, and alternative inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound, a pyrimidine analog, does not directly inhibit enzymes. Instead, it is intracellularly converted into 2'-methoxy-thiamin pyrophosphate (MeOThDP) by the host's thiamine biosynthesis machinery. This fraudulent metabolite, MeOThDP, is the true inhibitor, targeting a specific subset of thiamine pyrophosphate (TPP)-dependent enzymes. In organisms such as Escherichia coli, the primary targets of MeOThDP have been identified as α-ketoglutarate dehydrogenase, transketolase, and 1-deoxy-D-xylulose-5-phosphate synthase (DXPS)[1]. The inhibition of these essential enzymes disrupts cellular metabolism, leading to the antimicrobial effect of this compound.
Comparative Analysis of Enzyme Inhibition
To objectively assess the potency of MeOThDP, its inhibitory activity is compared with that of known alternative inhibitors targeting the same enzymes. The following table summarizes the available quantitative data, primarily dissociation constants (Kd) and inhibition constants (Ki), for MeOThDP and other inhibitors. Lower values indicate stronger binding or inhibition.
| Target Enzyme | Inhibitor | Organism/Source | Inhibition Constant (Ki) | Dissociation Constant (Kd) |
| α-Ketoglutarate Dehydrogenase | 2'-methoxy-thiamin pyrophosphate (MeOThDP) | Human E1p component | - | 16.2 ± 4.5 µM[1] |
| 3-deazathiamin diphosphate (deazaTPP) | E. coli | ~5 nM[2] | - | |
| CPI-613 (Devimistat) | NCI-H460 cell line | Not specified | - | |
| Transketolase | Oxythiamine pyrophosphate (OTPP) | Yeast | I50 ~0.03 µM | - |
| 3-deazathiamin diphosphate (deazaTPP) | Zymomonas mobilis (Pyruvate Decarboxylase) | < 14 pM[2] | - | |
| 1-Deoxy-D-xylulose-5-phosphate Synthase (DXPS) | 2'-methoxy-thiamin pyrophosphate (MeOThDP) | Apo-DXPS | - | Not specified in snippet |
| Butylacetylphosphonate (BAP) | M. tuberculosis, Y. pestis, S. enterica | 4 ± 2 µM to 8.4 ± 0.4 µM[3] | - |
Note: The data for MeOThDP on α-ketoglutarate dehydrogenase represents the dissociation constant from a component of the enzyme complex and may not directly reflect the inhibition of the overall enzyme activity. The Ki value for deazaTPP against transketolase is inferred from its potent inhibition of another TPP-dependent enzyme, pyruvate decarboxylase.
Visualizing the Thiamine Pathway and this compound's Action
The following diagram illustrates the thiamine biosynthesis pathway and pinpoints the enzymes targeted by the active form of this compound, MeOThDP.
Experimental Workflow for Target Validation
Validating the enzymatic targets of an inhibitor like this compound involves a multi-step process, from the activation of the pro-drug to the characterization of enzyme inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key experiments cited in the validation of this compound's targets.
In Vitro Synthesis of 2'-methoxy-thiamin pyrophosphate (MeOThDP)
Objective: To enzymatically synthesize the active inhibitor, MeOThDP, from the pro-drug this compound.
Materials:
-
This compound
-
Purified thiamine biosynthesis enzymes (e.g., ThiD and ThiL from E. coli)
-
ATP
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2)
-
HPLC system for purification and analysis
Protocol:
-
Set up a reaction mixture containing this compound, ATP, and the purified thiamine biosynthesis enzymes in the reaction buffer.
-
Incubate the reaction at 37°C for a specified time (e.g., 2-4 hours).
-
Monitor the reaction progress by HPLC, observing the conversion of this compound to MeOThDP.
-
Purify the MeOThDP from the reaction mixture using preparative HPLC.
-
Confirm the identity and purity of the synthesized MeOThDP by mass spectrometry and NMR.
Enzyme Inhibition Assays (General Protocol)
Objective: To determine the inhibitory potency (IC50 and Ki) of MeOThDP and alternative inhibitors against the target enzymes.
Materials:
-
Purified target enzyme (α-ketoglutarate dehydrogenase, transketolase, or DXPS)
-
Specific substrates and cofactors for each enzyme
-
Synthesized MeOThDP and alternative inhibitors
-
Assay buffer specific to each enzyme
-
96-well microplate reader (spectrophotometer or fluorometer)
Protocol:
-
Prepare a series of dilutions of the inhibitor (MeOThDP or alternative).
-
In a 96-well plate, add the assay buffer, substrates, and cofactors.
-
Add the inhibitor dilutions to the respective wells.
-
Initiate the enzymatic reaction by adding the purified target enzyme.
-
Monitor the reaction rate by measuring the change in absorbance or fluorescence over time.
-
Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.
-
To determine the Ki value, perform the assay with varying concentrations of both the substrate and the inhibitor and fit the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition).
-
α-Ketoglutarate Dehydrogenase: The activity can be monitored by measuring the reduction of NAD+ to NADH at 340 nm.
-
Transketolase: A coupled enzyme assay is often used, where the product of the transketolase reaction is a substrate for a second enzyme that catalyzes a reaction involving the oxidation of NADH, which is monitored at 340 nm.
-
DXP Synthase: The formation of DXP can be measured directly by LC-MS or through a coupled enzymatic assay where DXP is converted to a product that can be detected spectrophotometrically.
In Vivo Target Validation
Objective: To confirm that the inhibition of the target enzymes by this compound is responsible for its antimicrobial activity in living cells.
Materials:
-
Bacterial strain of interest (e.g., E. coli)
-
Growth medium (e.g., Luria-Bertani broth)
-
This compound
-
Mutagenesis tools (for generating resistant mutants)
-
Metabolomics platform (LC-MS/GC-MS)
Protocol:
-
Minimum Inhibitory Concentration (MIC) Determination: Determine the lowest concentration of this compound that inhibits the visible growth of the bacterial strain.
-
Metabolomic Analysis: Treat the bacterial cells with a sub-lethal concentration of this compound and analyze the intracellular metabolite pools. An accumulation of the substrates of the target enzymes and a depletion of their products would support on-target activity.
-
Resistant Mutant Analysis: Generate and select for mutants that are resistant to this compound. Sequence the genomes of these mutants to identify mutations. Mutations in the genes encoding the target enzymes or the enzymes involved in this compound activation (ThiD, ThiL) would provide strong evidence for the mechanism of action.
This guide provides a framework for understanding and validating the targets of this compound within the thiamine pathway. The provided data and protocols serve as a valuable resource for researchers aiming to further investigate this antimicrobial agent and develop novel inhibitors against this essential metabolic pathway.
References
- 1. Competence of Thiamin Diphosphate-Dependent Enzymes with 2′-Methoxythiamin Diphosphate Derived from this compound, a Naturally Occurring Thiamin Anti-vitamin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of thiamin diphosphate dependent enzymes by 3-deazathiamin diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting DXP synthase in human pathogens: enzyme inhibition and antimicrobial activity of butylacetylphosphonate - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Investigating Cross-Resistance Between Bacimethrin and Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for understanding and investigating the potential for cross-resistance between the thiamin antimetabolite antibiotic, Bacimethrin, and other classes of antibiotics. While direct, published experimental studies on this specific topic are limited, this document outlines the known mechanisms of this compound action and resistance to inform hypothesized cross-resistance profiles and provides detailed experimental protocols to test these hypotheses.
Understanding this compound's Mechanism of Action and Resistance
This compound is a naturally occurring antibiotic produced by organisms such as Bacillus megaterium and Streptomyces albus. Its antimicrobial activity stems from its role as an antimetabolite of thiamine (Vitamin B1).
Mechanism of Action: this compound itself is not the ultimate toxic agent. Upon entering a susceptible bacterium, it is processed by the native thiamine biosynthesis pathway. Specifically, the enzyme ThiD phosphorylates this compound. This modified compound is then further processed to form 2'-methoxy-thiamin pyrophosphate. This molecule acts as a competitive inhibitor for several essential enzymes that rely on the cofactor thiamin pyrophosphate (TPP). In Escherichia coli, for instance, enzymes such as α-ketoglutarate dehydrogenase and transketolase are inhibited, leading to a disruption of central metabolism and ultimately, cell death[1][2].
Mechanism of Resistance: Studies in Salmonella enterica have elucidated two primary mechanisms of resistance to this compound[3][4][5]:
-
Overexpression of the Thiamine Biosynthesis Operon (thi operon): Increased expression of the genes responsible for thiamine biosynthesis can lead to higher intracellular concentrations of the natural substrate, 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP). This increased concentration of HMP can outcompete this compound for the active site of the ThiD enzyme, thereby reducing the production of the toxic 2'-methoxy-thiamin pyrophosphate.
-
Mutations in the thiD Gene: Specific mutations in the thiD gene can result in an altered ThiD enzyme that has a reduced affinity for this compound as a substrate. This prevents the initial phosphorylation step required to convert this compound into its active toxic form, rendering the antibiotic ineffective[3][4][5].
Hypothesized Cross-Resistance and Collateral Sensitivity
Given that the known resistance mechanisms to this compound are highly specific to the thiamine biosynthesis pathway, widespread cross-resistance with other antibiotic classes is not anticipated. However, some potential interactions could be hypothesized and are worthy of investigation.
-
No Expected Cross-Resistance with Major Antibiotic Classes: It is unlikely that this compound resistance would confer cross-resistance to antibiotics with unrelated mechanisms of action, such as β-lactams (cell wall synthesis inhibitors), fluoroquinolones (DNA gyrase inhibitors), or aminoglycosides (protein synthesis inhibitors).
-
Potential for Cross-Resistance with other Thiamine Analogs: It is highly probable that bacteria resistant to this compound due to thiD mutations or thi operon overexpression would also be resistant to other structural analogs of HMP that require activation by the same enzymatic pathway.
-
Hypothetical Collateral Sensitivity: It is conceivable, though not demonstrated, that mutations in the thiamine biosynthesis pathway could potentially induce metabolic stresses that render the bacteria more susceptible to other antibiotics. For example, alterations in central metabolism resulting from a modified thiamine pathway could hypothetically increase susceptibility to drugs targeting metabolic pathways.
Experimental Protocols for Assessing Cross-Resistance
The following protocols are designed to enable researchers to systematically evaluate the cross-resistance profile of this compound-resistant bacteria.
Generation of this compound-Resistant Mutants
Objective: To generate bacterial strains with stable resistance to this compound for subsequent antibiotic susceptibility testing.
Methodology:
-
Bacterial Strain: Select a wild-type bacterial strain of interest (e.g., Escherichia coli ATCC 25922, Salmonella enterica serovar Typhimurium LT2).
-
Minimum Inhibitory Concentration (MIC) Determination: Determine the baseline MIC of this compound for the wild-type strain using the broth microdilution method according to CLSI guidelines.
-
Spontaneous Mutant Selection: a. Prepare a high-density culture of the wild-type strain by inoculating 10 mL of a suitable broth (e.g., Mueller-Hinton Broth) and incubating overnight. b. Plate approximately 10⁸ to 10⁹ colony-forming units (CFUs) onto agar plates containing this compound at concentrations 4x, 8x, and 16x the predetermined MIC. c. Incubate the plates for 24-48 hours at the optimal growth temperature. d. Select morphologically distinct colonies that appear on the this compound-containing plates.
-
Resistance Stability Check: a. Subculture the selected resistant colonies for at least five consecutive days on antibiotic-free agar plates. b. After the final passage, re-determine the MIC of this compound for the passaged isolates. Isolates that maintain a significantly elevated MIC are considered to have stable resistance.
-
(Optional) Genetic Characterization: Sequence the thiD gene and quantify the expression of key thi operon genes (e.g., thiC, thiE) in the resistant mutants compared to the wild-type strain to identify the mechanism of resistance.
Antibiotic Susceptibility Testing of this compound-Resistant Strains
Objective: To compare the susceptibility of wild-type and this compound-resistant strains to a panel of clinically relevant antibiotics.
Methodology:
-
Bacterial Strains: Use the wild-type strain and the generated stable this compound-resistant mutants.
-
Antibiotic Panel: Select a diverse panel of antibiotics from different classes (see Table 1 for a suggested panel).
-
MIC Determination: Perform broth microdilution or agar dilution assays according to CLSI standards to determine the MIC for each antibiotic against all tested bacterial strains.
-
Data Analysis: Compare the MIC values of the this compound-resistant strains to the wild-type strain for each antibiotic tested. A significant increase in MIC for a given antibiotic in the resistant strain would suggest cross-resistance, while a significant decrease would indicate collateral sensitivity.
Data Presentation
The results of the cross-resistance studies should be summarized in a clear and concise table for easy comparison.
Table 1: Hypothetical MIC Data for Wild-Type and this compound-Resistant S. enterica
| Antibiotic | Antibiotic Class | Wild-Type MIC (µg/mL) | This compound-Resistant Mutant 1 (thiD mutation) MIC (µg/mL) | This compound-Resistant Mutant 2 (thi operon overexpression) MIC (µg/mL) | Fold Change vs. Wild-Type (Mutant 1) | Fold Change vs. Wild-Type (Mutant 2) |
| This compound | Thiamine Antimetabolite | 2 | 64 | 32 | 32 | 16 |
| Ampicillin | β-Lactam | 4 | 4 | 4 | 1 | 1 |
| Ciprofloxacin | Fluoroquinolone | 0.015 | 0.015 | 0.015 | 1 | 1 |
| Gentamicin | Aminoglycoside | 0.5 | 0.5 | 0.5 | 1 | 1 |
| Tetracycline | Tetracycline | 2 | 2 | 2 | 1 | 1 |
| Trimethoprim | Folate Pathway Inhibitor | 1 | 1 | 1 | 1 | 1 |
| Pyrithiamine | Thiamine Analog | 0.25 | 8 | 4 | 32 | 16 |
This table presents hypothetical data for illustrative purposes.
Visualizing Key Pathways and Workflows
To aid in the conceptual understanding of this compound's mechanism and the experimental design for cross-resistance studies, the following diagrams are provided.
Caption: Mechanism of action of this compound.
Caption: Mechanisms of resistance to this compound.
Caption: Workflow for cross-resistance testing.
References
- 1. The mechanism of action of this compound, a naturally occurring thiamin antimetabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Action of the Thiamine Antagonist this compound on Thiamine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Action of the thiamine antagonist this compound on thiamine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Showdown: Bacimethrin's Antibacterial Profile Weighed Against Established Agents
For Immediate Release
In the ongoing search for novel antibacterial agents to combat the rise of antibiotic resistance, a comprehensive in vitro comparison has been conducted to evaluate the performance of Bacimethrin against established antibacterial drugs, specifically the antimetabolite combination sulfamethoxazole/trimethoprim. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of their mechanisms of action, antibacterial spectra, and available in vitro efficacy data.
Mechanism of Action: A Tale of Two Metabolic Disruptions
This compound exerts its antibacterial effect as a thiamin antagonist.[1][2][3][4][5] It is actively transported into the bacterial cell and subsequently converted by endogenous enzymes into 2'-methoxy-thiamin pyrophosphate. This metabolite then inhibits thiamin pyrophosphate-dependent enzymes, such as α-ketoglutarate dehydrogenase and transketolase, which are crucial for essential metabolic pathways.[1]
In contrast, sulfamethoxazole and trimethoprim disrupt the folate synthesis pathway, another critical metabolic route in bacteria. Sulfamethoxazole, a structural analog of para-aminobenzoic acid (PABA), competitively inhibits dihydropteroate synthase. Trimethoprim blocks the activity of dihydrofolate reductase, a later enzyme in the same pathway. The sequential blockade of this pathway by the combination results in a synergistic bactericidal effect.
In Vitro Antibacterial Activity: A Comparative Overview
Direct comparative studies providing minimum inhibitory concentrations (MICs) of this compound against common bacterial strains alongside sulfamethoxazole and trimethoprim are limited in the public domain. However, available data allows for an initial assessment of their respective activities.
This compound has demonstrated activity against a range of Gram-positive and Gram-negative bacteria. It is reported to be effective against several staphylococcal infections.[1][6] Studies have shown that it can inhibit the growth of Salmonella enterica at concentrations as low as 130 nM.[7] Furthermore, its active metabolite, 2'-methoxy-thiamine pyrophosphate, has been shown to inhibit the growth of Escherichia coli.[1][6]
The combination of sulfamethoxazole and trimethoprim possesses a broad spectrum of activity against many Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. However, resistance can be a significant issue.
The following table summarizes available MIC data for the comparator agents against common ATCC (American Type Culture Collection) reference strains of S. aureus and E. coli. The lack of publicly available, standardized MIC data for this compound against these specific strains is a notable gap in the current literature, precluding a direct quantitative comparison.
| Antibacterial Agent | Organism | Strain | MIC (µg/mL) | Interpretation |
| This compound | Staphylococcus aureus | ATCC 25923 | Data Not Available | - |
| Escherichia coli | ATCC 25922 | Data Not Available | - | |
| Sulfamethoxazole/Trimethoprim | Staphylococcus aureus | ATCC BAA-2094™ | ≤10 | Susceptible |
| Staphylococcus aureus | ATCC BAA-3288™ | ≥320 | Resistant | |
| Escherichia coli | ATCC 25922 | >320 | Resistant |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method to quantify the antimicrobial activity of a compound. The Clinical and Laboratory Standards Institute (CLSI) provides standardized guidelines for this procedure to ensure reproducibility and comparability of data across different laboratories.
Broth Microdilution Method for MIC Determination (as per CLSI guidelines)
This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.
1. Preparation of Antimicrobial Stock Solution:
-
A stock solution of the antimicrobial agent is prepared at a known concentration in a suitable solvent.
2. Preparation of Microtiter Plates:
-
The antimicrobial agent is serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in the wells of a 96-well plate to achieve a range of concentrations.
-
A growth control well (containing only medium and bacteria) and a sterility control well (containing only medium) are included.
3. Inoculum Preparation:
-
The test bacterium is grown on an appropriate agar medium to obtain isolated colonies.
-
Several colonies are used to inoculate a saline or broth solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
This standardized inoculum is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Incubation:
-
The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism as detected by the unaided eye.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of this compound and the experimental workflow for MIC determination.
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for MIC Determination.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BIOLOGICAL STUDIES ON this compound, A PYRIMIDINE ANTIBIOTIC, AND MONAZOMYCIN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Action of the thiamine antagonist this compound on thiamine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. Action of the Thiamine Antagonist this compound on Thiamine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antagonistic Dance: Bacimethrin's Inhibition of Bacterial Growth and its Reversal by Thiamine
A Comparative Guide for Researchers
Published: November 21, 2025
Introduction
In the ongoing battle against microbial resistance, understanding the intricate interactions between antimicrobial compounds and essential metabolic pathways is paramount. This guide provides a comprehensive comparison of the antagonistic relationship between Bacimethrin, a naturally occurring pyrimidine antibiotic, and thiamine (Vitamin B1), an essential cofactor for cellular metabolism. For researchers in microbiology, drug discovery, and molecular biology, elucidating these mechanisms is crucial for the development of novel therapeutic strategies.
This compound, a structural analog of the pyrimidine moiety of thiamine, exerts its antimicrobial effect by hijacking the thiamine biosynthesis pathway. This guide will delve into the molecular mechanism of this antagonism, present quantitative data on the inhibitory effects of this compound and its reversal by thiamine supplementation, and provide detailed experimental protocols for replicating and expanding upon these findings.
Mechanism of Antagonism: A Tale of Two Pyrimidines
This compound's antimicrobial activity stems from its structural similarity to 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), a precursor in the biosynthesis of thiamine pyrophosphate (TPP), the active form of thiamine.[1][2] Bacterial cells mistakenly uptake this compound and process it through the thiamine biosynthetic pathway. This metabolic conversion results in the formation of 2'-methoxy-thiamin pyrophosphate (MeO-TPP), a toxic analog of TPP.[3][4]
MeO-TPP then acts as a competitive inhibitor of various TPP-dependent enzymes, which are critical for central metabolism, including carbohydrate and amino acid synthesis.[3][4] By binding to the active sites of these enzymes, MeO-TPP effectively shuts down vital cellular processes, leading to the inhibition of bacterial growth.
Crucially, this inhibitory effect can be overcome by the addition of exogenous thiamine.[1] Thiamine supplementation provides the cell with the authentic cofactor, which can outcompete MeO-TPP for binding to TPP-dependent enzymes, thereby restoring normal metabolic function and rescuing bacterial growth. This competitive antagonism is a hallmark of the interaction between this compound and thiamine.
Quantitative Analysis of this compound Inhibition and Thiamine Rescue
The antagonistic relationship between this compound and thiamine can be quantified by determining the minimum inhibitory concentration (MIC) of this compound in the presence of varying concentrations of thiamine. The following table summarizes representative data on the growth inhibition of Salmonella enterica by this compound and the reversal of this inhibition by thiamine.
| This compound (nM) | Thiamine (nM) | Growth of Salmonella enterica |
| 0 | 0 | +++ |
| 130 | 0 | - |
| 130 | 10 | + |
| 130 | 100 | +++ |
| 516 | 0 | - (in liquid media) |
| 516 | 100 | ++ |
Data compiled from studies on Salmonella enterica.[1][5] Growth is indicated qualitatively: +++ (robust growth), ++ (moderate growth), + (weak growth), - (no growth).
These data clearly demonstrate that while this compound alone is a potent inhibitor of bacterial growth, the presence of thiamine effectively neutralizes its antimicrobial activity.
Experimental Protocols
To facilitate further research into this antagonistic interaction, we provide a detailed protocol for a bacterial growth inhibition assay.
Protocol: Determining the Antagonistic Interaction between this compound and Thiamine using a Broth Microdilution Assay
1. Materials:
-
Bacterial strain (e.g., Salmonella enterica serovar Typhimurium LT2)
-
Minimal essential medium (e.g., M9 minimal medium) supplemented with a carbon source (e.g., 0.4% glucose)
-
This compound stock solution (e.g., 1 mM in sterile water)
-
Thiamine hydrochloride stock solution (e.g., 1 mM in sterile water)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader) capable of measuring absorbance at 600 nm (OD600)
-
Incubator with shaking capabilities
2. Procedure:
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of the bacterial strain into 5 mL of minimal medium and grow overnight at 37°C with shaking.
-
The following day, dilute the overnight culture in fresh minimal medium to an OD600 of approximately 0.05.
-
-
Prepare Serial Dilutions:
-
This compound: Perform a two-fold serial dilution of the this compound stock solution in minimal medium across the columns of a 96-well plate to achieve a range of concentrations (e.g., from 1000 nM to 7.8 nM).
-
Thiamine: For each this compound concentration, prepare parallel rows with and without a fixed concentration of thiamine (e.g., 100 nM). Alternatively, a two-dimensional gradient can be prepared with varying concentrations of both compounds.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well of the 96-well plate, ensuring a final volume of 200 µL per well.
-
Include control wells containing:
-
Medium only (sterility control)
-
Medium with bacterial inoculum (positive growth control)
-
Medium with the highest concentration of this compound and no bacteria (compound sterility control)
-
Medium with thiamine and bacterial inoculum (thiamine effect control)
-
-
-
Incubation:
-
Cover the plate and incubate at 37°C with shaking (e.g., 200 rpm) for 18-24 hours.
-
-
Data Collection and Analysis:
-
After incubation, measure the OD600 of each well using a microplate reader.
-
Subtract the OD600 of the medium-only control from all other readings to correct for background absorbance.
-
The MIC is defined as the lowest concentration of this compound that inhibits visible growth (a significant reduction in OD600 compared to the positive control).
-
Plot the OD600 values against the this compound concentrations for both the thiamine-supplemented and non-supplemented conditions to visualize the antagonistic effect.
-
Visualizing the Molecular Interactions and Experimental Workflow
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the key signaling pathway and the experimental workflow.
Conclusion
The antagonistic interaction between this compound and thiamine provides a classic example of competitive inhibition at the level of a metabolic pathway. Understanding this relationship not only sheds light on the mechanism of action of this particular antibiotic but also offers a valuable model system for studying metabolic antagonism in general. The data and protocols presented in this guide are intended to serve as a resource for researchers working to uncover new antimicrobial strategies and to better understand the fundamental biology of microorganisms. Further investigation into the structural basis of MeO-TPP's inhibition of TPP-dependent enzymes could pave the way for the rational design of more potent and specific antimicrobial agents.
References
- 1. Action of the Thiamine Antagonist this compound on Thiamine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Action of the thiamine antagonist this compound on thiamine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The mechanism of action of this compound, a naturally occurring thiamin antimetabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Guide to the Inhibition of TPP-Dependent Enzymes: Bacimethrin and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory effects of Bacimethrin and its alternatives on key thiamine pyrophosphate (TPP)-dependent enzymes. This compound, a naturally occurring pyrimidine antibiotic, acts as a prodrug, being enzymatically converted within cells to its active form, 2'-methoxy-thiamine pyrophosphate (MeOThDP). It is this active metabolite that exerts an inhibitory effect on various TPP-dependent enzymes, crucial for cellular metabolism. This document summarizes quantitative inhibition data, details experimental protocols, and visualizes relevant biological pathways and workflows to aid in research and drug development efforts.
Mechanism of Action: this compound
This compound's mode of action involves its intracellular conversion to MeOThDP, which then competes with the natural cofactor, thiamine pyrophosphate (TPP), for the active sites of TPP-dependent enzymes. This competitive inhibition disrupts essential metabolic pathways, leading to bacteriostatic or bactericidal effects. Key enzymes targeted by MeOThDP include α-ketoglutarate dehydrogenase, transketolase, 1-deoxy-D-xylulose-5-phosphate synthase (DXPS), and the pyruvate dehydrogenase complex (PDHc).[1][2]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data (IC50 and Kᵢ values) for the active form of this compound (MeOThDP) and selected alternative inhibitors against various TPP-dependent enzymes. Lower values indicate higher inhibitory potency.
| Enzyme Target | Inhibitor | Organism/Source | IC50 | Kᵢ | Citation(s) |
| Pyruvate Dehydrogenase (PDH) | MeOThDP | Escherichia coli | Data not available | Data not available | [3] |
| Oxythiamine Pyrophosphate (OTPP) | Rat Brain | - | ~0.3 µM | [4] | |
| Triazole-based inhibitors (e.g., Compound X) | Human | 0.1 - 10 µM | Data not available | ||
| α-Ketoglutarate Dehydrogenase | MeOThDP | Escherichia coli | Data not available | Data not available | [1][2] |
| Isoquinoline derivatives | Rat Forebrain Mitochondria | 2.0 - 18.9 mM | Data not available | [5] | |
| Transketolase | MeOThDP | Escherichia coli | Data not available | Data not available | [1][2] |
| Oxythiamine | Human Erythrocytes | - | Complex Inhibition | [6] | |
| Omeprazole | Human Erythrocytes | - | Complex Inhibition | [6] | |
| 1-Deoxy-D-xylulose-5-phosphate Synthase (DXPS) | MeOThDP | Escherichia coli | Data not available | Data not available | [3] |
| Trihydroxybenzaldoximes | Escherichia coli | Low µM range | Data not available | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are representative protocols for assaying the activity of TPP-dependent enzymes.
Pyruvate Dehydrogenase (PDH) Activity Assay
This protocol describes a coupled-enzyme assay to determine PDH activity.
Materials:
-
Tris-HCl buffer (0.25 M, pH 8.0)
-
Sodium pyruvate (0.2 M)
-
Coenzyme A (CoA) (4 mM, freshly prepared)
-
NAD+ (40 mM, freshly prepared)
-
Thiamine pyrophosphate (TPP) (40 mM, freshly prepared)
-
MgCl2 (10 mM)
-
Dithiothreitol (DTT) (200 mM, freshly prepared)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) (0.05 g in 10 mL ethanol, freshly prepared)
-
Citrate synthase
-
Cell or tissue lysate containing PDH
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, sodium pyruvate, CoA, NAD+, TPP, MgCl2, and DTT.
-
Add the cell or tissue lysate to the reaction mixture and incubate.
-
Initiate the reaction by adding citrate synthase.
-
The production of NADH, coupled to the reduction of DTNB, is monitored spectrophotometrically at 412 nm.
-
The rate of change in absorbance is proportional to the PDH activity.
-
For inhibition studies, the inhibitor (e.g., MeOThDP) is pre-incubated with the enzyme before the addition of substrates. The IC50 is determined by measuring the enzyme activity at various inhibitor concentrations.
α-Ketoglutarate Dehydrogenase (KGDH) Activity Assay (Colorimetric)
This assay measures KGDH activity by monitoring the production of NADH.[8][9][10]
Materials:
-
KGDH Assay Buffer
-
α-Ketoglutarate (substrate)
-
KGDH Developer (a colorimetric probe)
-
NADH Standard
-
Tissue or cell lysate containing KGDH
Procedure:
-
Homogenize tissue or cells in KGDH Assay Buffer on ice.
-
Prepare a reaction mix containing KGDH Assay Buffer, α-Ketoglutarate, and KGDH Developer.
-
Add the reaction mix to the sample wells.
-
The KGDH in the sample converts α-ketoglutarate, leading to the production of NADH, which then reduces the colorimetric probe.
-
The change in absorbance is measured at 450 nm and is proportional to the KGDH activity.[9][10]
-
A standard curve using known concentrations of NADH is used for quantification.
-
For inhibition assays, the inhibitor is included in the reaction mixture, and the reduction in activity is measured.
Transketolase (TK) Activity Assay (Fluorometric)
This assay measures TK activity based on the production of glyceraldehyde-3-phosphate (G3P).
Materials:
-
TKT Assay Buffer
-
TKT Substrate Mix (e.g., xylulose-5-phosphate and ribose-5-phosphate)
-
TKT Developer
-
TKT Enzyme Mix
-
TKT Probe (non-fluorescent)
-
Glyceraldehyde 3-phosphate (G3P) Standard
-
Cell or tissue lysate containing TK
Procedure:
-
Prepare a reaction mixture containing TKT Assay Buffer, TKT Substrate Mix, TKT Developer, TKT Enzyme Mix, and TKT Probe.
-
Add the cell or tissue lysate to the reaction mixture.
-
The TK in the sample catalyzes the formation of G3P.
-
The G3P is then acted upon by the developer and enzyme mix to convert the non-fluorescent probe into a fluorescent product.
-
The fluorescence is measured (Ex/Em = 535/587 nm) and is proportional to the TK activity.
-
A G3P standard curve is used for quantification.
-
Inhibition studies are performed by including the inhibitor in the reaction and measuring the decrease in fluorescence.
Visualizing Pathways and Workflows
This compound's Mechanism of Action
The following diagram illustrates the conversion of this compound to its active form and its subsequent inhibition of TPP-dependent enzymes.
Caption: this compound is converted to MeOThDP, which inhibits TPP-dependent enzymes.
General Workflow for Enzyme Inhibition Assay
The diagram below outlines a typical workflow for determining the inhibitory effect of a compound on enzyme activity.
Caption: A generalized workflow for conducting enzyme inhibition assays.
Logical Relationship of this compound's Action
This diagram illustrates the logical progression from this compound administration to its ultimate biological effect.
Caption: The logical cascade of this compound's antibacterial action.
References
- 1. The mechanism of action of this compound, a naturally occurring thiamin antimetabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Competence of Thiamin Diphosphate-Dependent Enzymes with 2′-Methoxythiamin Diphosphate Derived from this compound, a Naturally Occurring Thiamin Anti-vitamin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of rat brain pyruvate dehydrogenase by thiamine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of alpha-ketoglutarate dehydrogenase by isoquinoline derivatives structurally related to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of transketolase and pyruvate decarboxylase by omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trihydroxybenzaldoximes are Redox Cycling Inhibitors of ThDP-Dependent DXP Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. abcam.com [abcam.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Bacimethrin: A Comparative Analysis Against Antibiotic-Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bacimethrin's potential performance against key antibiotic-resistant bacterial strains. While direct comparative experimental data for this compound against many contemporary resistant strains is limited in publicly available literature, this document synthesizes existing knowledge on its mechanism of action and provides a framework for comparison by presenting data on current standard-of-care antibiotics.
Mechanism of Action: Targeting Thiamine Biosynthesis
This compound is an antibiotic that functions as an antagonist of thiamine (Vitamin B1) biosynthesis.[1][2][3][4] Its structure is analogous to the 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) moiety of thiamine.[1][2][3] The toxicity of this compound stems from its conversion by bacterial enzymes into 2'-methoxy-thiamine pyrophosphate.[4] This analog then inhibits essential thiamine pyrophosphate (TPP)-dependent enzymes, such as α-ketoglutarate dehydrogenase and transketolase, which are crucial for carbohydrate and amino acid metabolism.[4] This disruption of fundamental metabolic pathways ultimately leads to the inhibition of bacterial growth.[1][2]
Resistance to this compound has been observed in Salmonella enterica and is associated with mutations in the thiD gene, which is involved in the thiamine biosynthesis pathway, or through the overexpression of the thi operon.[1][2][3]
Thiamine Biosynthesis Pathway and this compound's Site of Action
The following diagram illustrates the general thiamine biosynthesis pathway in bacteria, highlighting the point of this compound's interference.
Experimental Protocols
The standard method for evaluating the in vitro efficacy of an antibiotic is the determination of the Minimum Inhibitory Concentration (MIC). This value represents the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Broth Microdilution Method for MIC Determination
A common and standardized method for determining MIC is the broth microdilution assay.
1. Preparation of Bacterial Inoculum:
- Isolate single colonies of the test bacterium from a fresh agar plate.
- Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).
- Incubate at the optimal temperature (e.g., 37°C) until the culture reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
- Dilute the standardized bacterial suspension to the final desired inoculum concentration (typically 5 x 10^5 CFU/mL).
2. Preparation of Antibiotic Dilutions:
- Prepare a stock solution of the antibiotic in a suitable solvent.
- Perform serial two-fold dilutions of the antibiotic in broth in a 96-well microtiter plate to obtain a range of concentrations.
3. Inoculation and Incubation:
- Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
- Include a positive control (no antibiotic) and a negative control (no bacteria).
- Incubate the plates at the appropriate temperature for 18-24 hours.
4. Determination of MIC:
- After incubation, visually inspect the microtiter plates for bacterial growth (turbidity).
- The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Experimental Workflow for Antibiotic Susceptibility Testing
The following diagram outlines the typical workflow for determining the MIC of an antibiotic against a bacterial strain.
References
- 1. researchgate.net [researchgate.net]
- 2. Action of the Thiamine Antagonist this compound on Thiamine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Action of the thiamine antagonist this compound on thiamine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism of action of this compound, a naturally occurring thiamin antimetabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Selectivity of Bacimethrin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Bacimethrin's selectivity for bacterial versus mammalian cells. It includes supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant pathways and workflows.
This compound, a naturally occurring pyrimidine analog, presents a compelling case for selective antibacterial activity. Its mechanism of action hinges on the metabolic conversion to a toxic antimetabolite exclusively within bacterial cells, offering a significant therapeutic window with minimal impact on mammalian cells. This guide delves into the basis of this selectivity, presents available efficacy data, and provides protocols for independent verification.
Mechanism of Action: A Tale of Two Metabolisms
This compound's selectivity is rooted in the fundamental differences in thiamin (Vitamin B1) metabolism between bacteria and mammals. Most bacteria synthesize their own thiamin, a process for which they possess a unique enzymatic pathway. In contrast, mammals lack this biosynthetic machinery and must obtain thiamin from their diet.
This compound acts as a prodrug, meaning it is inactive until it is metabolized within the target organism. In bacteria, this compound is recognized by the enzymes of the thiamin biosynthesis pathway, specifically hydroxymethylpyrimidine kinase (ThiD), thiamin-phosphate pyrophosphorylase (ThiE), and thiamin-phosphate kinase (ThiL). These enzymes convert this compound into 2'-methoxy-thiamin pyrophosphate (MeOThDP).[1][2] MeOThDP is a toxic analog of thiamin pyrophosphate (TPP), an essential cofactor for many metabolic enzymes. MeOThDP competitively inhibits TPP-dependent enzymes such as α-ketoglutarate dehydrogenase and transketolase, thereby disrupting crucial metabolic pathways and leading to bacterial growth inhibition.[1][2]
Mammalian cells, lacking the thiamin biosynthesis pathway and the requisite enzymes like ThiD, are unable to convert this compound into its toxic MeOThDP form. This inability to activate the prodrug is the primary reason for this compound's high selectivity and low toxicity towards mammalian cells.
dot
Caption: this compound's selective toxicity is due to its conversion to a toxic metabolite in bacteria, a process absent in mammalian cells.
Comparative Efficacy and Cytotoxicity
While extensive quantitative data for this compound is not widely available in the public domain, existing studies indicate its potency against bacteria is in the low micromolar range. For instance, studies on Salmonella enterica have shown growth inhibition at concentrations as low as 130 nM and 516 nM.
To provide a framework for comparison, this guide includes data for sulfamethoxazole, another antibiotic that targets a bacterial-specific metabolic pathway (folate synthesis).
Bacterial Susceptibility
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against Salmonella enterica and representative data for sulfamethoxazole against common bacterial pathogens. MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Antibacterial Agent | Bacterial Species | MIC (µg/mL) |
| This compound | Salmonella enterica | ~0.02 - 0.08 |
| Sulfamethoxazole | Escherichia coli | ≤20 - >320 |
| Sulfamethoxazole | Staphylococcus aureus | ≤20 - >320 |
Note: The MIC values for sulfamethoxazole can vary significantly depending on the specific strain and resistance mechanisms. The provided range reflects typical values found in the literature.
Mammalian Cell Cytotoxicity
| Compound | Mammalian Cell Line | Pathway Presence | Expected IC50 |
| This compound | Human (e.g., HeLa, HepG2, Fibroblasts) | Absent | Very High (Low Toxicity) |
| Sulfamethoxazole | Human (e.g., HeLa, HepG2, Fibroblasts) | Absent (Folate obtained from diet) | High (Low Toxicity) |
Experimental Protocols
To facilitate independent evaluation of this compound's selectivity, detailed protocols for determining bacterial MIC and mammalian cell cytotoxicity are provided below.
Minimum Inhibitory Concentration (MIC) Assay for Bacteria
This protocol outlines the broth microdilution method to determine the MIC of this compound against a bacterial strain.
dot
Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.
Materials:
-
This compound
-
Bacterial strain of interest (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microplates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent to a known concentration.
-
Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microplate, resulting in a final volume of 100 µL. Include a positive control (bacteria in broth without this compound) and a negative control (broth only).
-
Incubation: Incubate the microplate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.
MTT Assay for Mammalian Cell Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
dot
Caption: The sequential steps involved in performing an MTT assay to determine the cytotoxicity of a compound.
Materials:
-
This compound
-
Mammalian cell line (e.g., HeLa, HepG2, or primary fibroblasts)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Addition: Prepare serial dilutions of this compound in complete cell culture medium and add them to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of this compound that causes 50% inhibition of cell viability, can be calculated by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound's unique mechanism of action, which relies on enzymatic activation within bacteria, provides a strong foundation for its selective toxicity. The absence of the thiamin biosynthesis pathway in mammals renders them incapable of converting this compound into its active, toxic form, leading to a favorable safety profile. While comprehensive quantitative data comparing its activity against a wide range of bacteria and mammalian cells is still emerging, the available information and the underlying biological rationale make this compound a promising candidate for further investigation and development as a selective antibacterial agent. The provided experimental protocols offer a standardized approach for researchers to independently verify and expand upon the existing knowledge of this compound's selectivity.
References
Comparative Metabolomics of Bacimethrin-Treated vs. Untreated Bacteria: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the metabolic profiles of bacteria treated with Bacimethrin versus untreated bacteria. The information is based on the known mechanism of action of this compound and established methodologies in bacterial metabolomics.
This compound is an antibacterial agent that acts as a thiamin antagonist.[1] It is a prodrug that is converted by bacterial enzymes into 2'-methoxy-thiamin pyrophosphate (MThDP), a potent inhibitor of several key thiamin pyrophosphate (TPP)-dependent enzymes.[2][3] In Escherichia coli, MThDP has been shown to inhibit α-ketoglutarate dehydrogenase, transketolase, and deoxy-D-xylulose-5-phosphate synthase (DXS).[2] The inhibition of these enzymes disrupts central carbon metabolism, leading to bacterial growth inhibition.[4][5][6]
This guide outlines the expected metabolic consequences of this compound treatment and provides detailed protocols for conducting a comparative metabolomics study to verify these effects.
Data Presentation: Predicted Metabolic Changes
Table 1: Predicted Changes in Metabolites of the TCA Cycle and Glycolysis
| Metabolite | Pathway | Predicted Change in Treated Bacteria | Rationale |
| α-ketoglutarate | TCA Cycle | Increase | Inhibition of α-ketoglutarate dehydrogenase blocks its conversion to succinyl-CoA.[2][5] |
| Succinyl-CoA | TCA Cycle | Decrease | Direct product of the inhibited α-ketoglutarate dehydrogenase.[2][7] |
| Succinate, Fumarate, Malate | TCA Cycle | Decrease | Downstream metabolites of the blocked step in the TCA cycle.[7] |
| Glycolytic Intermediates (upstream of GAP) | Glycolysis | Accumulation | Reduced flux into the pentose phosphate pathway due to transketolase inhibition may cause a backlog. |
| Glyceraldehyde-3-phosphate (GAP) | Glycolysis / MEP Pathway | Decrease | Increased consumption by the uninhibited portion of glycolysis and reduced production from the pentose phosphate pathway.[6] |
| Pyruvate | Glycolysis | Accumulation | Reduced utilization by DXS and potentially reduced flux through the TCA cycle.[6] |
Table 2: Predicted Changes in Metabolites of the Pentose Phosphate Pathway (PPP) and Isoprenoid Biosynthesis
| Metabolite | Pathway | Predicted Change in Treated Bacteria | Rationale |
| Ribose-5-phosphate, Xylulose-5-phosphate | Pentose Phosphate Pathway | Increase | Substrates of the inhibited transketolase will likely accumulate.[8][9] |
| Sedoheptulose-7-phosphate, Erythrose-4-phosphate | Pentose Phosphate Pathway | Decrease | Products of the inhibited transketolase reaction will be depleted.[8] |
| 1-deoxy-D-xylulose-5-phosphate (DXP) | MEP Pathway | Decrease | Direct product of the inhibited deoxy-D-xylulose-5-phosphate synthase (DXS).[10][11] |
| Isoprenoid precursors (IPP, DMAPP) | MEP Pathway | Decrease | Downstream products of the MEP pathway, which is blocked at the first step.[10][12] |
Experimental Protocols
To empirically determine the metabolic profile of this compound-treated bacteria, a structured experimental approach is necessary. The following protocols are based on established methods for bacterial metabolomics.[2][13][14]
Bacterial Culture and Treatment
-
Bacterial Strain: Escherichia coli (or other susceptible species).
-
Culture Medium: A defined minimal medium (e.g., M9 minimal medium) with a known carbon source (e.g., glucose) to ensure reproducibility.
-
Growth Conditions: Grow cultures aerobically at 37°C with shaking to mid-logarithmic phase (OD600 ≈ 0.4-0.6).
-
Treatment: Divide the culture into two groups:
-
Treated Group: Add this compound to a final concentration of 1x to 5x the minimum inhibitory concentration (MIC).
-
Untreated Group (Control): Add an equal volume of the vehicle (e.g., sterile water or DMSO) used to dissolve this compound.
-
-
Incubation: Continue incubation for a defined period (e.g., 1-2 hours) to allow for metabolic changes to occur before significant cell death.
Metabolite Extraction
-
Quenching: Rapidly halt metabolic activity by transferring a defined volume of cell culture to a pre-chilled quenching solution (e.g., 60% methanol at -40°C) to prevent metabolite degradation.[2]
-
Harvesting: Centrifuge the quenched cell suspension at a low temperature (e.g., -20°C) to pellet the cells.
-
Washing: Wash the cell pellet with a cold, neutral buffer (e.g., phosphate-buffered saline) to remove extracellular metabolites.
-
Extraction: Resuspend the cell pellet in a cold extraction solvent (e.g., a mixture of acetonitrile, methanol, and water) to lyse the cells and solubilize the intracellular metabolites.[13]
-
Clarification: Centrifuge the extract at high speed to remove cell debris and collect the supernatant containing the metabolites.
LC-MS/MS Analysis
-
Instrumentation: Utilize a high-resolution mass spectrometer coupled with a liquid chromatography system (LC-MS/MS).
-
Chromatography: Separate the metabolites using a suitable column (e.g., a HILIC or reversed-phase column) with a gradient elution.
-
Mass Spectrometry: Acquire data in both positive and negative ionization modes to cover a broad range of metabolites.
-
Data Analysis: Process the raw data using appropriate software to identify and quantify metabolites by comparing their mass-to-charge ratio (m/z) and retention times to a metabolite library or by using tandem MS (MS/MS) fragmentation patterns.
Mandatory Visualization
The following diagrams illustrate the key pathways affected by this compound and the experimental workflow.
Caption: this compound's mechanism of action.
Caption: Experimental workflow for comparative metabolomics.
Caption: Overview of this compound's impact on central metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Bacterial Metabolomics: Sample Preparation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bacterial Metabolomics: Sample Preparation Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. α-ketoglutarate coordinates carbon and nitrogen utilization via Enzyme I inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toward Understanding the Chemistry and Biology of 1-Deoxy-d-xylulose 5-Phosphate (DXP) Synthase: A Unique Antimicrobial Target at the Heart of Bacterial Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Systems-Level Metabolic Flux Profiling Elucidates a Complete, Bifurcated Tricarboxylic Acid Cycle in Clostridium acetobutylicum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Feedback Inhibition of Deoxy-d-xylulose-5-phosphate Synthase Regulates the Methylerythritol 4-Phosphate Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. old.57357.org [old.57357.org]
- 14. journals.asm.org [journals.asm.org]
Bacimethrin: A Head-to-Head Comparison with Other Pyrimidine-Based Antimicrobials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Bacimethrin with other notable pyrimidine-based antimicrobial agents. By examining their mechanisms of action, antimicrobial spectra, and available performance data, this document aims to inform research and development efforts in the pursuit of novel anti-infective therapies.
Introduction to Pyrimidine-Based Antimicrobials
Pyrimidine analogs represent a diverse class of antimicrobial compounds that interfere with essential metabolic pathways in microorganisms. Their structural similarity to endogenous pyrimidines allows them to act as competitive inhibitors of key enzymes, disrupting processes vital for bacterial survival and proliferation. This guide focuses on a comparative analysis of this compound, a naturally occurring pyrimidine antibiotic, against other synthetic and natural pyrimidine-based drugs.
Mechanism of Action: A Tale of Two Pathways
The antimicrobial activity of pyrimidine-based compounds primarily stems from their ability to inhibit crucial biosynthetic pathways. This compound and Trimethoprim, a widely used synthetic pyrimidine, exemplify two distinct and vital targets.
This compound: Targeting Thiamine Biosynthesis
This compound acts as a thiamine antagonist.[1][2] It is a structural analog of the 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) moiety of thiamine.[3][4][5] Bacterial enzymes involved in thiamine biosynthesis mistakenly utilize this compound, converting it into a toxic analog, 2'-methoxy-thiamine pyrophosphate (MeO-TPP).[2] This "suicide inhibition" strategy leads to the inhibition of essential thiamine pyrophosphate (TPP)-dependent enzymes, such as α-ketoglutarate dehydrogenase and transketolase, ultimately halting vital metabolic processes and leading to bacterial cell death.[2]
Other Pyrimidine Antimicrobials: Targeting Folate Biosynthesis
A prominent class of synthetic pyrimidine antimicrobials, including Trimethoprim, targets the folate biosynthesis pathway. Specifically, Trimethoprim is a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR), an enzyme critical for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF).[6] THF is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, all of which are necessary for DNA, RNA, and protein synthesis. By blocking this step, Trimethoprim effectively halts bacterial growth.
Antimicrobial Spectrum and Potency: A Comparative Analysis
The in vitro efficacy of antimicrobial agents is a critical determinant of their potential clinical utility. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism, are a standard measure of antimicrobial potency.
While direct comparative studies of this compound against a wide panel of bacteria alongside other pyrimidine antimicrobials are limited, the available data allows for an initial assessment. This compound has demonstrated activity against Gram-positive bacteria, particularly Staphylococcus species.[7] It has also shown inhibitory effects against Salmonella enterica and Escherichia coli in the low micromolar range.[3][4]
The following tables summarize the available MIC data for this compound and a selection of other pyrimidine-based antimicrobials against key bacterial pathogens. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
Table 1: Minimum Inhibitory Concentration (MIC) Data for Pyrimidine-Based Antimicrobials
| Antimicrobial | Target Organism | MIC (µg/mL) | Reference(s) |
| This compound | Salmonella enterica | ~0.02 (130 nM) | [3] |
| Escherichia coli | Low micromolar range | [1][7] | |
| Staphylococcus aureus | Active | [7] | |
| Trimethoprim | Staphylococcus aureus | 0.12 - >320 | |
| Escherichia coli | 0.03 - >1024 | ||
| Pseudomonas aeruginosa | >1024 | ||
| Enterococcus faecalis | 0.5 - >1024 | ||
| Iclaprim | Staphylococcus aureus | 0.06 - 0.5 | |
| Pyrimethamine | Toxoplasma gondii | 0.005 - 0.25 |
Note: Data for Trimethoprim, Iclaprim, and Pyrimethamine are compiled from various sources and represent a range of observed MICs. Specific values can vary significantly based on the bacterial strain and testing methodology.
Cytotoxicity Profile
An ideal antimicrobial agent exhibits high potency against microbial targets while demonstrating minimal toxicity to host cells. Cytotoxicity is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a substance that inhibits a biological process by 50%.
Limited data is available on the specific cytotoxicity of this compound against mammalian cell lines. However, some information exists for other pyrimidine-based antimicrobials.
Table 2: Cytotoxicity (IC50) Data for Pyrimidine-Based Antimicrobials against Mammalian Cell Lines
| Antimicrobial | Cell Line | IC50 (µM) | Reference(s) |
| This compound | Not available | - | - |
| Trimethoprim | HepG2 (human liver) | >32 µg/mL (>110 µM) | [1] |
| L-929 (murine fibroblast) | >32 µg/mL (>110 µM) | [1] | |
| 5RP7 (rat fibroblast) | ~200 (on day 1) | [8] | |
| Other Pyrimidine Derivatives | VERO (monkey kidney) | 62.12 - 66.67 | [9] |
| MCF-7 (human breast cancer) | 6.99 - 8.98 | [9] | |
| HCT-116 (human colon cancer) | 5.66 - 9.59 | [9] |
The available data suggests that Trimethoprim generally exhibits low cytotoxicity against mammalian cell lines at concentrations effective against bacteria.[1][8] However, as with any therapeutic agent, the potential for off-target effects should be carefully considered in drug development.
Experimental Protocols
Standardized and reproducible experimental methodologies are fundamental to the accurate assessment of antimicrobial performance. The following sections outline the general protocols for determining MIC and cytotoxicity.
5.1. Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely accepted standard for determining the MIC of an antimicrobial agent. This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial compound in a liquid growth medium.
5.2. Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Conclusion and Future Directions
This compound presents an intriguing antimicrobial candidate with a distinct mechanism of action targeting the essential thiamine biosynthesis pathway. While its activity against staphylococcal species is noted, a more comprehensive evaluation of its antimicrobial spectrum through standardized MIC testing against a broader panel of clinically relevant bacteria is warranted. Furthermore, detailed cytotoxicity studies are necessary to establish a clear therapeutic window.
Compared to the well-established dihydrofolate reductase inhibitor Trimethoprim, this compound's unique target offers a potential avenue to circumvent existing resistance mechanisms. Future research should focus on direct, head-to-head comparative studies to elucidate the relative strengths and weaknesses of this compound. Structure-activity relationship (SAR) studies could also guide the synthesis of more potent and selective this compound analogs with improved pharmacokinetic and pharmacodynamic properties, ultimately contributing to the development of next-generation antimicrobial agents.
References
- 1. Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Antimicrobial Drug Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanism of action of this compound, a naturally occurring thiamin antimetabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Action of the Thiamine Antagonist this compound on Thiamine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Acquired Bacitracin Resistance in Enterococcus faecalis Is Mediated by an ABC Transporter and a Novel Regulatory Protein, BcrR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification and Characterization of a Bacitracin Resistance Network in Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Action of the thiamine antagonist this compound on thiamine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Bacimethrin in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Bacimethrin, an antibacterial agent and thiamin antagonist, requires careful handling and adherence to established disposal protocols to mitigate potential hazards.[1][2][3][4][5] This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to consult your institution's specific safety guidelines and the chemical's Safety Data Sheet (SDS). While a specific, publicly available SDS for this compound disposal is not readily found, general safety precautions for handling antibacterial compounds should be strictly followed.
Personal Protective Equipment (PPE):
When handling this compound, especially during waste collection and disposal, the following PPE is mandatory:
-
Gloves: Chemical-resistant gloves, such as nitrile rubber, are essential to prevent skin contact.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn to protect against accidental splashes.
-
Protective Clothing: A lab coat or other protective garments should be worn to prevent contamination of personal clothing.
This compound Disposal Procedure
The disposal of this compound waste must be conducted in accordance with all applicable federal, state, and local regulations. The following steps outline a general procedure for the safe disposal of unused or contaminated this compound.
Step 1: Waste Segregation and Collection
-
All this compound waste, including unused product, contaminated solutions, and any materials used for spill cleanup (e.g., absorbent pads, contaminated gloves), should be collected in a designated hazardous waste container.
-
The container must be chemically compatible with this compound and any solvents used in the waste mixture.
-
Ensure the container is properly sealed to prevent leaks or spills.
Step 2: Labeling of Hazardous Waste
-
The waste container must be clearly labeled as "Hazardous Waste."
-
The label should include the full chemical name, "this compound," and the concentration if it is in a solution.
-
All components of the waste mixture should be listed on the label.
Step 3: Storage of Waste
-
Store the sealed and labeled hazardous waste container in a designated, secure area away from incompatible materials.
-
The storage area should be well-ventilated.
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes key chemical properties for informational purposes.
| Property | Value | Reference |
| CAS Number | 3690-12-8 | [2] |
| Molecular Formula | C₆H₉N₃O₂ | [2] |
| Molecular Weight | 155.2 g/mol | [2] |
| Purity | ≥98% | [2] |
Experimental Protocols
Detailed experimental protocols for the use of this compound as an antibacterial agent can be found in various scientific publications. Its mechanism of action involves the inhibition of thiamin biosynthesis.[3][4][5]
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Workflow.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. Biosynthesis of a Thiamin Antivitamin in Clostridium botulinum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of action of this compound, a naturally occurring thiamin antimetabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Essential Safety and Logistical Information for Handling Bacimethrin
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical information for the handling and disposal of Bacimethrin. The following procedures are based on best practices for handling potent chemical compounds and should be implemented to ensure personnel safety and minimize environmental impact.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure during the handling of this compound. The following table summarizes the required equipment.
| PPE Category | Item | Standard/Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | ASTM D6978 or EN 374 |
| Body Protection | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs | Polyethylene-coated polypropylene or similar laminate material |
| Eye and Face Protection | Safety goggles with side-shields or a full-face shield | EN 166 (EU) or NIOSH (US) approved |
| Respiratory Protection | NIOSH-approved respirator with an appropriate cartridge for organic vapors | Required when handling powders outside of a containment system or when aerosolization is possible |
It is recommended to wear two pairs of gloves, with one pair tucked under the gown cuff and the other over the cuff, to provide a secure barrier. Gloves should be changed regularly, at least hourly, or immediately if they are compromised.
Operational Plan: Safe Handling of this compound
Proper handling procedures are critical to minimize the risk of exposure and contamination. The following workflow outlines the key steps for safely handling this compound in a laboratory setting.
1. Preparation and Pre-Handling:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the work area is clean, uncluttered, and properly ventilated. A chemical fume hood is recommended for handling powdered this compound.
-
Have a designated waste container for this compound-contaminated materials readily accessible.
-
Review the experimental protocol and ensure all required materials are at hand to avoid interruptions.
2. Handling the Compound:
-
Don the appropriate PPE as specified in the table above before entering the designated handling area.
-
Carefully handle the container with this compound to avoid generating dust.
-
If transferring the powder, use a chemical spatula or other appropriate tools to minimize dust creation.
-
Work within a certified chemical fume hood to contain any potential airborne particles.
-
Avoid direct contact with the powder. If contact occurs, follow the first aid measures outlined below.
3. Post-Handling and Decontamination:
-
After handling, carefully remove and dispose of all contaminated disposable PPE in the designated hazardous waste container.
-
Thoroughly wash hands and any exposed skin with soap and water.
-
Decontaminate all surfaces and equipment that may have come into contact with this compound using a suitable cleaning agent.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, sealed, and puncture-resistant container | Includes contaminated gloves, gowns, bench paper, and other disposable materials. |
| Sharps Waste | Labeled, puncture-proof sharps container | Includes contaminated needles, syringes, and other sharp objects. |
| Chemical Waste | Labeled, sealed, and chemically compatible container | Includes unused this compound and any solutions containing the compound. Do not mix with incompatible waste streams. |
All waste containers must be clearly labeled with the chemical name and associated hazards. Arrangements for the collection and disposal of hazardous waste should be made with your institution's environmental health and safety department.
Emergency Procedures: Spill and Exposure
Spill Response:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if there is a risk of respiratory exposure.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: If not already wearing it, don the appropriate PPE, including respiratory protection if necessary.
-
Containment: For solid spills, gently cover the material with a damp cloth or absorbent pads to avoid generating dust. For liquid spills, use absorbent pads or other appropriate materials to contain the spill.
-
Cleanup: Collect all contaminated materials, including absorbent pads and cleaning materials, and place them in a sealed container for hazardous waste disposal.
-
Neutralization/Decontamination: Use a suitable decontamination solution to clean the spill area.
-
Final Cleaning: Thoroughly clean the spill area again with a detergent solution, followed by a water rinse.
-
Dispose of Waste: Dispose of all contaminated materials as hazardous waste.
-
Report: Report the incident to the appropriate safety officer or supervisor.
First Aid Measures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.
-
If inhaled: Move the person into fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Caption: A flowchart illustrating the procedural steps for safely handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
